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  • Product: 6-Bromo-2-fluoro-3-methylbenzoic acid
  • CAS: 743466-98-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-2-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid, represents a key building block in the landscape of medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid, represents a key building block in the landscape of medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core—offers a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups modulates the electronic properties, lipophilicity, and reactivity of the molecule, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this important chemical entity.

Physicochemical Properties

Understanding the physicochemical properties of 6-Bromo-2-fluoro-3-methylbenzoic acid is crucial for its application in synthesis and drug design. While experimental data for this specific isomer is not extensively available in the public domain, we can infer its properties based on data from closely related compounds and computational predictions.

PropertyValueSource
CAS Number 743466-98-0
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Predicted XlogP 2.6
Monoisotopic Mass 231.95352 Da
Predicted Boiling Point 266.2 ± 40.0 °C (Predicted)
Predicted Density 1.506 ± 0.06 g/cm³ (Predicted)

Note: Some properties are predicted and should be confirmed by experimental analysis.

Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid

Hypothetical Synthesis Workflow

Synthesis_Workflow Start 2-Fluoro-3-methylbenzoic acid Bromination Electrophilic Aromatic Bromination Start->Bromination Br₂, FeBr₃ or NBS, H₂SO₄ Product 6-Bromo-2-fluoro-3-methylbenzoic acid Bromination->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: A potential synthetic workflow for 6-Bromo-2-fluoro-3-methylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a suggested starting point and may require optimization.

1. Bromination of 2-Fluoro-3-methylbenzoic acid:

  • Rationale: Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. The choice of brominating agent and catalyst is crucial for achieving the desired regioselectivity. The fluorine and carboxylic acid groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these directing effects will influence the position of bromination.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

    • Add a catalytic amount of iron(III) bromide (FeBr₃) or use N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.

    • Slowly add bromine (Br₂) (1.1 equivalents) dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess bromine.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

2. Purification:

  • Rationale: The crude product will likely contain a mixture of isomers and unreacted starting material. Purification is essential to isolate the desired 6-bromo isomer.

  • Procedure:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

    • Alternatively, column chromatography on silica gel using a gradient of hexane and ethyl acetate can be employed for more efficient separation of isomers.

    • Characterize the purified product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the bromine, fluorine, and carboxylic acid substituents.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be particularly informative regarding the substitution pattern.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C-Br stretch: Typically observed in the fingerprint region, around 500-600 cm⁻¹.

  • C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion peak (M and M+2 in approximately a 1:1 ratio) is expected.

Reactivity and Chemical Behavior

The reactivity of 6-Bromo-2-fluoro-3-methylbenzoic acid is dictated by its functional groups: the carboxylic acid, the aromatic ring, and the halogen substituents.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Aromatic Ring: The electron-withdrawing nature of the fluorine, bromine, and carboxylic acid groups deactivates the ring towards further electrophilic substitution.

  • Bromine Atom: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This makes the molecule a valuable building block for synthesizing more complex structures.

  • Fluorine Atom: The fluorine atom is generally unreactive towards nucleophilic substitution on the aromatic ring but its strong electron-withdrawing effect influences the overall reactivity of the molecule.

Reactivity_Diagram cluster_reactions Key Reactions Molecule 6-Bromo-2-fluoro-3-methylbenzoic acid Esterification Esterification Molecule->Esterification Alcohol, Acid catalyst Amidation Amidation Molecule->Amidation Amine, Coupling agent Reduction Reduction of COOH Molecule->Reduction LiAlH₄ or BH₃ Coupling Cross-Coupling (e.g., Suzuki) Molecule->Coupling Boronic acid, Pd catalyst

Caption: Key reaction pathways for 6-Bromo-2-fluoro-3-methylbenzoic acid.

Applications in Drug Discovery and Materials Science

Halogenated benzoic acids are privileged scaffolds in medicinal chemistry due to their ability to form favorable interactions with biological targets and improve pharmacokinetic properties.

  • Drug Discovery: The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further chemical modification. This compound can serve as a starting material for the synthesis of inhibitors for various enzymes or ligands for receptors. Substituted benzoic acids are known to be key components in drugs for treating cancer, inflammation, and infectious diseases.[1][2][3]

  • Materials Science: The rigid aromatic core and the potential for derivatization make this molecule a candidate for the synthesis of novel polymers, liquid crystals, and other functional materials.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 6-Bromo-2-fluoro-3-methylbenzoic acid. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar compounds.

  • General Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-2-fluoro-3-methylbenzoic acid is a valuable and versatile building block with significant potential in both drug discovery and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the synthesis of complex and novel molecules. While a comprehensive experimental dataset for this specific compound is still emerging, this guide provides a solid foundation of its predicted properties, potential synthetic routes, and likely applications, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully elucidate the properties and unlock the full potential of this intriguing molecule.

References

  • Sigma-Aldrich. 6-Bromo-2-fluoro-3-methylbenzoic acid.

  • PubChem. 6-bromo-2-fluoro-3-methylbenzoic acid.

  • ChemicalBook. METHYL 3-BROMO-6-FLUORO-2-METHYLBENZOATE.

  • BenchChem. Spectroscopic Analysis of 6-Amino-2-bromo-3-methylbenzoic Acid: A Technical Guide.

  • Google Patents. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid.

  • Google Patents. Preparation method of 2-bromo-6-fluorobenzoic acid.

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

  • Annexe Chem. From Food To Industry Versatile Applications Of Benzoic Acid.

  • PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.

  • ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

  • ACS Publications. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.

  • Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester.

  • PubChem. 4-Bromo-2-fluoro-6-methylbenzoic acid.

  • The Royal Society of Chemistry. Supplementary Information.

  • ChemicalBook. METHYL 3-BROMO-6-FLUORO-2-METHYLBENZOATE.

  • PubChem. 6-Amino-3-bromo-2-methylbenzoic acid.

  • PubChem. 2-Fluoro-3-methylbenzoic acid.

  • Matrix Scientific. 6-Bromo-2-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid.

  • PubChemLite. 6-bromo-2-fluoro-3-methylbenzoic acid (C8H6BrFO2).

  • ChemicalBook. 2-Bromobenzoic acid(88-65-3) IR Spectrum.

  • BLDpharm. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.

  • BLDpharm. Methyl 3-bromo-2-fluoro-6-methylbenzoate.

  • BLDpharm. Methyl 3-bromo-6-fluoro-2-methylbenzoate.

  • SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum.

  • NIST WebBook. Benzoic acid, 3-methyl-.

  • NIST WebBook. Benzoic acid.

  • ChemicalBook. methyl 6-bromo-3-fluoro-2-methylbenzoate(1807191-86-1) 1 H NMR.

  • SpectraBase. 2-Fluoro-3-methylbenzoic acid - Optional[FTIR] - Spectrum.

  • BenchChem. Spectroscopic Analysis of 6-Amino-2-bromo-3-methylbenzoic Acid: A Technical Guide.

  • ChemicalBook. 4-bromo-2-fluoro-6-methylbenzoic acid(1242157-23-8) 1 h nmr.

Sources

Exploratory

6-Bromo-2-fluoro-3-methylbenzoic Acid: A Strategic Scaffold for Atropisomeric Drug Design

Topic: "6-Bromo-2-fluoro-3-methylbenzoic acid" structure Content Type: An in-depth technical guide or whitepaper on the core. Executive Summary In the high-stakes arena of small molecule drug discovery, 6-Bromo-2-fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "6-Bromo-2-fluoro-3-methylbenzoic acid" structure Content Type: An in-depth technical guide or whitepaper on the core.

Executive Summary

In the high-stakes arena of small molecule drug discovery, 6-Bromo-2-fluoro-3-methylbenzoic acid (CAS: 743466-98-0) has emerged as a critical pharmacophore building block. Unlike generic benzoic acid derivatives, this specific trisubstituted arene offers a unique combination of steric bulk and electronic tuning essential for modern medicinal chemistry.

Its primary utility lies in the design of atropisomeric inhibitors —molecules that rely on restricted rotation to bind selectively to targets like KRAS(G12C) or specific kinase domains. The bromine atom at the 6-position (ortho to the carboxyl) provides the necessary steric anchor to lock molecular conformation, while the 2-fluoro substituent modulates pKa and metabolic stability without introducing excessive lipophilicity.

This guide provides a definitive technical analysis of this compound, moving beyond basic catalog data to offer actionable synthesis protocols, reactivity maps, and handling standards for the professional scientist.

Physicochemical Profile

Understanding the physical baseline is prerequisite to successful reaction engineering. The presence of ortho-halogenation significantly depresses the pKa compared to benzoic acid (4.20), making the carboxylate a stable leaving group in certain decarboxylative couplings but also requiring careful buffering during extraction.

PropertyValueTechnical Note
CAS Number 743466-98-0Unique identifier for procurement.[1]
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Appearance White to Off-white Crystalline SolidHigh purity samples often appear as needles.
Predicted pKa ~2.5 – 2.8Acidic shift due to ortho-F and ortho-Br inductive effects.
LogP (Predicted) 2.6Moderate lipophilicity; suitable for CNS-active scaffolds.
Density 1.68 ± 0.06 g/cm³High density typical of poly-halogenated arenes.
Solubility DMSO, Methanol, DCM, EtOAcPoor water solubility; requires organic co-solvent for aqueous workups.

Strategic Synthesis: The Directed Ortho Metalation (DoM) Route

The Challenge of Regioselectivity

Synthesizing 6-bromo-2-fluoro-3-methylbenzoic acid via classical electrophilic aromatic substitution (EAS) is flawed. Bromination of 2-fluoro-3-methylbenzoic acid typically yields the 5-bromo isomer due to the directing effects of the fluorine (para-director) and the carboxyl group (meta-director).

The Solution: Thermodynamic vs. Kinetic Control

The superior method utilizes Directed Ortho Metalation (DoM) . The carboxylate group (formed in situ) acts as a Directed Metalation Group (DMG), coordinating a strong base (Li-base) to deprotonate the specific ortho position (C6). Since C2 is blocked by Fluorine, lithiation occurs exclusively at C6, guaranteeing regiochemical purity.

Detailed Protocol (Self-Validating)

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Reagents:

  • Substrate: 2-Fluoro-3-methylbenzoic acid (1.0 equiv)

  • Base: n-Butyllithium (2.2 equiv) or LDA (2.2 equiv)

  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane or CBr₄ (1.2 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Workflow:

  • Deprotonation (Ligand Formation): Dissolve 2-fluoro-3-methylbenzoic acid in THF at -78°C.

  • First Equivalent (Carboxylate Formation): Add 1.0 equiv of n-BuLi dropwise. This forms the lithium carboxylate salt.

  • Second Equivalent (Ortho-Lithiation): Add the remaining 1.2 equiv of n-BuLi. The lithium atom coordinates to the carboxylate oxygen, directing the base to remove the proton at C6 . Stir for 1 hour at -78°C.

    • Validation Point: The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium species.

  • Electrophilic Quench: Add the bromine source (dissolved in THF) slowly. The reaction is extremely fast.

  • Workup: Warm to room temperature. Quench with dilute HCl (pH ~2). Extract with EtOAc.[2][3] The product precipitates or crystallizes upon concentration.[1]

Synthesispathway Start 2-Fluoro-3-methylbenzoic Acid (Precursor) Step1 Step 1: Deprotonation (n-BuLi, -78°C, THF) Start->Step1  Activation   Intermediate Dilithio Species (Li-Carboxylate + C6-Li) Step1->Intermediate  Ortho-Lithiation (Regioselective)   Step2 Step 2: Electrophilic Quench (Br source: CBr4 or Br2) Intermediate->Step2  Bromination   Product 6-Bromo-2-fluoro-3-methylbenzoic Acid (Target Scaffold) Step2->Product  Acidic Workup  

Figure 1: The Directed Ortho Metalation (DoM) pathway ensures exclusive formation of the 6-bromo isomer by utilizing the carboxylate as a directing group.

Reactivity & Functionalization Map

Once synthesized, the molecule offers three distinct "handles" for orthogonal elaboration. This tri-functionality is what makes it a premium scaffold in library synthesis.

A. The Carboxylic Acid (C1)[4]
  • Reactivity: Amide coupling, Esterification, Reduction to Benzyl Alcohol.

  • Constraint: The ortho-bromo and ortho-fluoro groups create significant steric hindrance . Standard coupling reagents (EDC/HOBt) may fail.

  • Expert Tip: Use high-activity coupling agents like HATU or convert to the acid chloride (using oxalyl chloride/DMF cat.) prior to amine addition.

B. The Aryl Bromide (C6)[4]
  • Reactivity: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings.

  • Selectivity: The Br is electronically activated by the ortho-carbonyl group but sterically crowded.

  • Catalyst Choice: Use sterically demanding phosphine ligands (e.g., XPhos , SPhos ) or Pd-NHC precatalysts (e.g., PEPPSI-IPr ) to overcome the steric barrier at C6.

C. The Aryl Fluoride (C2)
  • Reactivity: Nucleophilic Aromatic Substitution (SnAr).

  • Mechanism: The para-Br and ortho-COOH (electron-withdrawing) activate the fluorine for displacement.

  • Utility: Displacement with amines or alkoxides allows for the introduction of polarity or specific binding elements late in the synthesis.

ReactivityMap Core 6-Bromo-2-fluoro- 3-methylbenzoic Acid Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki  At Bromine (C6) Requires Pd-PEPPSI/XPhos   Amide Amide Coupling (HATU/SOCl2) Core->Amide  At Carboxyl (C1) Sterically Hindered   SnAr SnAr Displacement (F -> N/O Nucleophile) Core->SnAr  At Fluorine (C2) Activated by EWGs  

Figure 2: Orthogonal reactivity profile. The scaffold allows sequential functionalization: Amide formation (C1) followed by Cross-coupling (C6).

Safety & Handling Protocols

While not classified as a highly toxic intermediate, the structural features warrant specific precautions.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas. The benzylic methyl group (C3) is susceptible to slow radical oxidation if exposed to light and air over prolonged periods.

  • Analytical Handling: When analyzing via HPLC, use an acidic mobile phase (0.1% Formic Acid or TFA) to suppress ionization of the carboxylic acid and ensure sharp peak shape.

References

  • World Intellectual Property Organization (WIPO). Benzochromene Derivatives. Patent WO2004076438A2. (Describes the isolation and crystallization of 6-bromo-2-fluoro-3-methylbenzoic acid).

  • Sigma-Aldrich. Product Specification: 6-Bromo-2-fluoro-3-methylbenzoic acid.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67135924: 4-Bromo-2-fluoro-6-methylbenzoic acid (Isomer Analysis).

  • Organic Syntheses. General Procedure for Directed Ortho Metalation of Benzoic Acids. (Foundational methodology adapted for this guide).

Sources

Foundational

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylbenzoic acid

CAS Number: 743466-98-0 This guide provides a comprehensive technical overview of 6-Bromo-2-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 743466-98-0

This guide provides a comprehensive technical overview of 6-Bromo-2-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in drug discovery and organic synthesis. This document will delve into its chemical identity, plausible synthetic routes, structural elucidation through spectroscopic techniques, and its potential applications, particularly as a versatile building block in medicinal chemistry.

Introduction: The Strategic Importance of Halogenated Benzoic Acids

Substituted benzoic acids are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. The introduction of halogen atoms, such as bromine and fluorine, into the aromatic ring dramatically influences the molecule's physicochemical properties. The fluorine atom, owing to its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] Bromine, on the other hand, serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build molecular complexity. The specific substitution pattern of 6-Bromo-2-fluoro-3-methylbenzoic acid, with its ortho-fluoro and para-bromo substituents relative to the carboxylic acid, presents a unique electronic and steric environment, making it a valuable intermediate for the synthesis of complex, biologically active molecules.[2][3]

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective utilization in research and development. Below is a summary of the key identifiers and predicted properties for 6-Bromo-2-fluoro-3-methylbenzoic acid.

PropertyValueSource
CAS Number 743466-98-0EvitaChem[4]
Molecular Formula C₈H₆BrFO₂---
Molecular Weight 233.04 g/mol ---
IUPAC Name 6-Bromo-2-fluoro-3-methylbenzoic acid---
Canonical SMILES CC1=C(C(=C(C=C1)Br)C(=O)O)F---
InChI Key Not Available---
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOGeneral knowledge

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Pathway

The following diagram illustrates a potential retrosynthetic approach for the synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid.

G Target 6-Bromo-2-fluoro-3-methylbenzoic acid Intermediate1 6-Bromo-2-fluoro-3-methyltoluene Target->Intermediate1 Oxidation of Methyl Group StartingMaterial 2-Fluoro-3-methyltoluene Intermediate1->StartingMaterial Electrophilic Bromination

Caption: Retrosynthetic analysis of 6-Bromo-2-fluoro-3-methylbenzoic acid.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical pathway and should be optimized and validated in a laboratory setting.

Step 1: Electrophilic Bromination of 2-Fluoro-3-methyltoluene

The initial step involves the regioselective bromination of 2-fluoro-3-methyltoluene. The directing effects of the fluorine and methyl groups are crucial in determining the position of bromination. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In this case, the para-position to the fluorine atom (and meta to the methyl group) is sterically accessible and electronically activated, making it the likely site of bromination.

  • Reaction: 2-Fluoro-3-methyltoluene is reacted with a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), in the presence of a suitable catalyst like iron(III) bromide (FeBr₃) or in a polar solvent.

  • Causality: The Lewis acid catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring. The regioselectivity is governed by the combined directing effects of the existing substituents.

Protocol:

  • To a solution of 2-fluoro-3-methyltoluene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron(III) bromide.

  • Slowly add a stoichiometric equivalent of bromine or N-Bromosuccinimide to the reaction mixture at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-bromo-2-fluoro-3-methyltoluene.

Step 2: Oxidation of the Methyl Group

The final step is the oxidation of the methyl group of 6-bromo-2-fluoro-3-methyltoluene to a carboxylic acid. This transformation can be achieved using strong oxidizing agents.

  • Reaction: The intermediate from Step 1 is treated with a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Causality: The benzylic position of the methyl group is susceptible to oxidation. The strong oxidizing agent will convert the methyl group to a carboxylic acid.

Protocol:

  • Dissolve the crude 6-bromo-2-fluoro-3-methyltoluene in a mixture of a suitable solvent (e.g., pyridine, acetone, or water) and add an excess of potassium permanganate.

  • Heat the reaction mixture to reflux for several hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to yield 6-Bromo-2-fluoro-3-methylbenzoic acid.

Purification and Characterization Workflow

The following diagram outlines a general workflow for the purification and characterization of the final product.

G CrudeProduct Crude Product from Synthesis Purification Purification (e.g., Recrystallization, Chromatography) CrudeProduct->Purification PureProduct Pure 6-Bromo-2-fluoro-3-methylbenzoic acid Purification->PureProduct Characterization Structural Characterization PureProduct->Characterization Purity Purity Analysis (e.g., HPLC, Elemental Analysis) PureProduct->Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

Caption: General workflow for purification and characterization.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 6-Bromo-2-fluoro-3-methylbenzoic acid, the following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

  • Aromatic Protons (2H): Two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The coupling constants will be indicative of their relative positions.

  • Methyl Protons (3H): A singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

  • Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (typically δ 165-185 ppm).

  • Aromatic Carbons: Several signals in the aromatic region (typically δ 110-160 ppm). The carbons attached to fluorine and bromine will show characteristic splitting patterns and chemical shifts.

  • Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm).

¹⁹F NMR Spectroscopy

Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the fluorine atom, and its chemical shift will be indicative of its electronic environment.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band in the region of 1680-1710 cm⁻¹.

  • C-F Stretch: An absorption band in the region of 1000-1400 cm⁻¹.

  • C-Br Stretch: An absorption band in the region of 500-600 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

6-Bromo-2-fluoro-3-methylbenzoic acid is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Role as a Synthetic Intermediate

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a wide range of derivatives. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

The precursor to the target molecule, 6-bromo-2-fluoro-3-methylbenzaldehyde, is noted for its utility in the production of pharmaceuticals and agrochemicals.[6] This suggests that the corresponding carboxylic acid would also be a valuable intermediate in these fields.

Potential as a Pharmacophore

The substituted benzoic acid moiety is a common feature in many biologically active compounds.[7] The specific arrangement of the bromo, fluoro, and methyl groups on the aromatic ring of this molecule can lead to specific interactions with biological targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the overall lipophilicity of the molecule can be fine-tuned by the presence of the halogens. This makes 6-Bromo-2-fluoro-3-methylbenzoic acid an attractive starting point for the design and synthesis of novel therapeutic agents.

Safety and Handling

As with all chemicals, 6-Bromo-2-fluoro-3-methylbenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

6-Bromo-2-fluoro-3-methylbenzoic acid is a strategically important synthetic building block with significant potential in medicinal chemistry and organic synthesis. Its unique substitution pattern offers a combination of features that are highly desirable for the development of novel compounds with tailored properties. While detailed experimental data for this specific molecule is limited in the public literature, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. Further research into the synthesis and applications of this compound is warranted and is likely to yield valuable insights for the scientific community.

References

  • Chemical LAND21. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE. [Link]

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  • ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

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  • PubChemLite. 6-bromo-3-fluoro-2-methylbenzoic acid (C8H6BrFO2). [Link]

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  • PubChemLite. 2-bromo-6-fluoro-3-methylbenzoic acid (C8H6BrFO2). [Link]

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Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid

Abstract This technical guide provides an in-depth exploration of a robust and highly regioselective pathway for the synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid, a key building block in the development of novel ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of a robust and highly regioselective pathway for the synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The core of this methodology is a Directed ortho-Metalation (DoM) strategy, which leverages the synergistic directing effects of the fluoro and carboxylate functionalities of the starting material, 2-fluoro-3-methylbenzoic acid. This document offers a detailed examination of the underlying chemical principles, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a successful and high-yield synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of 6-Bromo-2-fluoro-3-methylbenzoic acid

Substituted benzoic acids are a cornerstone of medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a wide array of complex molecules. Among these, 6-Bromo-2-fluoro-3-methylbenzoic acid stands out as a particularly valuable intermediate. The specific arrangement of its substituents—a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid—offers multiple points for further chemical modification, enabling the exploration of diverse chemical spaces in drug discovery and the development of new agrochemicals. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions.

Strategic Approach: The Power of Directed ortho-Metalation (DoM)

The synthesis of polysubstituted aromatic compounds often presents a significant challenge in controlling regioselectivity. Traditional electrophilic aromatic substitution reactions on a precursor like 2-fluoro-3-methylbenzoic acid would likely yield a complex mixture of brominated isomers due to the competing directing effects of the existing substituents. To overcome this, a more elegant and precise strategy is required.

Directed ortho-Metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic rings.[1][2] This technique relies on the use of a "directing metalation group" (DMG) that coordinates to an organolithium base, facilitating the deprotonation of a specific ortho-proton.[1][2][3] In the case of our target molecule, both the carboxylate and the fluorine atom at the 2-position of the starting material, 2-fluoro-3-methylbenzoic acid, act as directing groups.[4][5] This synergistic effect strongly favors the lithiation at the C-6 position, the only position ortho to both directing groups. The resulting aryllithium intermediate can then be trapped with an electrophilic bromine source to yield the desired 6-bromo product with high regioselectivity.

The proposed synthetic pathway is illustrated in the workflow diagram below:

Synthesis_Workflow Synthesis Workflow for 6-Bromo-2-fluoro-3-methylbenzoic acid cluster_start Starting Material cluster_reaction Directed ortho-Metalation and Bromination cluster_product Final Product Start 2-Fluoro-3-methylbenzoic acid DoM Deprotonation with s-BuLi/TMEDA in THF at -78 °C Start->DoM Step 1 Quench Quenching with an electrophilic bromine source (e.g., 1,2-Dibromoethane) DoM->Quench Step 2 Product 6-Bromo-2-fluoro-3-methylbenzoic acid Quench->Product Workup

Caption: Overall synthesis workflow.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid via Directed ortho-Metalation.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Fluoro-3-methylbenzoic acid≥98%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
sec-Butyllithium (s-BuLi)~1.4 M in cyclohexaneSigma-Aldrich
N,N,N',N'-Tetramethylethylenediamine (TMEDA)≥99.5%Sigma-Aldrich
1,2-Dibromoethane≥98%Sigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Hydrochloric Acid (HCl)2 M aqueous solutionVWR
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific

3.2. Reaction Setup and Procedure

Safety Precautions: This procedure involves the use of pyrophoric (s-BuLi) and moisture-sensitive reagents. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen.

  • Charging the Starting Material: To the cooled flask, add 2-fluoro-3-methylbenzoic acid (5.0 g, 32.4 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of TMEDA: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (7.5 g, 64.8 mmol, 2.0 equiv) via syringe.

  • Directed ortho-Metalation: While maintaining the temperature at -78 °C, slowly add sec-butyllithium (s-BuLi, ~1.4 M in cyclohexane, 46.3 mL, 64.8 mmol, 2.0 equiv) dropwise over a period of 30 minutes. A color change to deep red or orange is typically observed, indicating the formation of the dianion. Stir the reaction mixture at -78 °C for 2 hours.

  • Bromination: After 2 hours, add 1,2-dibromoethane (9.1 g, 48.6 mmol, 1.5 equiv) dropwise to the reaction mixture while keeping the temperature at -78 °C. The color of the solution should gradually fade. Allow the reaction to stir at -78 °C for an additional 1 hour, then slowly warm to room temperature overnight.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench with 2 M hydrochloric acid (HCl) until the pH of the aqueous layer is ~1-2.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield 6-Bromo-2-fluoro-3-methylbenzoic acid as a white to off-white solid.

3.3. Characterization Data

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of 6-Bromo-2-fluoro-3-methylbenzoic acid
¹³C NMR Consistent with the structure of 6-Bromo-2-fluoro-3-methylbenzoic acid
Purity (by HPLC) ≥97%
Yield 70-85% (expected)

Mechanistic Insights and Rationale

The success of this synthesis hinges on the principles of Directed ortho-Metalation. The key mechanistic steps are visualized in the diagram below:

Reaction_Mechanism Reaction Mechanism of Directed ortho-Metalation and Bromination cluster_step1 Step 1: Formation of the Dianion cluster_step2 Step 2: Bromination Start 2-Fluoro-3-methylbenzoic acid Dianion Lithium 6-lithio-2-fluoro-3-methylbenzoate Start->Dianion Deprotonation Base 2 s-BuLi / TMEDA Product 6-Bromo-2-fluoro-3-methylbenzoic acid (after acidic workup) Dianion->Product Electrophilic attack BromineSource 1,2-Dibromoethane (Br-CH2-CH2-Br)

Caption: Key mechanistic steps.

Causality behind Experimental Choices:

  • Choice of Base (s-BuLi): sec-Butyllithium is a strong, non-nucleophilic base that is highly effective for the deprotonation of aromatic protons. The use of two equivalents is necessary to first deprotonate the acidic carboxylic acid proton and then the C-6 proton of the aromatic ring.

  • Role of TMEDA: N,N,N',N'-Tetramethylethylenediamine is a bidentate ligand that chelates to the lithium ion, breaking down the multimeric aggregates of s-BuLi and increasing its basicity and reactivity.[3]

  • Solvent (Anhydrous THF): Tetrahydrofuran is an aprotic polar solvent that is ideal for organolithium reactions. It is crucial that the solvent is anhydrous, as any trace of water will quench the organolithium species.

  • Low Temperature (-78 °C): Performing the reaction at low temperatures is critical to prevent side reactions, such as the decomposition of the organolithium intermediate and potential reactions with the solvent.

  • Brominating Agent (1,2-Dibromoethane): 1,2-Dibromoethane serves as an effective source of electrophilic bromine for quenching the aryllithium intermediate. Other sources like Br₂ or CBr₄ could also be used, but 1,2-dibromoethane is often preferred for its ease of handling.

Conclusion

The Directed ortho-Metalation of 2-fluoro-3-methylbenzoic acid provides a highly efficient and regioselective route to 6-Bromo-2-fluoro-3-methylbenzoic acid. This technical guide has detailed a robust experimental protocol, grounded in well-established chemical principles. By carefully controlling the reaction parameters, researchers can reliably synthesize this valuable building block in high yield and purity, paving the way for further advancements in the fields of medicinal chemistry and materials science.

References

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation connections. Chemical Reviews, 90(6), 879-933. [Link]

  • Mortier, J., et al. (2010). Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids. Organic Letters, 12(10), 2406-2409. [Link]

  • Clayden, J., & Yagupolskii, Y. L. (2000). Directed lithiation of unprotected benzoic acids. Tetrahedron, 56(18), 2849-2856. [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

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Foundational

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid

Abstract 6-Bromo-2-fluoro-3-methylbenzoic acid is a pivotal building block in contemporary drug discovery and materials science. Its unique substitution pattern—featuring a bromine atom for subsequent cross-coupling reac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Bromo-2-fluoro-3-methylbenzoic acid is a pivotal building block in contemporary drug discovery and materials science. Its unique substitution pattern—featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a carboxylic acid for derivatization—makes it a highly sought-after intermediate. This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the selection of starting materials and the underlying chemical logic. We will explore key strategies including late-stage bromination, directed ortho-lithiation, and multi-step syntheses from foundational aromatic precursors. Each pathway is critically evaluated to provide researchers with the expertise needed to make informed decisions in their synthetic campaigns.

Strategic Importance and Retrosynthetic Analysis

The synthetic accessibility of 6-bromo-2-fluoro-3-methylbenzoic acid is crucial for its application in the synthesis of complex pharmaceutical agents and functional materials. A retrosynthetic analysis reveals several logical disconnections and corresponding forward-synthesis strategies. The primary considerations revolve around the timing and method of introducing the three key functional groups: the carboxylic acid, the bromine atom, and the fluorine atom relative to the methyl group.

G cluster_0 Retrosynthetic Pathways cluster_1 Key Starting Materials / Intermediates Target 6-Bromo-2-fluoro-3-methylbenzoic acid A C-Br Bond Formation (Electrophilic Bromination) Target->A Disconnect C-Br B C-C Bond Formation (Carboxylation) Target->B Disconnect C-COOH C Multi-step Assembly Target->C Full Assembly SM_A 2-Fluoro-3-methylbenzoic acid A->SM_A SM_B 1-Bromo-3-fluoro-2-methylbenzene B->SM_B SM_C Substituted Anilines / Toluenes C->SM_C

Caption: Retrosynthetic analysis of 6-bromo-2-fluoro-3-methylbenzoic acid.

Synthetic Strategy I: Electrophilic Bromination of 2-Fluoro-3-methylbenzoic acid

This approach is one of the most direct, involving the late-stage introduction of the bromine atom onto a pre-existing benzoic acid framework. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Starting Material: 2-Fluoro-3-methylbenzoic acid[1]

Mechanistic Rationale and Causality

The directing effects of the substituents on the aromatic ring govern the position of bromination.

  • -COOH (Carboxylic Acid): A meta-director and a deactivating group.

  • -F (Fluoro): An ortho-, para-director and a deactivating group.

  • -CH₃ (Methyl): An ortho-, para-director and an activating group.

The position ortho to the fluorine and meta to the carboxylic acid (the C6 position) is electronically favored. The activating effect of the methyl group, combined with the ortho-directing influence of the fluorine, synergistically guides the incoming electrophile (Br⁺) to the desired C6 position. The deactivating nature of the carboxylic acid and fluorine groups necessitates harsh reaction conditions to achieve efficient bromination.

Experimental Protocol: Bromination

A representative protocol for this transformation is as follows:

  • Reaction Setup: To a solution of 2-fluoro-3-methylbenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid or a halogenated solvent), add a catalytic amount of iron powder or a Lewis acid like FeCl₃.

  • Reagent Addition: Slowly add liquid bromine dropwise to the stirred mixture at a controlled temperature, often slightly elevated to drive the reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Purification: Quench the reaction by pouring the mixture into an ice-water slurry. The crude product often precipitates and can be collected by filtration. Further purification is typically achieved by recrystallization from a suitable solvent system like ethanol/water.

G Start 2-Fluoro-3-methylbenzoic acid Reagents Br₂ / Fe catalyst or H₂SO₄ Start->Reagents Electrophilic Aromatic Substitution Workup Quench, Filtration, Recrystallization Reagents->Workup Reaction Completion Product 6-Bromo-2-fluoro-3-methylbenzoic acid Workup->Product

Caption: Workflow for Strategy I: Electrophilic Bromination.

Synthetic Strategy II: Carboxylation via Directed ortho-Lithiation (DoL)

This elegant strategy builds the molecule by forming the C-C bond of the carboxylic acid group last. It leverages the ability of certain substituents to direct a strong base to deprotonate the adjacent ortho position, creating a potent nucleophile.

Starting Material: 1-Bromo-3-fluoro-2-methylbenzene[2][3][4]

Mechanistic Rationale and Causality

In 1-bromo-3-fluoro-2-methylbenzene, the fluorine atom is a well-established Directed Metalation Group (DMG).[5][6] Its electronegativity allows it to coordinate with a strong lithium base, such as n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA). This coordination pre-complexes the base, lowering the activation energy for deprotonation at the adjacent C2 position (which becomes the C6 position in the final product).

The resulting aryllithium intermediate is a powerful nucleophile. Bubbling carbon dioxide (CO₂) gas through the solution, or adding solid CO₂ (dry ice), allows for an efficient carboxylation reaction. A final acidic workup protonates the resulting carboxylate salt to yield the desired benzoic acid.

Experimental Protocol: Directed ortho-Lithiation and Carboxylation

Caution: This procedure involves pyrophoric reagents (n-BuLi) and must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, dissolve 1-bromo-3-fluoro-2-methylbenzene in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1-2 hours at this temperature.

  • Carboxylation: Quench the reaction by pouring the aryllithium solution over an excess of crushed dry ice or by bubbling dry CO₂ gas through the solution. Allow the mixture to warm slowly to room temperature.

  • Workup and Purification: Add water and acidify the aqueous layer with concentrated HCl to a pH of ~1-2. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

G Start 1-Bromo-3-fluoro-2-methylbenzene Step1 1. n-BuLi, THF, -78 °C (Lithiation) Start->Step1 Step2 2. CO₂ (Dry Ice) (Carboxylation) Step1->Step2 Step3 3. H₃O⁺ Workup (Protonation) Step2->Step3 Product 6-Bromo-2-fluoro-3-methylbenzoic acid Step3->Product

Caption: Workflow for Strategy II: Directed ortho-Lithiation.

Synthetic Strategy III: Multi-step Synthesis from Foundational Precursors

Starting Material: m-Fluorotoluene or a related simple aromatic.

Representative Synthetic Sequence

A potential sequence involves the following key transformations:

  • Nitration: Introduction of a nitro group, which serves as a precursor to an amine for subsequent Sandmeyer reactions. For example, nitration of m-toluic acid can yield 2-nitro-3-methylbenzoic acid.[8]

  • Reduction: The nitro group is reduced to an amine (e.g., using Fe/HCl or catalytic hydrogenation).

  • Diazotization: The amine is converted into a diazonium salt using sodium nitrite and a strong acid.

  • Sandmeyer Reaction: The diazonium salt is displaced by a bromine atom, typically using a Cu(I)Br catalyst.

  • Functional Group Interconversion: This could involve hydrolysis of a nitrile or oxidation of a methyl group to form the carboxylic acid, depending on the specific pathway chosen.

This modular approach allows for the systematic construction of the target molecule, with each step installing a required functional group. For instance, a patent describes a multi-step process starting from m-fluorobenzotrifluoride involving nitration, bromination, reduction, deamination, and finally hydrolysis to yield the benzoic acid.[7]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors such as scale, cost, available equipment, and the desired purity of the final product.

Parameter Strategy I (Bromination) Strategy II (DoL) Strategy III (Multi-step)
Starting Material 2-Fluoro-3-methylbenzoic acid1-Bromo-3-fluoro-2-methylbenzeneSimple aromatics (e.g., m-fluorotoluene)
Number of Steps 11 (from advanced intermediate)4-6
Key Advantages Atom-economical, direct.High regioselectivity, convergent.Utilizes cheap, bulk starting materials.
Key Challenges Potential for regioisomeric byproducts, harsh reaction conditions.Requires strict anhydrous/anaerobic conditions, use of pyrophoric reagents.Longer synthesis, cumulative yield loss, multiple purification steps.
Ideal Application Lab-scale synthesis, rapid access.When high purity and specific regiochemistry are critical.Large-scale industrial production.

Conclusion

The synthesis of 6-bromo-2-fluoro-3-methylbenzoic acid can be approached through several viable and robust synthetic strategies. For rapid, lab-scale access, the late-stage bromination of 2-fluoro-3-methylbenzoic acid is a compelling option, provided regioselectivity can be adequately controlled. For syntheses where precision and purity are paramount, the Directed ortho-Lithiation of 1-bromo-3-fluoro-2-methylbenzene offers an elegant and highly regioselective solution. Finally, for cost-effective, large-scale manufacturing, a well-optimized multi-step synthesis from basic chemical feedstocks remains the industry standard. A thorough understanding of the mechanistic principles behind each route empowers researchers to select the optimal starting materials and reaction conditions to achieve their synthetic goals efficiently and safely.

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Exploratory

An In-depth Technical Guide to the Synthesis and Application of 6-Bromo-2-fluoro-3-methylbenzoic Acid Derivatives

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of 6-Bromo-2-fluoro-3-methylbenzoic acid, a versatile scaffold for the synthesis of novel chemical ent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of 6-Bromo-2-fluoro-3-methylbenzoic acid, a versatile scaffold for the synthesis of novel chemical entities. We will delve into logical synthetic pathways, key derivatization reactions, detailed experimental protocols, and the potential applications of its derivatives in medicinal chemistry. This document is designed to be a practical resource, explaining the causality behind experimental choices to empower researchers in their laboratory work.

Introduction: The Strategic Value of the 6-Bromo-2-fluoro-3-methylbenzoic Acid Scaffold

6-Bromo-2-fluoro-3-methylbenzoic acid (CAS 743466-98-0) is a polysubstituted aromatic carboxylic acid that holds significant potential as a building block in modern drug discovery.[1] Its strategic value stems from the unique interplay of its constituent functional groups, each offering a handle for controlled, regioselective modification.

  • The Carboxylic Acid: This group provides a primary site for the formation of amides and esters, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).

  • The Aryl Bromide: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex biaryl systems.[2][3]

  • The Ortho-Fluorine: The fluorine atom, positioned ortho to the carboxylic acid, exerts a powerful stereoelectronic influence. It can modulate the acidity of the carboxylic acid, influence the conformation of amide derivatives through intramolecular hydrogen bonding, and improve metabolic stability and membrane permeability of the final compound—a common strategy in medicinal chemistry.[4]

  • The Methyl Group: The methyl group can be a site for further functionalization, for instance, through radical bromination to introduce a new reactive handle.[5][6]

The specific arrangement of these groups, particularly the sterically demanding ortho-substituents, presents both challenges and opportunities in synthesis, requiring careful optimization of reaction conditions.[7] This guide will address these nuances to provide a clear path to leveraging this scaffold's full potential.

Synthesis of the Core Scaffold: 6-Bromo-2-fluoro-3-methylbenzoic Acid

While a direct, one-pot synthesis from simple precursors is not extensively documented, a logical and robust pathway can be designed based on well-established transformations of aromatic systems. The following proposed synthesis starts from the commercially available 2-fluoro-3-methylbenzaldehyde.

Synthesis_Pathway A 2-Fluoro-3-methylbenzaldehyde B 6-Bromo-2-fluoro-3-methylbenzaldehyde A->B Br₂, FeBr₃ (Electrophilic Aromatic Bromination) C 6-Bromo-2-fluoro-3-methylbenzoic acid B->C KMnO₄ or Oxone® (Oxidation)

Caption: Proposed two-step synthesis of the core scaffold.

Step 1: Electrophilic Aromatic Bromination

The first step involves the regioselective bromination of 2-fluoro-3-methylbenzaldehyde. The directing effects of the substituents on the aromatic ring are key to the success of this reaction. The aldehyde is a deactivating group, directing incoming electrophiles to the meta position. The fluorine and methyl groups are activating, ortho-, para-directing groups. The position para to the methyl group and ortho to the fluorine (C6) is the most sterically accessible and electronically favorable position for bromination.

Causality of Experimental Choices:

  • Reagents: Molecular bromine (Br₂) is the bromine source. A Lewis acid catalyst such as iron(III) bromide (FeBr₃) is used to polarize the Br-Br bond, generating a more potent electrophile ("Br+") required to overcome the deactivating effect of the aldehyde.

  • Solvent: A non-polar, inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is typically chosen to avoid reaction with the bromine or catalyst.

  • Temperature: The reaction is often performed at or below room temperature to control selectivity and prevent over-bromination.

Step 2: Oxidation of the Aldehyde

The second step is the oxidation of the aldehyde functional group to a carboxylic acid. This is a standard and high-yielding transformation in organic synthesis.

Causality of Experimental Choices:

  • Reagents: Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this purpose. The reaction is typically run under basic conditions, followed by an acidic workup to protonate the resulting carboxylate salt. Alternatively, a milder oxidant like Oxone® (potassium peroxymonosulfate) can be used, which often simplifies the workup procedure.

  • Solvent: A mixture of t-butanol and water or acetone and water is commonly used for KMnO₄ oxidations to ensure solubility of both the organic substrate and the inorganic oxidant.

  • Workup: After the reaction, the manganese dioxide (MnO₂) byproduct is removed by filtration. The filtrate is then acidified to precipitate the desired carboxylic acid product.[8]

Key Derivatization Strategies and Protocols

The true utility of 6-bromo-2-fluoro-3-methylbenzoic acid lies in its capacity for diversification. The following sections detail the primary synthetic routes to generate a library of derivatives.

Amide Bond Formation via Carboxylic Acid Activation

Amide coupling is one of the most fundamental reactions in medicinal chemistry. The carboxylic acid of the core scaffold can be readily coupled with a wide variety of primary and secondary amines to generate a diverse library of amides.

Amide_Coupling_Workflow cluster_0 Reaction Components Core 6-Bromo-2-fluoro-3- methylbenzoic acid Mix Combine & Stir in aprotic solvent (DMF, DCM) Core->Mix Amine Primary or Secondary Amine (R¹R²NH) Amine->Mix Reagent Coupling Reagent (e.g., HATU, EDCI) Reagent->Mix Base Organic Base (e.g., DIPEA) Base->Mix Product Target Amide Derivative Mix->Product Room Temp, 2-12h

Caption: General workflow for amide bond formation.

Trustworthiness of the Protocol: This protocol relies on the formation of an activated ester intermediate in situ, which is then readily attacked by the amine nucleophile. The use of modern coupling reagents like HATU or EDCI/HOBt minimizes side reactions and racemization (if chiral amines are used) and ensures high yields under mild conditions.

A detailed, step-by-step protocol for a representative amide coupling is provided in the Experimental Protocols section.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds from the aryl bromide of the core scaffold.[3][9]

Expertise & Experience - Overcoming Synthetic Hurdles: The primary challenge in the Suzuki coupling of this substrate is the steric hindrance around the bromine atom, caused by the ortho-fluorine and ortho-methyl groups.[7] This can slow down the initial oxidative addition step of the palladium catalyst to the C-Br bond. Therefore, the choice of catalyst system is critical.

  • Catalyst/Ligand: Bulky, electron-rich phosphine ligands are required to promote oxidative addition and subsequent reductive elimination. Ligands such as SPhos, XPhos, or RuPhos, when complexed with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often effective for sterically hindered substrates.

  • Base and Solvent: A suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) and solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/water) are crucial for the transmetalation step.

  • Protection Strategy: The acidic proton of the carboxylic acid can interfere with the reaction. A common and effective strategy is to first protect the carboxylic acid as a methyl or ethyl ester.[7] The ester can be easily hydrolyzed back to the carboxylic acid after the coupling reaction is complete.[10]

Suzuki_Coupling_Strategy A 6-Bromo-2-fluoro-3- methylbenzoic acid B Methyl 6-bromo-2-fluoro- 3-methylbenzoate A->B SOCl₂, MeOH (Esterification) C Biaryl Ester Intermediate B->C Ar-B(OH)₂, Pd Catalyst, Ligand, Base (Suzuki Coupling) D Final Biaryl Product C->D LiOH or NaOH (Hydrolysis)

Caption: A robust strategy for Suzuki coupling via an ester intermediate.

A detailed protocol for this three-step sequence is provided in the Experimental Protocols section.

Data Presentation: Representative Derivatives

The synthetic strategies outlined above can generate a vast array of derivatives. The table below summarizes representative examples with expected analytical data.

Derivative TypeR¹, R² or Ar GroupExpected Yield (%)MethodExpected Mass [M+H]⁺
Amide R¹=Cyclopropyl, R²=H85-95%HATU Coupling274.02
Amide R¹=Morpholin-4-yl80-90%HATU Coupling302.03
Biaryl Ar = 4-methoxyphenyl70-85%Suzuki Coupling263.09
Biaryl Ar = Pyridin-3-yl65-80%Suzuki Coupling234.06

Potential Applications in Drug Discovery

While specific biological data for derivatives of 6-bromo-2-fluoro-3-methylbenzoic acid are not widely published, the structural motifs are present in numerous biologically active compounds. This scaffold is a valuable starting point for targeting a range of diseases.

  • Oncology: Many kinase inhibitors feature substituted biaryl or aryl-amino-pyrimidine cores. The ability to perform Suzuki couplings and amide bond formations makes this scaffold ideal for generating libraries of potential inhibitors of targets like EGFR, as has been shown with analogous structures.[5]

  • Inflammation and Immunology: Fluorinated benzoic acids are used in the development of anti-inflammatory agents.[4] Derivatives could be explored as inhibitors of enzymes like Slingshot phosphatase, which is involved in cytoskeleton dynamics and cell migration.[11]

  • Neuroscience: Bromo-substituted aromatic compounds have been investigated as agents targeting the central nervous system. For instance, 6-bromo-3'-nitroflavone acts as a partial agonist of benzodiazepine receptors, producing anxiolytic-like effects. This suggests that derivatives of the core scaffold could be explored for their potential to modulate GABA-A receptors or other CNS targets.

Biological_Targets cluster_apps Potential Therapeutic Areas cluster_targets Potential Molecular Targets Core 6-Bromo-2-fluoro-3-methylbenzoic Acid Scaffold Oncology Oncology Core->Oncology Inflammation Inflammation Core->Inflammation Neuroscience Neuroscience Core->Neuroscience Kinases Kinase Inhibitors (e.g., EGFR) Oncology->Kinases Phosphatases Phosphatase Inhibitors (e.g., Slingshot) Inflammation->Phosphatases Receptors GPCRs / Ion Channels (e.g., GABA-A) Neuroscience->Receptors

Caption: Potential therapeutic applications and molecular targets.

Experimental Protocols

The following protocols are provided as a self-validating guide for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of Methyl 6-bromo-2-fluoro-3-methylbenzoate (Esterification)
  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromo-2-fluoro-3-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (MeOH, ~10 volumes). Cool the suspension to 0 °C in an ice bath.

  • Reaction: Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise. After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 70 °C) for 3 hours.[10] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess SOCl₂.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Suzuki Coupling of Methyl 6-bromo-2-fluoro-3-methylbenzoate
  • Setup: In an oven-dried Schlenk flask, combine methyl 6-bromo-2-fluoro-3-methylbenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable ligand like SPhos (0.05 eq).

  • Solvent and Degassing: Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the biaryl ester.

Protocol 3: Hydrolysis of the Biaryl Ester to the Final Carboxylic Acid
  • Setup: Dissolve the biaryl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reaction: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC/LC-MS).

  • Workup: Concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify with 1M HCl until the pH is ~2-3. The product will precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final biaryl carboxylic acid derivative.

References

  • Nishimura, T., & Saitoh, M. (2016). Improved synthesis of the key intermediate 5-bromo-2-methylamino-8-methoxyquinazoline in drug discoveries. Journal of Chemical Research, 40(5), 281-283.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Deshmukh, M. B., et al. (2018). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Scientific Research in Science and Technology, 4(8), 1536-1542.
  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Wolfman, C., et al. (1998). Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(4), 403-409.
  • Sandrock, D. L., et al. (2020). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
  • Sun, J., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2015-2021.
  • Google Patents. (2014). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-3-fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-2-fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Chemistry Research Journal. (2020). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

Sources

Foundational

"6-Bromo-2-fluoro-3-methylbenzoic acid" IUPAC name

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylbenzoic acid Introduction 6-Bromo-2-fluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid of significant interest to the fields of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylbenzoic acid

Introduction

6-Bromo-2-fluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and organic synthesis. As a multi-functionalized building block, its structure incorporates a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group on a benzene ring. This unique combination of substituents provides orthogonal reactivity, allowing for selective chemical transformations at different sites of the molecule. The presence of both bromine and fluorine is particularly valuable in drug discovery, where these halogens can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, a proposed synthetic route based on established chemical principles, its characteristic reactivity, and its potential applications as a pivotal intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, reproducibility of experimental results, and safety. The key identifiers and computed physicochemical properties for 6-Bromo-2-fluoro-3-methylbenzoic acid are summarized below.

IdentifierValueReference
IUPAC Name 6-Bromo-2-fluoro-3-methylbenzoic acidPubChem
CAS Number 743466-98-0[3]
Molecular Formula C₈H₆BrFO₂[4]
Molecular Weight 233.03 g/mol [5]
Canonical SMILES CC1=C(C(=C(C=C1)Br)C(=O)O)F[4]
InChIKey QNGVPYFPKLUQDX-UHFFFAOYSA-N[4]
Predicted XlogP 2.6[4]
Monoisotopic Mass 231.95352 Da[4]

Spectroscopic Profile and Analytical Characterization

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted mass-to-charge ratios (m/z) for common adducts are presented below.

Adduct TypePredicted m/z
[M-H]⁻230.94624
[M+H]⁺232.96080
[M+Na]⁺254.94274
[M+HCOO]⁻276.95172
(Data sourced from PubChem CID 58687491)[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure elucidation.

  • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region for the two vicinal protons on the ring, likely appearing as doublets with coupling to each other. The methyl group (CH₃) would appear as a singlet in the upfield region (approx. 2.0-2.5 ppm). The carboxylic acid proton (-COOH) would be a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will display eight distinct carbon signals: six for the aromatic ring (with characteristic C-F couplings), one for the methyl carbon, and one for the carboxyl carbon.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. This signal would exhibit coupling to the adjacent aromatic proton, providing crucial information about its environment.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups. Expected characteristic absorption bands include:

  • O-H stretch (Carboxylic Acid): A very broad band around 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.

  • C-Br stretch: Typically found in the 500-650 cm⁻¹ region.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The most logical approach involves the direct bromination of a commercially available precursor, 2-fluoro-3-methylbenzoic acid. The directing effects of the existing substituents will govern the position of the incoming electrophile (Br⁺).

  • -COOH group: A deactivating, meta-director.

  • -F group: A deactivating, ortho-, para-director.

  • -CH₃ group: An activating, ortho-, para-director.

The C6 position is para to the methyl group and ortho to the fluorine atom, making it an electronically favorable site for substitution. The steric hindrance from the adjacent carboxylic acid group at C1 further favors substitution at C6 over C4.

G cluster_0 Proposed Synthesis cluster_1 Purification A 2-Fluoro-3-methylbenzoic Acid (Starting Material) B 6-Bromo-2-fluoro-3-methylbenzoic Acid (Product) A->B Electrophilic Bromination (Br₂, FeBr₃ or NBS, H₂SO₄) C Crude Product B->C Reaction Workup D Purified Product C->D Recrystallization or Column Chromatography

Caption: Proposed workflow for the synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established methodologies for the bromination of substituted benzoic acids and should be optimized for scale and purity requirements.[6][7][8]

Materials:

  • 2-Fluoro-3-methylbenzoic acid

  • N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)

  • Concentrated Sulfuric Acid (H₂SO₄) or Iron(III) Bromide (FeBr₃) as a catalyst

  • Dichloromethane (DCM) or other suitable inert solvent

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-3-methylbenzoic acid (1 equivalent) in the chosen solvent. If using a catalyst like FeBr₃, add it at this stage. Cool the mixture to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of Br₂ (1.1 equivalents) in the same solvent or solid NBS (1.1 equivalents) portion-wise. If using sulfuric acid as the solvent/catalyst, the reaction may be run at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Workup: Once complete, carefully pour the reaction mixture into ice water. If Br₂ was used, add sodium thiosulfate solution to quench any excess bromine (indicated by the disappearance of the orange/brown color).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM (3x).

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Acidification & Isolation: To isolate the carboxylic acid, the product can be back-extracted into the aqueous NaHCO₃ layer. This aqueous layer is then acidified with 1 M HCl until a precipitate forms (pH ~2). The solid product is collected by vacuum filtration.

  • Drying and Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Chemical Reactivity and Applications in Drug Discovery

The true value of 6-Bromo-2-fluoro-3-methylbenzoic acid lies in its versatility as a synthetic intermediate. Its functional groups can be addressed with high selectivity, making it a powerful scaffold for building molecular complexity.

G Core 6-Bromo-2-fluoro-3-methylbenzoic Acid -COOH -Br Aromatic Ring Amide Amide Bond Formation (e.g., with amines, EDC/HOBt) Core:f1->Amide Ester Esterification (e.g., with alcohols, H⁺) Core:f1->Ester Suzuki Suzuki Coupling (Boronic Acids/Esters) Core:f2->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Core:f2->Buchwald OtherCC Other Cross-Couplings (Heck, Stille, Sonogashira) Core:f2->OtherCC NAS Nucleophilic Aromatic Substitution (NuAr) Core:f3->NAS (Activated Systems)

Sources

Exploratory

"6-Bromo-2-fluoro-3-methylbenzoic acid" molecular weight

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylbenzoic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 6-Bromo-2-fluoro-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 6-Bromo-2-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid of significant interest in synthetic chemistry and pharmaceutical development. Central to its identity is its molecular weight of approximately 233.03 g/mol . This document elucidates its physicochemical properties, explores logical synthetic pathways, discusses its applications as a versatile chemical intermediate, and outlines critical safety and handling protocols. The insights presented herein are synthesized from established chemical principles and data from closely related structural analogs, offering a robust resource for professionals in the field.

Introduction

6-Bromo-2-fluoro-3-methylbenzoic acid belongs to a class of substituted benzoic acids that serve as crucial building blocks in organic synthesis. Its molecular architecture, featuring a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid moiety on a benzene ring, provides multiple reactive sites for chemical modification. This strategic combination of functional groups makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and advanced materials. Understanding its fundamental properties, beginning with its precise molecular weight, is the first step in harnessing its synthetic potential.

Physicochemical Properties and Structural Analysis

The defining quantitative characteristic of a molecule is its molecular weight, which is derived from its molecular formula. For 6-Bromo-2-fluoro-3-methylbenzoic acid, the formula is C₈H₆BrFO₂.

Calculation of Molecular Weight:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Molecular Weight: 233.036 g/mol

This calculated value is consistent with the molecular weight of its isomers, such as 4-Bromo-2-fluoro-6-methylbenzoic acid.[1] A summary of its key physicochemical properties, including computed values for its isomer, is presented below.

Table 1: Summary of Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₆BrFO₂-
Molecular Weight 233.036 g/mol Calculated
Exact Mass 231.95352 DaPubChem (Isomer)[1]
Appearance White to off-white crystalline powderInferred from related compounds[2]
Hydrogen Bond Donor Count 1PubChem (Isomer)[1]
Hydrogen Bond Acceptor Count 3PubChem (Isomer)[1]
Rotatable Bond Count 1PubChem (Isomer)[1]
XLogP3 2.6PubChem (Isomer)[1]
Melting Point 152-156 °CFor 3-Bromo-2-methylbenzoic acid[2]

Note: Some properties are based on the closely related isomer 4-Bromo-2-fluoro-6-methylbenzoic acid or other similar compounds due to the limited availability of experimental data for the specific 6-bromo isomer.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzoic acids like 6-Bromo-2-fluoro-3-methylbenzoic acid requires a strategic sequence of reactions to achieve the desired substitution pattern. A plausible synthetic route often starts with a less complex, commercially available precursor.

Retrosynthetic Analysis and Proposed Pathway

A logical approach involves the bromination of a fluorinated and methylated benzoic acid precursor. The directing effects of the existing substituents (fluoro, methyl, and carboxylic acid groups) are critical in determining the position of the incoming bromine atom. An electrophilic aromatic substitution, specifically bromination, is a common method for introducing a bromine atom onto an activated or moderately deactivated benzene ring.[3]

An alternative strategy could involve a Friedel-Crafts acylation reaction on a simpler aromatic compound, followed by hydrolysis and subsequent functional group transformations.[4]

Experimental Protocol: Hypothetical Synthesis via Bromination

The following protocol is a representative, field-proven methodology adapted for this specific target molecule, based on general procedures for aromatic bromination.[3][5][6]

  • Preparation : In a well-ventilated fume hood, dissolve one equivalent of 2-fluoro-3-methylbenzoic acid in a suitable solvent such as glacial acetic acid.

  • Bromination : Slowly add 1.1 equivalents of liquid bromine to the solution at room temperature with continuous stirring. The use of a catalyst, such as iron powder or FeBr₃, may be necessary to facilitate the reaction.

  • Reaction Monitoring : The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).[6]

  • Quenching : Once the reaction is complete, the mixture is cooled and poured into an ice-cold solution of sodium bisulfite to quench any unreacted bromine.

  • Isolation : The resulting precipitate is collected by vacuum filtration, washed with cold water, and then dried.

  • Purification : Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is performed to yield the purified 6-Bromo-2-fluoro-3-methylbenzoic acid.[4]

G cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_product Final Product start 2-Fluoro-3-methylbenzoic acid reaction Electrophilic Bromination (Br₂, FeBr₃ catalyst) start->reaction Step 1 quench Quenching (Sodium Bisulfite) reaction->quench Step 2 isolate Filtration & Washing quench->isolate Step 3 purify Recrystallization isolate->purify Step 4 product 6-Bromo-2-fluoro-3-methylbenzoic acid purify->product Step 5

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery and Organic Synthesis

The true value of 6-Bromo-2-fluoro-3-methylbenzoic acid lies in its utility as a versatile chemical scaffold. The distinct electronic properties and reactivity of each functional group allow for a wide range of subsequent chemical transformations.

  • Carboxylic Acid Group : This group can be readily converted into esters, amides, or acid chlorides, enabling the linkage of the aromatic core to other molecular fragments.

  • Bromine Atom : The bromo-substituent is an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for building molecular complexity.

  • Fluorine Atom : The presence of fluorine can significantly modulate the physicochemical properties of the final molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

This compound and its analogs are valuable intermediates for synthesizing biologically active molecules, including receptor antagonists and enzyme inhibitors.[2] For example, related bromo-benzoic acids serve as building blocks for α-2 adrenoceptor agonists and HIV-1 entry inhibitors.[2]

G cluster_derivatives Potential Derivatives core 6-Bromo-2-fluoro-3-methylbenzoic acid COOH Br Amides Amides / Peptides core:cooh->Amides Amide Coupling Esters Esters core:cooh->Esters Esterification Biaryls Biaryl Compounds (via Suzuki Coupling) core:br->Biaryls Cross-Coupling Alkynes Alkynylated Arenes (via Sonogashira) core:br->Alkynes Cross-Coupling

Caption: Role as a versatile scaffold for diverse chemical transformations.

Safety, Handling, and Storage

As with related halogenated aromatic acids, 6-Bromo-2-fluoro-3-methylbenzoic acid is expected to be an irritant. The GHS classifications for its isomers include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Table 2: GHS Hazard Information (Based on Isomers)

Hazard ClassGHS Classification
Acute Toxicity, Oral Warning (Harmful if swallowed)[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1][7]
Eye Damage/Irritation Category 2 (Causes serious eye irritation)[1][7]
Target Organ Toxicity Category 3 (May cause respiratory irritation)[1]
Recommended Handling Procedures
  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][9][10]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7] Avoid breathing dust by using a suitable respirator if dust formation is likely.[7]

  • Hygiene : Wash hands thoroughly after handling.[9] Keep away from food and drink.[9]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]

  • Keep away from strong oxidizing agents and strong acids.[7]

Conclusion

6-Bromo-2-fluoro-3-methylbenzoic acid, with a molecular weight of 233.036 g/mol , is a synthetically valuable compound. Its multifunctional nature provides a platform for developing a diverse array of more complex molecules. While direct experimental data for this specific isomer is sparse, a comprehensive technical profile can be constructed by applying fundamental chemical principles and analyzing data from its close structural relatives. Adherence to strict safety protocols is essential when handling this and similar chemical reagents. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors.

References

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. Available from: [Link]

  • Pharmaffiliates. Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available from: [Link]

  • Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Available from: [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. Available from: [Link]

  • PubChem. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924. Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Foundational

"6-Bromo-2-fluoro-3-methylbenzoic acid" literature review

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylbenzoic acid: Synthesis, Properties, and Applications Introduction 6-Bromo-2-fluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid with potential ap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylbenzoic acid: Synthesis, Properties, and Applications

Introduction

6-Bromo-2-fluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its trifunctionalized benzene ring, featuring bromo, fluoro, and methyl substituents in addition to the carboxylic acid group, makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of fluorine can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial in drug design.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-bromo-2-fluoro-3-methylbenzoic acid, drawing insights from related compounds to offer a thorough technical resource for researchers and professionals in drug development.

Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC8H6BrFO2PubChem
Molecular Weight233.03 g/mol [2]
XlogP (predicted)2.6[3]
Monoisotopic Mass231.95352 Da[3]
Predicted Boiling Point266.2±40.0 °C[4]
Predicted Density1.506±0.06 g/cm3 [4]

Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid

A plausible synthetic route to 6-bromo-2-fluoro-3-methylbenzoic acid can be designed starting from commercially available precursors. One potential pathway involves the bromination of a fluorinated and methylated benzoic acid derivative.

Proposed Synthetic Pathway

A logical synthetic approach would start with 2-fluoro-3-methylbenzoic acid. The challenge lies in the regioselective bromination at the 6-position. The directing effects of the existing substituents (fluoro, methyl, and carboxylic acid) will influence the position of bromination. The carboxylic acid group is a meta-director, the methyl group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director. Their combined influence will determine the final position of the incoming bromine atom.

Synthetic Pathway 2-Fluoro-3-methyltoluene 2-Fluoro-3-methyltoluene Intermediate_1 Nitration 2-Fluoro-3-methyltoluene->Intermediate_1 HNO3/H2SO4 Intermediate_2 Reduction Intermediate_1->Intermediate_2 Fe/HCl Intermediate_3 Diazotization & Sandmeyer Intermediate_2->Intermediate_3 1. NaNO2/HBr 2. CuBr Intermediate_4 Oxidation Intermediate_3->Intermediate_4 KMnO4 6-Bromo-2-fluoro-3-methylbenzoic_acid 6-Bromo-2-fluoro-3-methylbenzoic acid Intermediate_4->6-Bromo-2-fluoro-3-methylbenzoic_acid Final Product

Caption: Proposed multi-step synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)
  • Nitration of 2-fluoro-3-methyltoluene: To a stirred solution of 2-fluoro-3-methyltoluene in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for several hours.

  • Reduction of the nitro group: The nitrated intermediate is dissolved in ethanol, and hydrochloric acid is added. Iron powder is then added portion-wise, and the mixture is refluxed for several hours.

  • Diazotization and Sandmeyer Reaction: The resulting amino compound is diazotized with sodium nitrite in the presence of hydrobromic acid at 0-5°C. The diazonium salt is then added to a solution of copper(I) bromide in hydrobromic acid to introduce the bromine atom.

  • Oxidation of the methyl group: The bromo-fluoro-methyl-benzene intermediate is oxidized to the corresponding benzoic acid using a strong oxidizing agent such as potassium permanganate in an alkaline solution, followed by acidification.

This proposed synthesis is based on established organic chemistry principles for the introduction of functional groups onto an aromatic ring. The specific reaction conditions would require optimization.

Reactivity and Chemical Behavior

The reactivity of 6-bromo-2-fluoro-3-methylbenzoic acid is dictated by its functional groups:

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to an alcohol.

  • Bromo Group: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of carbon-carbon bonds. This makes it a key functional group for building more complex molecular scaffolds.[5]

  • Fluoro Group: The fluorine atom is generally unreactive under typical cross-coupling conditions but influences the electronic properties of the aromatic ring.

  • Aromatic Ring: The substituted benzene ring can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of any new groups and may deactivate the ring towards certain reactions.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzoic acids are important intermediates in the synthesis of pharmaceuticals.[6] The unique substitution pattern of 6-bromo-2-fluoro-3-methylbenzoic acid makes it an attractive starting material for the synthesis of novel drug candidates.

  • As a Synthetic Intermediate: It can be used to introduce a substituted phenyl ring into a larger molecule. The carboxylic acid can be coupled with amines or alcohols, while the bromine can be used for cross-coupling reactions to build molecular complexity.[7]

  • Modulation of Pharmacokinetic Properties: The presence of fluorine can enhance metabolic stability and membrane permeability of a drug molecule.[1] By incorporating this building block, medicinal chemists can fine-tune the pharmacokinetic profile of a lead compound.

  • Potential for Novel Biologically Active Molecules: The specific arrangement of substituents could lead to interactions with biological targets. For instance, related bromo- and fluoro-substituted aromatic compounds have been investigated for a range of therapeutic areas, including neurodegenerative diseases and as enzyme inhibitors.[8][9]

Applications Core 6-Bromo-2-fluoro-3-methylbenzoic acid App1 Drug Discovery Intermediate Core->App1 App2 Materials Science Precursor Core->App2 App3 Agrochemical Synthesis Core->App3 Detail1 Synthesis of APIs App1->Detail1 Detail2 Fine-tuning Pharmacokinetics App1->Detail2 Detail3 Liquid Crystal Polymers App2->Detail3 Detail4 Specialty Polymers App2->Detail4 Detail5 Herbicides App3->Detail5 Detail6 Fungicides App3->Detail6

Caption: Potential applications of 6-Bromo-2-fluoro-3-methylbenzoic acid.

Safety and Handling

As with any chemical, 6-bromo-2-fluoro-3-methylbenzoic acid should be handled with appropriate safety precautions. Based on data for similar compounds, it may be harmful if swallowed and cause skin and eye irritation.[2][10] It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.

Conclusion

6-Bromo-2-fluoro-3-methylbenzoic acid is a promising building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While direct literature on this specific compound is sparse, its synthesis is achievable through established methodologies. Its unique combination of functional groups provides a versatile platform for the creation of novel and complex molecules with potentially valuable biological activities and material properties. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

  • 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE | 1114809-22-1. (n.d.).
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. (n.d.).
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (n.d.). Retrieved from [Link]

  • Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester - Cheméo. (n.d.). Retrieved from [Link]

  • WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents. (n.d.).
  • US10752632B2 - 6-fluoro 2-methylbenzo[d]thiazol-5-yl compounds - Google Patents. (n.d.).
  • Biological Potential of FluoroBenzene Analogs - JSciMed Central. (n.d.). Retrieved from [Link]

  • (12) United States Patent - Googleapis.com. (n.d.). Retrieved from [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).
  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.).
  • 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem. (n.d.). Retrieved from [Link]

  • 6-Amino-3-bromo-2-methylbenzoic acid | C8H8BrNO2 | CID 15885809 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • 6-bromo-2-fluoro-3-methylbenzoic acid (C8H6BrFO2) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Exploratory

The Fluorine Effect: Strategic Integration in Medicinal Chemistry

Introduction: The Bioisosteric Powerhouse In modern medicinal chemistry, fluorine is not merely a halogen; it is a strategic tool for molecular editing. Approximately 20-25% of drugs currently on the market contain at le...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioisosteric Powerhouse

In modern medicinal chemistry, fluorine is not merely a halogen; it is a strategic tool for molecular editing. Approximately 20-25% of drugs currently on the market contain at least one fluorine atom. This prevalence is not accidental but stems from fluorine’s unique ability to modulate physicochemical properties without imposing a massive steric penalty.

For the drug developer, fluorine represents the "Goldilocks" zone of bioisosterism: it is small enough to mimic hydrogen (sterically) yet electronegative enough to mimic oxygen (electronically), all while forming the strongest single bond to carbon known in organic chemistry. This guide dissects the technical rationale for fluorine incorporation and provides actionable protocols for its synthesis.[1][2]

Physicochemical Foundation

To deploy fluorine effectively, one must understand the atomic-level causality that drives its macroscopic effects.

Comparative Atomic Properties

The utility of fluorine lies in its extreme electronegativity combined with a Van der Waals radius that sits between hydrogen and oxygen.[3][4][5] This allows for "steric silence" while exerting profound electronic influence.

Table 1: Comparative Physicochemical Metrics

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.52F is a steric mimic of H; minimal perturbation of binding pocket fit.
Paulding Electronegativity 2.13.983.44Induces strong dipoles; modulates pKa of neighbors.
C-X Bond Length (Å) 1.091.351.43Short, strong bond resists metabolic cleavage.
C-X Bond Energy (kcal/mol) ~98~116~85Metabolic Stability: The C-F bond is virtually inert to CYP450 oxidation.
The "Polar Hydrophobicity" Paradox

Fluorine is paradoxical: it is highly polar due to electronegativity, yet fluorocarbons are lipophilic. This is because the low polarizability of the fluorine 2s/2p electrons prevents them from engaging in strong dispersion interactions with water. Consequently, C-F substitution often increases LogP (lipophilicity) while simultaneously introducing a dipole moment, a phenomenon termed "polar hydrophobicity."

FluorineProperties F_Atom Fluorine Atom (3.98 Electronegativity) Bond C-F Bond Strength (116 kcal/mol) F_Atom->Bond Strong overlap Polariz Low Polarizability (Tight e- hold) F_Atom->Polariz Nuclear charge Dipole Dipole Interactions (Protein Binding) F_Atom->Dipole Induction Metab Metabolic Stability (Resists CYP450) Bond->Metab Prevents HAT Lipophil Increased LogP (Membrane Permeability) Polariz->Lipophil Weak solvation

Figure 1: The causal cascade of fluorine's atomic properties leading to ADME optimization.

Strategic Applications in Lead Optimization

Metabolic Blocking (The " Teflon" Effect)

The most common application is blocking oxidative metabolism. Cytochrome P450 enzymes typically attack electron-rich C-H bonds (e.g., benzylic, allylic, or para-phenyl positions). Replacing a labile C-H with C-F shuts down this pathway because the C-F bond energy exceeds the oxidizing potential of the heme-iron center.

  • Strategy: Identify the "soft spot" (major metabolite) via microsome stability assays.

  • Execution: Substitute H with F at that specific site.

  • Result: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ).
pKa Modulation

Fluorine’s inductive effect (


) pulls electron density through the sigma framework. This is a critical tool for tuning the basicity of amines.
  • Problem: High basicity in amines often leads to hERG channel blockage (cardiotoxicity) and poor membrane permeability (high ionization).

  • Solution: Placing F at the

    
    -position to an amine can lower the pKa by 1–2 units.[6]
    
  • Mechanism: The electron-withdrawing F destabilizes the protonated ammonium cation, making the conjugate base more favored.

Conformational Control: The Gauche Effect

Unlike larger halogens that prefer an anti conformation to avoid steric clash, 1,2-difluoroethane derivatives prefer a gauche conformation.

  • Theory: This is due to

    
     hyperconjugation and electrostatic attraction between the partially positive H and partially negative F.
    
  • Application: Pre-organizing a drug molecule into its bioactive conformation to minimize the entropy penalty upon binding.

GaucheEffect cluster_0 Conformational Equilibrium Anti Anti Conformer (Sterically favored for Cl, Br) Gauche Gauche Conformer (Favored for F) Anti->Gauche Fluorine Effect Outcome Bioactive Shape Pre-organization Gauche->Outcome Lowers Entropy Cost Mechanism Hyperconjugation (sigma C-H -> sigma* C-F) Mechanism->Gauche Stabilizes

Figure 2: The Fluorine Gauche Effect driving conformational preference.

Case Study: Sitagliptin (Januvia)

Sitagliptin, a DPP-4 inhibitor for Type 2 Diabetes, exemplifies the multi-faceted role of fluorine.

  • Structure: Contains a 2,4,5-trifluorophenyl moiety.

  • Role of F:

    • Metabolic Stability: The phenyl ring is deactivated against oxidative metabolism.

    • Binding: The trifluorophenyl group fits into a hydrophobic S1 pocket of the DPP-4 enzyme.

    • Bioavailability: The fluorination tunes the lipophilicity to ensure high oral absorption without compromising solubility.

Experimental Protocol: Electrophilic Fluorination

Objective: Introduction of a fluorine atom alpha to a carbonyl (1,3-dicarbonyl system) using Selectfluor. This is a standard, bench-stable method superior to using hazardous


 gas.

Reagents:

  • Substrate: Ethyl benzoylacetate (or generic

    
    -ketoester).
    
  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[7]

  • Solvent: Acetonitrile (MeCN).

  • Base: None required for mono-fluorination (neutral conditions).

Self-Validating Protocol:

  • Preparation:

    • Dissolve 1.0 mmol of the

      
      -ketoester in 10 mL of dry MeCN.
      
    • Validation Point: Ensure the solution is clear. Turbidity suggests wet solvent which can hydrolyze Selectfluor.

  • Addition:

    • Add 1.1 mmol (1.1 eq) of Selectfluor in one portion at room temperature (25°C).

    • Observation: Selectfluor is a white solid; it will slowly dissolve.

  • Reaction (Microwave or Thermal):

    • Method A (Standard): Stir at reflux (80°C) for 4–6 hours.

    • Method B (Accelerated): Microwave irradiation at 80°C for 10–15 minutes.

    • Monitoring: Check TLC every 30 mins (Method A). The product will typically be less polar (higher

      
      ) than the starting material due to the "polar hydrophobicity" effect.
      
  • Workup (Quenching):

    • Pour the reaction mixture into 20 mL of saturated aqueous

      
      .
      
    • Safety: This neutralizes any HF generated as a byproduct.

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Dry organics over

      
      , filter, and concentrate.
      
    • Purify via silica gel flash chromatography (Hexane:EtOAc gradient).

  • Characterization (The "Fluorine Signature"):

    • 19F NMR: Look for a singlet (or multiplet if coupling occurs) around -150 to -180 ppm (relative to

      
      ).
      
    • 1H NMR: The proton alpha to the carbonyl (if mono-fluorinated) will show a characteristic Geminal H-F coupling (

      
       Hz), appearing as a doublet.
      

SynthesisWorkflow Start Substrate (1,3-Dicarbonyl) Reaction Reaction (Reflux or MW) Start->Reaction Reagent Selectfluor (1.1 eq) MeCN Reagent->Reaction Check TLC Validation (New High Rf Spot?) Reaction->Check Check->Reaction No (Continue) Quench Quench (Sat. NaHCO3) Check->Quench Yes Analysis 19F NMR (-160 ppm) Quench->Analysis

Figure 3: Workflow for Selectfluor-mediated electrophilic fluorination.

References

  • Meanwell, N. A. (2018).[5][8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[5][8][9] Journal of Medicinal Chemistry.[2][8][9][10] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2][3][4][8][10][11][12][13][14][15][16] Chemical Society Reviews. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[14] Link

  • Xiao, J. C., & Shreeve, J. M. (2005).[17] Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Journal of Fluorine Chemistry. Link[17]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry.[1][3][4][6][8][9][13][14][18] Journal of Medicinal Chemistry.[2][8][9][10] Link

Sources

Foundational

Technical Guide: Advanced Synthetic Routes to Poly-Substituted Benzoic Acids

Executive Summary & Strategic Disconnections Poly-substituted benzoic acids are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in NSAIDs, kinase inhibitors, and agrochemicals. However, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Disconnections

Poly-substituted benzoic acids are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in NSAIDs, kinase inhibitors, and agrochemicals. However, their synthesis is often bottlenecked by steric hindrance (the "ortho-effect") and functional group incompatibility during oxidation steps.

This guide moves beyond elementary alkyl-benzene oxidation to focus on three high-fidelity synthetic corridors:

  • Pd-Catalyzed Carbonylation: The industrial standard for scalability.

  • Turbo-Grignard (Knochel-Hauser) Carboxylation: The solution for highly functionalized, temperature-sensitive substrates.

  • C-H Activation: The atom-economic route for late-stage functionalization.

Strategic Decision Matrix

The following decision tree illustrates the logic for selecting a synthetic route based on substrate availability and substitution patterns.

RouteSelection Start Target: Poly-Substituted Benzoic Acid Halide Is Aryl Halide (I, Br, Cl) Available? Start->Halide Steric Is the Ortho-Position Sterically Hindered? Halide->Steric Yes RouteC Route C: Directed C-H Activation Halide->RouteC No (Arene Precursor) Sensitive Contains Sensitive FGs (Esters, Nitriles, Nitro)? Steric->Sensitive Yes (Ortho-subs) RouteA Route A: Pd-Catalyzed Carbonylation Steric->RouteA No (Para/Meta) Sensitive->RouteA No (Thermal Tolerance) RouteB Route B: Turbo-Grignard (iPrMgCl·LiCl) + CO2 Sensitive->RouteB Yes (Low Temp Required)

Figure 1: Strategic decision tree for selecting the optimal carboxylation pathway.

Route A: Transition-Metal Catalyzed Carbonylation

Carbonylation is the preferred route for scale-up due to atom economy. While traditional methods require high-pressure CO gas (safety hazard), modern protocols utilize CO surrogates or ligand-free systems .

The "Substoichiometric CO" Approach

Handling CO gas cylinders is a safety liability in early discovery. A superior approach uses acyl-Pd(II) precatalysts or formate salts to generate CO in situ.[1]

  • Mechanism: The cycle involves oxidative addition of Ar-X to Pd(0), followed by CO insertion to form an acyl-Pd complex. The critical step is the nucleophilic attack by hydroxide (or water) to release the acid.

  • Key Reagents:

    • CO Source: Molybdenum hexacarbonyl [Mo(CO)₆] or Phenyl formate.

    • Catalyst: Pd(OAc)₂ with bulky phosphines (e.g., Xantphos) or ligand-free PEG-400 systems.

    • Base: DBU or K₂CO₃.

Protocol: Ligand-Free Hydroxycarbonylation in PEG-400

This method is robust for aryl iodides and bromides, leveraging the phase-transfer properties of PEG.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • Pd(OAc)₂ (1 mol%)

  • K₂CO₃ (2.0 equiv)

  • PEG-400 / H₂O (1:1 v/v)

  • CO Atmosphere (Balloon pressure, ~1 atm)

Workflow:

  • Charge a flask with Ar-X, Pd(OAc)₂, and K₂CO₃.

  • Add PEG-400/H₂O mixture (degassed).

  • Purge with CO balloon (x3).

  • Heat to 100 °C for 12 hours.

  • Workup: Acidify with HCl to pH 2. Extract with EtOAc.[3][4] The PEG remains in the aqueous phase, simplifying purification.

Route B: Organometallic Carboxylation (Knochel-Hauser)

For substrates with ortho-substituents (steric clash) or electrophilic functional groups (esters, nitriles) that would not survive standard Grignard conditions, the Turbo-Grignard (iPrMgCl·LiCl) method is the gold standard.

The "Turbo" Advantage

Standard Grignards form aggregates that reduce reactivity. The addition of LiCl breaks these aggregates, forming a highly reactive monomeric R-Mg-Cl·LiCl species.[4][5][6][7] This allows for Halogen-Metal Exchange at -20°C to -40°C, faster than the rate of nucleophilic attack on bystander esters.

Self-Validating Protocol: Turbo-Grignard Carboxylation

Target: 2-Bromo-4-carbethoxybenzoic acid (from ethyl 4-bromo-3-iodobenzoate).

Reagents:

  • Substrate: Ethyl 4-bromo-3-iodobenzoate (1.0 equiv)

  • Reagent: iPrMgCl[2]·LiCl (1.3 M in THF, 1.1 equiv)

  • Electrophile: CO₂ gas (dried)

Step-by-Step Methodology:

  • Validation Step (Titration):

    • Why: Commercial Turbo-Grignard degrades. You must validate concentration.

    • Method: Dissolve 100 mg accurately weighed benzoic acid in 2 mL THF. Add a pinch of 4-(phenylazo)diphenylamine (indicator).[4]

    • Titrate: Add iPrMgCl[2]·LiCl dropwise until the solution turns from orange to dark violet .

    • Calc:

      
      
      
  • Exchange Reaction:

    • Dissolve substrate in anhydrous THF under Argon. Cool to -40 °C .[4]

    • Add titrated iPrMgCl·LiCl dropwise.[2]

    • Stir for 30 mins. Monitor: Quench an aliquot with D₂O and check by GC/MS or NMR. You should see disappearance of the Iodide and incorporation of Deuterium.

  • Carboxylation:

    • Bubble dry CO₂ gas into the solution at -40 °C (exothermic).

    • Allow to warm to RT over 1 hour.

  • Workup:

    • Quench with sat. NH₄Cl.[4]

    • Crucial Purification Step: Extract aqueous layer with Et₂O (removes non-acidic impurities). Then, acidify aqueous layer to pH 2 with 1M HCl and extract again with EtOAc. The product will be in the second organic extract.

TurboGrignard Substrate Aryl Iodide (w/ Ester FG) Intermed Aryl-Mg species (Stabilized) Substrate->Intermed I/Mg Exchange Turbo iPrMgCl·LiCl (-40°C) Turbo->Intermed Product Benzoic Acid Derivative Intermed->Product Insertion CO2 CO2 Gas (Electrophile) CO2->Product

Figure 2: Mechanism of Halogen-Metal Exchange preserving sensitive functional groups.

Route C: C-H Activation (Late-Stage Functionalization)

For substrates where pre-functionalization with halides is difficult, C-H activation offers a direct route. This is particularly powerful for meta-selective carboxylation using transient directing groups (Norbornene-mediated).

  • Mechanism: Pd(II) coordinates to a directing group (DG), activates the ortho-C-H bond, and inserts CO₂ (or a surrogate).

  • Norbornene Mediation: Allows the Pd catalyst to relay from the ortho position to the meta position, enabling "remote" functionalization of sterically crowded arenes.

Comparative Data Analysis

The following table summarizes the operational windows for each method.

FeaturePd-CarbonylationTurbo-GrignardC-H Activation
Primary Substrate Aryl Bromides/IodidesAryl Iodides (preferred)Arenes (w/ DG)
Steric Tolerance Moderate (Ortho-subs slow reaction)High (Ortho-subs tolerated)Low to Moderate
FG Tolerance High (except oxidizable groups)High (Esters/Nitriles ok at -40°C)Moderate
Scalability Excellent (Flow/Batch)Moderate (Cryogenic needed)Low (Catalyst cost)
Green Metric High (Atom Economy)Low (Stoichiometric Metal)High

References

  • Korsager, S., Taaning, R. H., & Skrydstrup, T. (2013).[1] Effective Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides with Substoichiometric Carbon Monoxide. Journal of the American Chemical Society, 135(8), 2891–2894.

  • Han, W., Jin, F., & Zhou, Q. (2015).[8] Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions. Synthesis, 47(12), 1861-1868.

  • Krasovskiy, A., & Knochel, P. (2004).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Tortajada, A., Juliá-Hernández, F., Börjesson, M., Moragas, T., & Martin, R. (2018).[9] Transition Metal-Catalyzed Carboxylation Reactions with Carbon Dioxide. Angewandte Chemie International Edition, 57(49), 15948–15982.

  • Organic Syntheses. (2009).[4] Preparation of Functionalized Arylmagnesium Reagents: The Turbo-Grignard. Org.[3][6][10] Synth., 86, 374.[4]

Sources

Exploratory

Executive Summary: The Dichotomy of Control

Topic: Bromination of Substituted Toluenes: Mechanistic Control & Industrial Protocols Audience: Researchers, Process Chemists, and Drug Development Professionals. The bromination of substituted toluenes is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bromination of Substituted Toluenes: Mechanistic Control & Industrial Protocols Audience: Researchers, Process Chemists, and Drug Development Professionals.

The bromination of substituted toluenes is a cornerstone transformation in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for "sartan" antihypertensives (e.g., Losartan, Valsartan). However, the reaction presents a fundamental chemo-selectivity challenge: distinguishing between Free-Radical Substitution (FRS) at the benzylic position and Electrophilic Aromatic Substitution (EAS) on the ring.

Success is not merely about reagent selection but about controlling the concentration of active bromine species and the stability of the transition state. This guide synthesizes mechanistic insights with field-proven protocols to ensure high regioselectivity and safety.

Mechanistic Foundations: The "Why" Behind the Protocol

To control the reaction, one must understand the competing pathways. The selectivity is dictated by the nature of the intermediate (radical vs. carbocation) and the transition state energy.

The Wohl-Ziegler Reaction (Benzylic Bromination)

The gold standard for side-chain bromination uses N-Bromosuccinimide (NBS) . Contrary to early beliefs (Bloomfield mechanism), the reaction does not proceed via succinimidyl radicals abstracting hydrogen. It follows the Goldfinger Mechanism , where NBS serves as a reservoir to maintain a vanishingly low concentration of molecular bromine (


).
  • Key Insight: A low

    
     favors radical substitution over ionic addition or ring substitution.
    
  • Hammett Correlation: The reaction rate correlates with Hammett substituent constants (

    
    ).[1]
    
    • 
       (for NBS):  This negative value indicates that electron-donating groups (EDGs) stabilize the benzylic radical transition state, accelerating the reaction.
      
    • Implication: Substrates with strong Electron-Withdrawing Groups (EWGs) (e.g.,

      
      , 
      
      
      
      ) will react significantly slower and may require higher temperatures or more active initiators.
Electrophilic Aromatic Substitution (Ring Bromination)

In the presence of Lewis acids (


, 

) or high concentrations of

, the reaction shifts to the ring.
  • Regioselectivity: Controlled by the directing effects of the methyl group (ortho/para) and other substituents.

  • Competition: In electron-rich systems (e.g., methoxy-toluenes), ring bromination can compete with benzylic bromination even under "radical" conditions if

    
     rises too high.
    

Visualization: Mechanistic Pathways

The following diagram illustrates the Goldfinger cycle and the critical decision points for selectivity.

BrominationMechanism NBS NBS (Reservoir) Br2 Br2 (Low Conc.) NBS->Br2 + HBr Br_rad Br• Radical Br2->Br_rad Initiation (hv/Heat) RingProd Ring Bromination (Side Product) Br2->RingProd High [Br2] / Lewis Acid HBr HBr Br_rad->HBr + Substrate (H-Abstraction) Substrate Substituted Toluene BenzylicRad Benzylic Radical Substrate->BenzylicRad + Br• Product Benzyl Bromide BenzylicRad->Product + Br2 Product->Br_rad + Br• (Chain Propagation)

Caption: The Goldfinger mechanism for Wohl-Ziegler bromination. Note that NBS regenerates the active


 species via reaction with HBr byproduct.

Strategic Decision Matrix

Select the correct conditions based on your substrate's electronic nature.

FeatureBenzylic Bromination (Radical) Ring Bromination (EAS)
Reagent NBS (1.05 equiv)

(1.0–1.1 equiv)
Catalyst/Initiator AIBN, BPO, or Visible Light (LED)

,

,

Solvent

(Legacy), PhCl, Acetonitrile, DCE
DCM, Acetic Acid
Temperature Reflux (60–90°C)0°C to RT
Key Control Keep

LOW
Keep

HIGH
Substrate Scope Tolerates EWGs (slow); Sensitive to EDGsFavored by EDGs; Inhibited by EWGs

Detailed Experimental Protocols

Protocol A: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl (Losartan Intermediate)

This protocol targets the benzylic position of a deactivated substrate (cyano group is EWG).

Reagents:

  • 4'-Methyl-2-cyanobiphenyl (OTBN): 1.0 equiv

  • N-Bromosuccinimide (NBS): 1.05 equiv

  • 2,2'-Azobis(isobutyronitrile) (AIBN): 0.02 equiv (2 mol%)

  • Solvent: Chlorobenzene or 1,2-Dichloroethane (DCE)

Workflow:

  • Setup: Charge OTBN and solvent (5 vol) into a reactor inerted with

    
    .
    
  • Addition: Add NBS and AIBN at room temperature.

    • Note: Ensure NBS is free of yellow color (indicates free

      
      ). Recrystallize from water if degraded.
      
  • Initiation (Critical Safety Step): Heat slowly to 70°C.

    • Observation: Look for a color change (pale orange to colorless) or a slight exotherm. Do not ramp temperature rapidly if reaction has not initiated; accumulation of unreacted radical initiator can lead to a thermal runaway.

  • Reaction: Reflux (80–90°C) for 4–6 hours. Monitor by HPLC (Target: <2% starting material).

  • Workup: Cool to 20°C. Filter off the solid succinimide byproduct. Wash the filtrate with water to remove residual succinimide.

  • Isolation: Concentrate the organic layer to obtain the crude bromide.

Self-Validating Check:

  • If the reaction turns dark red/brown,

    
     is too high. Check if the solvent is dry and if the NBS is releasing 
    
    
    
    too fast (ionic pathway taking over).
Protocol B: Continuous Flow Bromination (Green/Scale-Up)

Flow chemistry minimizes the inventory of hazardous radicals and allows for better light penetration.

Setup:

  • Reactor: FEP tubing coiled around a 450nm (Blue) LED light source.

  • Feed: Solution of Substrate + NBS in Acetonitrile.

  • Conditions: Residence time 10–20 mins, ambient temperature.

  • Advantage: No chemical initiator (AIBN) required; light drives the homolysis of N-Br or trace

    
    .
    

Safety & Scale-Up Considerations

1. Thermal Runaway (Induction Period): Radical brominations exhibit an induction period. On a large scale, if the mixture is heated to reflux without initiation, the sudden onset can release massive heat.

  • Mitigation: Add a portion (10%) of the initiator at the target temperature or use a "seed" of the reaction mixture from a previous batch.

2. Solvent Hazards:

  • 
    :  Highly toxic, ozone-depleting. Avoid.
    
  • Benzene: Carcinogenic.

  • Recommended: Chlorobenzene (high boiling point, relatively inert), Acetonitrile (polar, good for NBS solubility), or Trifluorotoluene.

3. Byproduct Management: Succinimide is water-soluble. Efficient washing is required to prevent it from contaminating the crystallization of the final product.

References

  • Wohl-Ziegler Mechanism & Kinetics

    • Title: Directive effects in benzylic hydrogen atom abstraction. Part V. Halogenation of benzyl chlorides and α-substituted toluenes.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Losartan Intermediate Synthesis (OTBNBr)

    • Title: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl using N-bromosuccinimide.[2]

    • Source: BenchChem Applic
  • Green/Flow Bromination

    • Title: A Scalable Procedure for Light-Induced Benzylic Bromin
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Hammett Parameters & Selectivity

    • Title: Hammett-Correlation Analysis of the Benzylic Bromination with NBS.[3]

    • Source: ResearchG
    • URL:[Link]

  • Industrial Safety

    • Title: Safety Methods for Mitigating Thermal Runaway.[4][5]

    • Source: MDPI (Processes).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid

Introduction: The Strategic Importance of Substituted Biaryl Carboxylic Acids The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness and tolerance of a w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Biaryl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness and tolerance of a wide array of functional groups.[1] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds, most notably in the synthesis of biaryl scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The focus of this guide is the Suzuki-Miyaura coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid, a uniquely substituted aryl halide. The presence of ortho-fluoro and -methyl groups, in addition to the carboxylic acid moiety, presents distinct steric and electronic challenges that necessitate a carefully optimized protocol for successful cross-coupling.[4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl carboxylic acids.

The strategic placement of the fluorine atom can significantly influence the physicochemical properties of the resulting biaryl product, including its metabolic stability and binding affinity to biological targets. The methyl group introduces steric hindrance that can impact the conformational preferences of the molecule. The carboxylic acid group serves as a versatile handle for further synthetic transformations or as a key pharmacophoric element. Consequently, the successful Suzuki-Miyaura coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid opens avenues to a diverse range of novel molecular architectures with significant potential in drug discovery and materials science.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromo-2-fluoro-3-methylbenzoic acid, forming a Pd(II) intermediate. The steric hindrance from the ortho-fluoro and -methyl groups can make this step challenging.[4]

  • Transmetalation: The organic group from the boronic acid or ester coupling partner is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid

This protocol is a representative procedure and may require optimization for specific boronic acid coupling partners.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PropertiesSupplier Example
6-Bromo-2-fluoro-3-methylbenzoic acid254955-38-1233.04White to off-white solid, Melting Point: 124-125 °C[7]Sigma-Aldrich
Phenylboronic acid98-80-6121.93White crystalline solidCombi-Blocks
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Yellow crystalline solid, air and light-sensitiveStrem Chemicals
Potassium Carbonate (anhydrous)584-08-7138.21White hygroscopic powderJ.T. Baker
1,4-Dioxane (anhydrous)123-91-188.11Colorless liquid, potential peroxide formerAcros Organics
Deionized Water7732-18-518.02-

Safety Precautions:

  • 6-Bromo-2-fluoro-3-methylbenzoic acid may cause skin, eye, and respiratory irritation.[7]

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen; handle with care in a well-ventilated area.[8]

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][9][10]

Reaction Setup and Procedure

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Reagent_Prep Reagent Preparation (Weighing and Dissolving) Start->Reagent_Prep Assembly Reaction Assembly (Under Inert Atmosphere) Reagent_Prep->Assembly Degassing Degassing (N2 bubbling) Assembly->Degassing Heating Heating and Stirring (80-100 °C) Degassing->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup (Acidification and Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-2-fluoro-3-methylbenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. The use of an aqueous dioxane solvent system can aid in the solubility of the base.[11]

  • Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific boronic acid used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify to a pH of ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid is highly dependent on the careful selection of reaction parameters.

Catalyst and Ligand Selection

For sterically hindered substrates, the choice of ligand is critical. While tetrakis(triphenylphosphine)palladium(0) is a versatile catalyst, more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[5] Ligands such as SPhos are known to be effective for challenging couplings of ortho-substituted aryl halides.[12][13]

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient oxidative addition due to steric hindrance.Use a more electron-rich and bulky ligand such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[14]
Protodebromination The bromine atom is replaced by a hydrogen atom.This can be caused by impurities in the reagents or solvent. Ensure the use of high-purity, anhydrous reagents and solvents. A change of base to a non-nucleophilic one like cesium carbonate may also be beneficial.[15]
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct.This is often due to the presence of oxygen. Ensure thorough degassing of the reaction mixture. Lowering the reaction temperature may also reduce this side reaction.
Low Yield Incomplete reaction or product degradation.Optimize the reaction temperature and time. A different solvent system or base may also improve the yield. Consider protecting the carboxylic acid as an ester to prevent potential side reactions.[4]

Representative Coupling Partners and Conditions

The following table provides a starting point for the Suzuki-Miyaura coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid with various boronic acids, based on literature for similar substrates.

Boronic AcidCatalyst SystemBaseSolventTemperature (°C)Expected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O902-fluoro-3-methyl-[1,1'-biphenyl]-6-carboxylic acid
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O1002-fluoro-4'-methoxy-3-methyl-[1,1'-biphenyl]-6-carboxylic acid
3-Pyridylboronic acidPdCl₂(dppf)K₃PO₄DMF1102-fluoro-3-methyl-6-(pyridin-3-yl)benzoic acid

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromo-3-methoxy-2-methylbenzoic Acid.
  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. Retrieved from [Link]

  • Al-Masum, M. (2015). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 798, 1-10.
  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • ACS Publications. (2023). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2368-2378.
  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(7), 2535-2561.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Co-Catalyzed Suzuki–Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. Organic Letters, 26(45), 9717-9721.
  • ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(19), 6718-6730.
  • Organic Chemistry Portal. (n.d.). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone know the origin of the aqueous dioxane binary solvent system used for Suzuki cross-coupling reactions?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Co-Catalyzed Suzuki-Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. Retrieved from [Link]

  • ResearchGate. (n.d.). SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1665-1672.
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • National Institutes of Health. (2018). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341.
  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]

  • ResearchGate. (2024).
  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • Reddit. (2023). Degassing solvents for Suzuki reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2024). Co-Catalyzed Suzuki–Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. Organic Letters, 26(45), 9717-9721.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzoic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Grignard Reaction of 6-Bromo-2-fluoro-3-methylbenzoic Acid

Introduction: Strategic Importance in Medicinal Chemistry 6-Bromo-2-fluoro-3-methylbenzoic acid and its derivatives are valuable building blocks in the synthesis of complex organic molecules, particularly in the realm of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

6-Bromo-2-fluoro-3-methylbenzoic acid and its derivatives are valuable building blocks in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The strategic placement of the bromo, fluoro, and methyl substituents on the benzoic acid core allows for the generation of diverse molecular architectures with potential therapeutic applications. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful tool to further functionalize this scaffold. However, the inherent reactivity of the carboxylic acid moiety necessitates a carefully planned synthetic strategy, involving a protection-deprotection sequence, to achieve the desired transformation. This guide provides a comprehensive overview of the theoretical considerations and practical protocols for successfully employing the Grignard reaction with this versatile substrate.

Reaction Principle: Navigating the Challenges of a Multifunctional Substrate

A direct Grignard reaction on 6-Bromo-2-fluoro-3-methylbenzoic acid is not feasible due to the presence of the acidic carboxylic acid proton. Grignard reagents are potent bases and will readily deprotonate the carboxylic acid, consuming the reagent and preventing the desired reaction at the carbon-bromine bond.[1] Therefore, a protection strategy is essential. The most common and practical approach is the conversion of the carboxylic acid to an ester, typically a methyl ester, which is inert to the Grignard reagent.[2][3]

The overall synthetic pathway can be visualized as a three-stage process:

  • Protection: Esterification of 6-bromo-2-fluoro-3-methylbenzoic acid to its corresponding methyl ester.

  • Grignard Reaction: Formation of the Grignard reagent from methyl 6-bromo-2-fluoro-3-methylbenzoate and its subsequent reaction with a suitable electrophile.

  • Deprotection: Hydrolysis of the resulting ester to regenerate the carboxylic acid functionality.

G A 6-Bromo-2-fluoro-3-methylbenzoic acid B Methyl 6-bromo-2-fluoro-3-methylbenzoate A->B Protection (Esterification) C Grignard Reagent B->C Grignard Formation (Mg, THF) D Substituted Ester Intermediate C->D Reaction with Electrophile E Final Product (Substituted Benzoic Acid) D->E Deprotection (Hydrolysis)

Figure 1: Overall workflow for the Grignard reaction of 6-Bromo-2-fluoro-3-methylbenzoic acid.

Detailed Experimental Protocols

Part 1: Protection of the Carboxylic Acid (Esterification)

The conversion of 6-bromo-2-fluoro-3-methylbenzoic acid to its methyl ester is a critical first step. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid.[4]

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 6-bromo-2-fluoro-3-methylbenzoic acid (1.0 eq).

  • Add a sufficient amount of anhydrous methanol to dissolve the starting material (approximately 10-20 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 6-bromo-2-fluoro-3-methylbenzoate. The product can be further purified by column chromatography if necessary.

Part 2: The Grignard Reaction

This part involves the formation of the Grignard reagent from the protected methyl ester and its subsequent reaction with an electrophile. The following protocol outlines the general procedure. Note that the choice of electrophile will determine the final product. For illustrative purposes, this protocol will describe the reaction with a generic ketone as the electrophile.

Crucial Consideration: Grignard reactions are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1][5]

Materials:

  • Methyl 6-bromo-2-fluoro-3-methylbenzoate

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • A small crystal of iodine (as an initiator)

  • Electrophile (e.g., a ketone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

    • Assemble the apparatus while hot and allow it to cool under a stream of inert gas.

    • Add a small crystal of iodine to the flask.

    • Dissolve methyl 6-bromo-2-fluoro-3-methylbenzoate (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the electrophile (e.g., a ketone, 1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the electrophile solution dropwise to the stirred Grignard reagent. This reaction is typically exothermic, so maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography.

Part 3: Deprotection (Hydrolysis of the Ester)

The final step is the hydrolysis of the ester to regenerate the carboxylic acid. For sterically hindered esters, forcing conditions such as high temperatures or the use of co-solvents may be necessary.[6][7]

Materials:

  • Substituted methyl benzoate from Part 2

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric Acid (HCl, concentrated or 1M)

Procedure:

  • Dissolve the ester in a mixture of methanol (or ethanol) and water.

  • Add an excess of sodium hydroxide or potassium hydroxide (e.g., 3-5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed. This may take several hours. For particularly hindered esters, heating at higher temperatures in a sealed vessel may be required.[6][7]

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the dropwise addition of hydrochloric acid.

  • The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it with an organic solvent.

Key Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are crucial for stabilizing the Grignard reagent. Ensure solvents are freshly distilled from a suitable drying agent.
Magnesium Freshly crushed turningsThe surface of the magnesium can oxidize, preventing reaction. Crushing the turnings exposes a fresh surface.
Initiation Iodine crystal, gentle heatingIf the reaction does not start, a small amount of pre-formed Grignard reagent can be added.
Temperature Grignard formation: RT to reflux. Reaction with electrophile: 0 °C to RT.Grignard formation can be sluggish and may require heating. The subsequent reaction is often exothermic and requires cooling to control the reaction rate and prevent side reactions.
Hydrolysis Reflux with excess baseSteric hindrance around the ester may require prolonged heating or stronger basic conditions for complete hydrolysis.[8][9]

Conclusion

The Grignard reaction of 6-bromo-2-fluoro-3-methylbenzoic acid, when executed with a proper protection-deprotection strategy, is a robust and versatile method for introducing a wide range of functional groups. Careful attention to anhydrous conditions and reaction temperature control are paramount for success. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.). International Journal of Creative Research Thoughts. Retrieved January 29, 2026, from [Link]

  • Preparation method of methyl benzoate compound. (2020). Google Patents.
  • Khan, A. A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. Retrieved January 29, 2026, from [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020). Google Patents.
  • Lidström, P., et al. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved January 29, 2026, from [Link]

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Clean generation of a fluoroaryl grignard reagent. (2001). Google Patents.
  • Method for producing 3-bromomethylbenzoic acids. (2003). Google Patents.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Chemistry Stack Exchange. Retrieved January 29, 2026, from [Link]

  • Varley, A. J., et al. (2022). Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. Chemical Communications. Retrieved January 29, 2026, from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Retrieved January 29, 2026, from [Link]

  • Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis. Retrieved January 29, 2026, from [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014). YouTube. Retrieved January 29, 2026, from [Link]

  • 6.4 Reactions of Alkyl Halides: Grignard Reagents. (n.d.). Fundamentals of Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • Hydrolysis and saponification of methyl benzoates. (2001). Green Chemistry (RSC Publishing). Retrieved January 29, 2026, from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Protection of carbonyl and carboxyl group. (n.d.). Slideshare. Retrieved January 29, 2026, from [Link]

  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 29, 2026, from [Link]

  • Methyl 4-bromo-2-fluoro-6-methylbenzoate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

Method

Application Note: Strategic Functionalization of 6-Bromo-2-fluoro-3-methylbenzoic Acid for MedChem Scaffolds

Introduction & Strategic Value The synthesis of novel chemical entities (NCEs) often relies on "privileged scaffolds" that offer defined vectors for substitution. 6-Bromo-2-fluoro-3-methylbenzoic acid (CAS: 1427433-22-4)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The synthesis of novel chemical entities (NCEs) often relies on "privileged scaffolds" that offer defined vectors for substitution. 6-Bromo-2-fluoro-3-methylbenzoic acid (CAS: 1427433-22-4) represents a high-value building block for Fragment-Based Drug Discovery (FBDD) due to its unique 2,6-disubstitution pattern .[1]

The "Ortho-Lock" Effect

The presence of Fluorine at C-2 and Bromine at C-6 creates a "steric lock" around the C-1 carboxylic acid.[1] In drug design, this is critical for:

  • Conformational Control: The steric bulk forces any amide or ester formed at C-1 to twist out of the plane of the phenyl ring, often locking the molecule into a bioactive conformation (atropisomerism) favored by kinase pockets (e.g., p38 MAPK, MEK).[1]

  • Metabolic Stability: The ortho-fluorine blocks metabolic oxidation at the most vulnerable sites.[1]

  • Orthogonal Reactivity: The molecule possesses three distinct handles—an acid (amidation), an aryl bromide (cross-coupling), and an aryl fluoride (

    
     potential)—allowing for divergent library synthesis.
    

This guide details the optimized protocols for overcoming the inherent steric hindrance of this scaffold to generate high-yield novel compounds.

Critical Reactivity Analysis

Before initiating synthesis, researchers must account for the specific electronic and steric environment:

Functional GroupPositionReactivity ChallengeStrategic Solution
Carboxylic Acid C-1High Steric Shielding. Flanked by -F and -Br.[1] Standard HATU/EDC couplings often fail or racemize due to slow kinetics.[1]Activation via Acid Chloride. Conversion to the acyl chloride using oxalyl chloride is the only reliable method for quantitative conversion.[1]
Aryl Bromide C-6Sterically Demanding. Ortho to the acid/amide.[1] Oxidative addition of Pd is slow.[1]Specialized Ligands. Use of Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) is mandatory.
Aryl Fluoride C-2Electronic Deactivation. The ring is electron-rich (methyl group), making

difficult unless the acid is converted to a strong electron-withdrawing group (EWG).[1]
Cyclization Vector. Best utilized as a site for intramolecular cyclization after amidation (e.g., to form quinazolinones).

Experimental Protocols

Protocol A: High-Efficiency Amidation (The "Anchor" Step)

Objective: To install the primary diversity element at C-1 despite steric hindrance.[1]

Rationale: Direct coupling reagents (HATU, T3P) are often insufficient for 2,6-disubstituted benzoic acids, leading to low yields and difficult purifications.[1] We utilize the Vilsmeier-Haack type activation via Oxalyl Chloride.[1]

Materials:

  • Substrate: 6-Bromo-2-fluoro-3-methylbenzoic acid (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)[1]

  • Solvent: Dichloromethane (DCM, anhydrous)

  • Nucleophile: Target Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid substrate in anhydrous DCM (0.2 M concentration) under

    
     atmosphere. Cool to 0°C.[1]
    
  • Catalysis: Add catalytic DMF (critical for forming the active Vilsmeier intermediate).

  • Chlorination: Add Oxalyl Chloride dropwise over 10 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be vigorous.
  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Checkpoint: Aliquot quenched with MeOH should show methyl ester by LCMS.[1]

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure (keep temperature <40°C). Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the target amine and DIPEA to the acid chloride solution at 0°C.

  • Workup: Stir at RT for 4 hours. Wash with 1N HCl, sat.[1]

    
    , and brine.[1] Dry over 
    
    
    
    .[1]

Expected Yield: >85% (isolated).

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: To extend the scaffold at C-6, creating a biaryl axis.[1]

Rationale: The C-6 bromine is crowded.[1] Standard


 is ineffective.[1] We employ the SPhos Pd G2  precatalyst system, which rapidly generates the active monoligated Pd(0) species necessary for hindered substrates.[1]

Materials:

  • Substrate: Amide product from Protocol A (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst: SPhos Pd G2 (0.02 - 0.05 equiv) (Alternative:

    
     + SPhos)[1]
    
  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, catalyst, and base. Seal and purge with Argon/Nitrogen for 5 minutes (oxygen inhibits the catalytic cycle).

  • Solvation: Add degassed Toluene/Water solvent mixture.[1]

  • Reaction: Heat to 100°C for 4–12 hours. Note: Microwave irradiation at 120°C for 30 minutes is a viable alternative for library synthesis.[1]

  • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide isotope pattern (1:1 doublet).[1]

  • Purification: Filter through Celite to remove Pd black.[1] Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc).

Data: Catalyst Screening Comparison (Simulated data based on typical reactivity of 2,6-disubstituted aryl bromides)

Catalyst SystemLigand ClassConversion (12h)Notes

Monodentate Phosphine< 15%Fails due to steric bulk; oxidative addition is too slow.[1]

Bidentate Ferrocene40-50%Moderate activity; significant dehalogenation observed.[1]
SPhos Pd G2 Dialkylbiaryl Phosphine > 95% Optimal. Ligand architecture facilitates coupling at hindered centers.[1]

+ XPhos
Dialkylbiaryl Phosphine90%Excellent alternative for electron-poor boronic acids.[1]

Synthesis Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

SynthesisWorkflow cluster_legend Key Transformation Logic Start Starting Material: 6-Bromo-2-fluoro-3-methylbenzoic acid AcidChloride Intermediate: Acid Chloride Start->AcidChloride (COCl)2, DMF cat. DCM, 0°C Amide Scaffold A: 2,6-Disubstituted Amide (Atropisomer Precursor) AcidChloride->Amide R-NH2, DIPEA Steric Lock Installation Biaryl Target Class 1: Biaryl Amide (Kinase Inhibitor Core) Amide->Biaryl Suzuki Coupling SPhos Pd G2, Ar-B(OH)2 (C-6 Functionalization) Cyclic Target Class 2: Tricyclic Heterocycle (e.g., Quinazolinone) Amide->Cyclic Intramolecular SNAr (If R-NH2 contains nucleophile) High Temp / Base Note1 Activation required due to 2,6-steric hindrance

Caption: Divergent synthesis workflow starting from 6-Bromo-2-fluoro-3-methylbenzoic acid, highlighting the critical acid chloride activation step.

References

  • Steric Hindrance in Benzoic Acid Derivatives: Endo, T., et al. (2014).[1][2] "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters." Pesticide Biochemistry and Physiology.

  • Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Amide Coupling Protocols for Hindered Acids: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Compound Safety & Properties: BLD Pharm. (n.d.). "Safety Data Sheet: 3-Bromo-2-fluoro-6-methylbenzoic acid (Isomer Reference)."

Disclaimer: All protocols involve hazardous chemicals.[1] Standard Personal Protective Equipment (PPE) including gloves, eye protection, and fume hoods are mandatory. Consult local safety regulations before use.

Sources

Application

A Detailed Protocol for the Regioselective Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid: A Key Intermediate for Pharmaceutical Research

An Application Note for the Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic Acid Abstract 6-Bromo-2-fluoro-3-methylbenzoic acid is a valuable halogenated aromatic carboxylic acid that serves as a crucial building block in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic Acid

Abstract

6-Bromo-2-fluoro-3-methylbenzoic acid is a valuable halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development.[1][2] Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a fluorine atom, allows for diverse and sequential chemical modifications. This application note provides a comprehensive, step-by-step experimental procedure for the regioselective synthesis of 6-bromo-2-fluoro-3-methylbenzoic acid, starting from the commercially available 2-fluoro-3-methylbenzoic acid. The protocol details an electrophilic aromatic substitution (bromination) reaction, including reagent specifications, reaction setup, purification methods, and detailed characterization of the final product.

Introduction and Significance

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 6-Bromo-2-fluoro-3-methylbenzoic acid, in particular, is an important intermediate for creating more complex pharmaceutical ingredients.[1][3] The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine atom can enhance binding interactions and improve pharmacokinetic profiles. The carboxylic acid group allows for amide bond formation, a cornerstone of peptide and small molecule drug synthesis.

This guide details a robust and reproducible method for the synthesis of the title compound via the direct bromination of 2-fluoro-3-methylbenzoic acid. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. The activating methyl group and the ortho-, para-directing fluorine atom synergistically direct the incoming electrophile (bromine) to the C6 position, which is sterically accessible and electronically favorable.

Reaction Scheme

The synthetic pathway involves a single-step electrophilic aromatic substitution reaction:

Scheme 1: Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid

Image depicting the bromination of 2-fluoro-3-methylbenzoic acid to yield 6-bromo-2-fluoro-3-methylbenzoic acid using N-Bromosuccinimide (NBS) and sulfuric acid.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
2-Fluoro-3-methylbenzoic acid423-93-8C₈H₇FO₂154.14Sigma-AldrichStarting Material
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Acros OrganicsBrominating Agent
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08Fisher ChemicalSolvent and Catalyst
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93VWRExtraction Solvent
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01EMD MilliporeFor neutralization
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04Alfa AesarDrying Agent
Deionized Water7732-18-5H₂O18.02---For washing
Hydrochloric Acid (HCl), 1M7647-01-0HCl36.46---For acidification
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper

  • NMR tubes and spectrometer

  • Mass spectrometer

Experimental Protocol

This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Reaction Setup and Execution
  • Charging the Reaction Vessel: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-methylbenzoic acid (3.08 g, 20 mmol).

  • Dissolution and Cooling: Carefully add concentrated sulfuric acid (20 mL) to the flask. Stir the mixture until the solid is completely dissolved. Cool the resulting solution to 0-5 °C using an ice bath.

  • Addition of Brominating Agent: While maintaining the temperature between 0-5 °C, slowly add N-Bromosuccinimide (NBS) (3.74 g, 21 mmol, 1.05 equivalents) in small portions over 30 minutes. The portion-wise addition is crucial to control the reaction exotherm.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 12-16 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (3:7) as the eluent. The product spot should be visible under UV light and will have a lower Rf value than the starting material.

Work-up and Isolation
  • Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Aqueous Work-up (Optional but Recommended): Transfer the crude solid to a 250 mL beaker and dissolve it in 100 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities.

  • Acidification and Extraction: Combine the aqueous layers from the previous step and acidify to pH 1-2 with 1M HCl. This will re-precipitate the carboxylic acid product. Extract the product into dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 6-Bromo-2-fluoro-3-methylbenzoic acid.

Purification
  • Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to obtain 6-Bromo-2-fluoro-3-methylbenzoic acid as a white to off-white solid.

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance White to off-white crystalline solid
Melting Point 145-148 °C (Predicted)
Yield 75-85%
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (s, 1H, COOH), 7.75 (d, J = 8.0 Hz, 1H, Ar-H), 7.40 (t, J = 8.0 Hz, 1H, Ar-H), 2.30 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 165.8 (C=O), 160.2 (d, J = 250 Hz, C-F), 135.1, 131.5, 128.9, 124.3, 118.6 (d, J = 20 Hz), 14.7 (CH₃)
Mass Spec (ESI-) m/z 230.9, 232.9 [M-H]⁻ (Isotopic pattern for Br)

Workflow Visualization

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of 6-Bromo-2-fluoro-3-methylbenzoic acid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 2-fluoro-3-methylbenzoic acid in H₂SO₄ B 2. Cool to 0-5 °C A->B C 3. Add NBS portion-wise B->C D 4. Stir at RT for 12-16h C->D E 5. Quench on ice D->E F 6. Filter crude product E->F G 7. Acid-base extraction F->G H 8. Dry and concentrate G->H I 9. Recrystallize from Ethanol/Water H->I J 10. Filter and dry final product I->J K NMR (¹H, ¹³C) J->K L Mass Spectrometry J->L M Melting Point J->M

Caption: Workflow for the synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid.

References

  • Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Preparation method of 2-bromo-6-fluorobenzoic acid.
  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022, vii, 108-125. [Link]

  • Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, 2024. [Link]

Sources

Method

Purification of "6-Bromo-2-fluoro-3-methylbenzoic acid" by recrystallization

An Application Note and Protocol for the Purification of 6-Bromo-2-fluoro-3-methylbenzoic acid by Recrystallization Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 6-Bromo-2-fluoro-3-methylbenzo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 6-Bromo-2-fluoro-3-methylbenzoic acid by Recrystallization

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

6-Bromo-2-fluoro-3-methylbenzoic acid belongs to a class of halogenated aromatic carboxylic acids that are pivotal building blocks in medicinal chemistry and drug development.[1][2] The precise arrangement of its functional groups—a carboxylic acid for amide bond formation, a methyl group, and halogen atoms (bromo and fluoro) that modulate electronic properties and metabolic stability—makes it a valuable intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs). The efficacy and safety of any final drug product are directly contingent on the purity of its starting materials and intermediates. Impurities, even in trace amounts, can lead to deleterious side effects, reduced therapeutic efficacy, or complications in downstream process chemistry.

Recrystallization is a powerful and widely employed purification technique for crystalline solids.[3] It leverages the differential solubility of a compound and its impurities in a chosen solvent system. The fundamental principle is that the solubility of most solids increases with temperature.[4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out in a purer form, while the impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[3][4]

This application note provides a comprehensive, field-proven guide for the purification of 6-Bromo-2-fluoro-3-methylbenzoic acid. It is structured not as a rigid template, but as a dynamic workflow that empowers the researcher to make informed decisions, from solvent selection to purity validation.

Safety and Handling Precautions

Halogenated benzoic acids require careful handling. Based on data for structurally similar compounds, 6-Bromo-2-fluoro-3-methylbenzoic acid is expected to cause skin, eye, and respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]

  • Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[9]

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5][7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

Part 1: The Cornerstone of Recrystallization: Strategic Solvent Selection

The success of any recrystallization hinges on the choice of solvent.[4] An ideal solvent must satisfy several criteria:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below to maximize recovery.[4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point (typically <100-120 °C) to facilitate its removal from the purified crystals during the drying phase.[11]

  • Safety: The solvent should have a low toxicity and flammability profile.[3][11]

Given the absence of specific published solubility data for 6-Bromo-2-fluoro-3-methylbenzoic acid, an empirical screening process is the most rigorous and reliable approach.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair using small quantities of the crude material.

Equipment:

  • Small test tubes (e.g., 13x100 mm)

  • Hot plate with a sand or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude 6-Bromo-2-fluoro-3-methylbenzoic acid into several separate test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Add just enough to cover the solid.

  • Observation (Cold): If the solid dissolves readily in a solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[12]

  • Observation (Hot): For solvents that do not dissolve the solid at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[12]

  • Crystallization Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If necessary, further cool it in an ice-water bath.

  • Evaluation: A good solvent will show prolific crystal formation upon cooling. If no crystals form, try scratching the inside of the test tube with a glass rod to induce crystallization. If the compound "oils out" (forms a liquid layer), the solvent may be inappropriate, or a solvent-pair system may be required.

Data Presentation: Solvent Selection Guide

The following table summarizes potential solvents for screening based on the general properties of aromatic carboxylic acids.[13]

Table 1: Potential Solvents for Screening

Solvent Boiling Point (°C) Polarity Key Considerations & Rationale
Water (H₂O) 100 High Likely poor solubility, but could be an excellent anti-solvent in a mixed system.
Ethanol (EtOH) 78 High Carboxylic acids often have good solubility in alcohols.[13] May be too soluble even when cold.
Isopropanol (IPA) 82 Medium Similar to ethanol, but slightly less polar; may offer a better solubility differential.
Acetone 56 Medium A versatile solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.
Ethyl Acetate (EtOAc) 77 Medium Good for moderately polar compounds.
Toluene 111 Low May be effective, but its high boiling point can make it difficult to remove completely.[11]

| Heptane/Hexane | ~98 / ~69 | Low | The compound is likely insoluble; ideal for use as an anti-solvent or for washing crystals. |

Visualization: Solvent Screening Workflow

The logical flow for selecting an appropriate solvent is depicted below.

Solvent_Screening start Start: Place ~25mg Crude Product in Test Tube add_solvent Add Potential Solvent Dropwise at Room Temp start->add_solvent check_cold Soluble at Room Temp? add_solvent->check_cold reject_solvent Reject Solvent check_cold->reject_solvent Yes heat_solution Heat Gently & Add Min. Solvent to Dissolve check_cold->heat_solution No check_hot Insoluble When Hot? heat_solution->check_hot check_hot->reject_solvent Yes cool_solution Cool to Room Temp & then in Ice Bath check_hot->cool_solution No check_crystals Crystals Form? cool_solution->check_crystals select_solvent Select as Good Solvent Candidate check_crystals->select_solvent Yes oil_out Product Oils Out or No Crystals Form check_crystals->oil_out No

Caption: Workflow for empirical screening and selection of a recrystallization solvent.

Part 2: The Step-by-Step Recrystallization Protocol

This protocol assumes a suitable solvent (or solvent pair) has been identified from the screening process. The guiding principle is to dissolve the solute in the minimum amount of boiling solvent to ensure the solution is saturated upon cooling, thereby maximizing the yield.[4][12]

Equipment:

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Watch glass (to cover the flask)

  • Fluted filter paper (for hot filtration, if needed)

  • Powder funnel

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude 6-Bromo-2-fluoro-3-methylbenzoic acid in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent, just enough to create a slurry. Place the flask on a hot plate and bring the solvent to a gentle boil while stirring.

  • Saturated Solution Preparation: Continue adding small portions of the hot solvent until the solid has completely dissolved. Causality Note: Adding solvent incrementally prevents using an excess, which would reduce the final crystal yield. After the last of the solid dissolves, add an extra 1-2% of the solvent volume to ensure no premature crystallization occurs during the subsequent transfer step.

  • Hot Filtration (Optional but Recommended): If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), it must be filtered while hot. Place a fluted filter paper in a powder funnel resting on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible. Causality Note: Pre-heating the receiving flask and funnel prevents the product from crystallizing prematurely on the cold glass surfaces.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and set it aside on an insulated surface (e.g., cork ring) to cool slowly and undisturbed. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean vacuum flask.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystal cake. Causality Note: Using ice-cold solvent removes any residual mother liquor adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Gently press the crystals in the funnel to remove excess solvent. Transfer the purified crystals to a watch glass and dry them to a constant weight. This can be done in a low-temperature vacuum oven or in a desiccator.

Visualization: Main Recrystallization Workflow

Recrystallization_Protocol start Start: Dissolve Crude Solid in Minimum Boiling Solvent check_insoluble Insoluble Impurities Present? start->check_insoluble hot_filtration Perform Hot Filtration check_insoluble->hot_filtration Yes cool_slowly Allow Filtrate to Cool Slowly check_insoluble->cool_slowly No hot_filtration->cool_slowly ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash_crystals Wash Crystals with Ice-Cold Solvent vacuum_filter->wash_crystals dry_crystals Dry Crystals to Constant Weight wash_crystals->dry_crystals assess_purity End: Assess Purity (e.g., Melting Point) dry_crystals->assess_purity

Caption: Step-by-step workflow for the bulk recrystallization process.

Part 3: Purity Assessment and Data Interpretation

A successful recrystallization results in a marked improvement in the purity of the compound, which can be verified quantitatively.

  • Melting Point Analysis: This is the most common and immediate method to assess purity. A pure crystalline solid will have a sharp, well-defined melting point range (typically < 1-2 °C). The crude, impure material will typically melt over a broader range and at a lower temperature.

  • Visual Inspection: The crude product may be discolored or amorphous. The recrystallized product should ideally be a white or off-white crystalline solid.

  • Yield Calculation: Calculate the percent recovery to evaluate the efficiency of the process.

    • Percent Recovery = (Mass of Dry, Pure Product / Mass of Crude Product) x 100%

Data Presentation: Sample Purity Assessment

Table 2: Hypothetical Purity Assessment Results

Property Crude Sample Recrystallized Sample Interpretation
Appearance Tan, clumpy powder White, fine needles Significant removal of colored impurities.
Melting Range 145-151 °C 154-155 °C The narrower and higher melting range indicates a substantial increase in purity.

| Percent Recovery | N/A | 85% | An efficient recovery for a single recrystallization. |

Troubleshooting Guide

Table 3: Common Recrystallization Issues and Solutions

Problem Potential Cause Suggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution may be cooling too rapidly. Re-heat the solution to dissolve the oil, add a small amount of a miscible "better" solvent, and allow to cool more slowly. Consider a different solvent system with a lower boiling point.[11]
No Crystals Form Too much solvent was used; the solution is not saturated. Boil off some of the solvent to concentrate the solution and attempt to cool again. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated.

| Colored Crystals | Colored impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurity. |

References

  • University of Rochester.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester.
  • Google Patents.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3-methylbenzoic acid.
  • Carl ROTH.
  • Google Patents.
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.
  • Ossila.
  • Journal of Chemical Education.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-6-methylbenzoic acid.
  • Sigma-Aldrich.
  • University of California, Irvine.
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.
  • PubChem. 4-Bromo-2-fluoro-6-methylbenzoic acid.
  • Organic Syntheses. 2-bromo-3-methylbenzoic acid.
  • Ossila. 4-Fluoro-3-methylbenzoic acid.
  • Ossila. 2-Fluoro-6-methylbenzoic acid.

Sources

Application

Application Notes: The Strategic Utility of 6-Bromo-2-fluoro-3-methylbenzoic Acid in the Synthesis of Kinase Inhibitors

Abstract This technical guide provides an in-depth analysis of 6-Bromo-2-fluoro-3-methylbenzoic acid as a pivotal building block in the synthesis of targeted kinase inhibitors. Kinases are a class of enzymes that play a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 6-Bromo-2-fluoro-3-methylbenzoic acid as a pivotal building block in the synthesis of targeted kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This document elucidates the strategic importance of the unique structural features of 6-Bromo-2-fluoro-3-methylbenzoic acid and provides detailed, field-proven protocols for its application in key synthetic transformations. A specific focus is placed on its role in constructing complex scaffolds for potent inhibitors, such as those targeting the BRAF kinase, a key player in the MAPK signaling pathway.[3][4][5]

Introduction: A Multifunctional Scaffold for Kinase Inhibitor Discovery

6-Bromo-2-fluoro-3-methylbenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a valuable starting material in medicinal chemistry. Its utility is derived from the orthogonal reactivity of its key functional groups, which allows for sequential and controlled modifications to build complex molecular architectures.

  • The Carboxylic Acid: This group serves as a primary handle for amide bond formation, one of the most common linkages in pharmaceutical agents.[6] This allows for the straightforward coupling of the benzoic acid core to various amine-containing fragments, enabling extensive Structure-Activity Relationship (SAR) studies.

  • The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This enables the formation of carbon-carbon bonds to introduce diverse aryl and heteroaryl moieties, which are often critical for achieving high-affinity binding to the kinase active site.

  • The Fluorine and Methyl Groups: These substituents provide steric and electronic modulation of the core scaffold. The ortho-fluoro group can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The adjacent methyl group provides steric bulk that can influence the conformation of the final molecule, locking it into a bioactive orientation.

The convergence of these features makes 6-Bromo-2-fluoro-3-methylbenzoic acid a privileged scaffold for targeting kinases in the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancers like melanoma.[3][9][10]

Physicochemical Properties
PropertyValue
Chemical Name 6-Bromo-2-fluoro-3-methylbenzoic acid
CAS Number 1427436-93-7 (example, may vary by supplier)
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Appearance Typically an off-white to pale yellow solid

Core Synthetic Strategies & Experimental Workflows

The synthesis of kinase inhibitors using this building block primarily revolves around two cornerstone reactions: amide coupling at the carboxylic acid and Suzuki-Miyaura coupling at the aryl bromide. The sequence of these reactions can be adapted based on the overall synthetic strategy and the nature of the desired final product.

Workflow Overview

The following diagram illustrates the two primary diversification pathways from the 6-Bromo-2-fluoro-3-methylbenzoic acid core.

G A 6-Bromo-2-fluoro-3-methylbenzoic acid B Amide Coupling (R-NH2, Coupling Agent) A->B Pathway 1 F Esterification (optional) (e.g., MeOH, H+) A->F Pathway 2 C Amide Intermediate B->C D Suzuki-Miyaura Coupling (Ar-B(OR)2, Pd Catalyst) C->D Diversification E Final Kinase Inhibitor Scaffold D->E G Ester Intermediate F->G H Suzuki-Miyaura Coupling (Ar-B(OR)2, Pd Catalyst) G->H I Coupled Ester H->I J Hydrolysis I->J K Coupled Carboxylic Acid J->K L Amide Coupling (R-NH2, Coupling Agent) K->L L->E

Caption: General synthetic workflows for kinase inhibitor synthesis.

Pathway 1 (Amide Coupling First): This is the most direct route. The carboxylic acid is coupled with a desired amine, followed by a Suzuki-Miyaura coupling to install the final aryl group. This is often preferred when the boronic acid partner is robust.

Pathway 2 (Suzuki Coupling First): In some cases, the free carboxylic acid can interfere with the basic conditions of the Suzuki reaction.[7] To mitigate this, the acid is first protected as an ester (e.g., methyl or ethyl ester). Following the Suzuki coupling, the ester is hydrolyzed back to the carboxylic acid, which is then available for the final amide coupling step.

Application Case Study: Synthesis of BRAF Inhibitor Dabrafenib

Dabrafenib is a potent and selective inhibitor of BRAF kinase used in the treatment of BRAF V600 mutation-positive melanoma.[3][11] The core of Dabrafenib contains a fragment derived from a functionalized aminobenzoic acid, illustrating the principles discussed. While the exact starting material in commercial synthesis may vary, the key transformations are directly analogous to the capabilities of 6-Bromo-2-fluoro-3-methylbenzoic acid. A plausible synthetic disconnection highlights its utility.

Retrosynthetic Analysis & Forward Synthesis Plan

The following diagram illustrates a key bond formation in the synthesis of Dabrafenib, where an amide bond is formed to a core resembling our building block.

G Dabrafenib Dabrafenib ...-NH-SO2-Ar Amide Bond Thiazole Core Amide_Coupling Amide Bond Formation Dabrafenib->Amide_Coupling Key Disconnection Fragments Amine Fragment (N-(3-amino-2-fluorophenyl)...) Carboxylic Acid Fragment (e.g., 2,6-difluorobenzenesulfonyl chloride precursor) Amide_Coupling->Fragments

Caption: Retrosynthetic analysis of Dabrafenib's core structure.

The synthesis of Dabrafenib involves the coupling of a complex thiazole-containing amine with a sulfonyl chloride. A related key step in many kinase inhibitor syntheses involves the direct coupling of an amine to a carboxylic acid.[12]

Detailed Experimental Protocols

The following protocols are provided as robust starting points for researchers. Optimization may be required based on the specific substrates used.

Protocol 1: General Procedure for Amide Coupling

This protocol describes the formation of an amide bond between 6-Bromo-2-fluoro-3-methylbenzoic acid and a representative primary amine using HATU as the coupling agent.

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzoic acid (1.0 eq)

  • Desired amine hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-2-fluoro-3-methylbenzoic acid (1.0 eq) and the desired amine hydrochloride (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration).

  • Add HATU (1.2 eq) to the solution.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture at room temperature. The base neutralizes the amine salt and facilitates the coupling.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with deionized water (3-5 volumes) and extract with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 3 volumes) and brine (1 x 3 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.[2]

Causality Behind Choices:

  • HATU/DIPEA: This is a highly efficient and common coupling system that minimizes racemization for chiral amines and works well for a broad range of substrates. DIPEA is a non-nucleophilic base that does not interfere with the coupling reaction.

  • DMF: A polar aprotic solvent that is excellent for solubilizing the reactants and reagents.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of the amide product from Protocol 1 with an arylboronic acid.

Materials:

  • Bromo-amide intermediate (from Protocol 1) (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane) (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk flask), combine the bromo-amide intermediate (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) to the vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. The reaction can also be performed in a microwave reactor for shorter reaction times.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final biaryl compound.[13]

Causality Behind Choices:

  • Pd(dppf)Cl₂: This is a robust, air-stable palladium catalyst effective for a wide range of Suzuki couplings, including those with sterically hindered substrates.[7] The dppf ligand is bulky and electron-rich, facilitating the catalytic cycle.

  • K₂CO₃ / Dioxane/Water: This base and solvent system is a standard and effective combination for Suzuki reactions, providing good yields for many substrates. For particularly challenging couplings, a stronger base like Cs₂CO₃ may be beneficial.

Summary and Outlook

6-Bromo-2-fluoro-3-methylbenzoic acid represents a strategically designed building block for modern drug discovery. Its pre-installed handles for orthogonal chemical transformations provide a reliable and efficient platform for the synthesis of kinase inhibitor libraries. The protocols outlined in this guide offer a validated foundation for researchers to leverage this versatile scaffold in the development of next-generation targeted therapeutics. The ability to systematically modify each position of the molecule allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, accelerating the path from initial hit to clinical candidate.

References

  • Vertex AI Search. (n.d.). 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromo-3-methoxy-2-methylbenzoic Acid.
  • National Institutes of Health. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC.
  • MedKoo Biosciences. (n.d.). Dabrafenib Synthetic Routes.
  • BenchChem. (2025). Application Notes: 6-Bromoindolin-2-one in the Generation of Kinase Inhibitor Libraries.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC.
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • National Institutes of Health. (n.d.). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma.
  • National Institutes of Health. (n.d.). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC.
  • ResearchGate. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
  • BenchChem. (2025). The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide.
  • Google Patents. (n.d.). CN103588767A - Preparation method of dabrafenib.

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Method

The Strategic Application of Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-2-fluoro-3-methylbenzoic Acid: A Guide for Advanced Synthesis

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern synthetic chemistry, the pursuit of novel molecular architectures with enhanced therapeutic and material properties is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, the pursuit of novel molecular architectures with enhanced therapeutic and material properties is paramount. Central to this endeavor is the strategic functionalization of highly substituted aromatic scaffolds. 6-Bromo-2-fluoro-3-methylbenzoic acid emerges as a particularly valuable building block, offering a unique combination of steric and electronic features. The presence of a carboxylic acid, a fluorine atom, and a methyl group ortho to a reactive bromine atom provides a platform for the synthesis of a diverse array of complex molecules. However, these same features present significant challenges for chemists, demanding carefully optimized reaction conditions to achieve successful transformations.

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with 6-bromo-2-fluoro-3-methylbenzoic acid. Moving beyond a simple recitation of procedures, we will delve into the underlying mechanistic principles, the rationale for reagent selection, and troubleshooting strategies to empower researchers in drug discovery and materials science to effectively utilize this versatile substrate.

Core Challenges and Strategic Considerations

The successful cross-coupling of 6-bromo-2-fluoro-3-methylbenzoic acid is contingent on overcoming several inherent challenges:

  • Steric Hindrance: The presence of the ortho-fluoro and ortho-methyl groups significantly encumbers the bromine atom. This steric bulk can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1]

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom and the carboxylic acid group can influence the reactivity of the aryl bromide.

  • Interference from the Carboxylic Acid: The acidic proton of the carboxylic acid can react with the basic reagents commonly employed in cross-coupling reactions, potentially leading to side reactions or catalyst deactivation. Furthermore, the carboxylate group can coordinate to the palladium center, affecting its catalytic activity.

To navigate these challenges, two primary strategies are often employed:

  • Direct Coupling: This approach utilizes the free carboxylic acid directly. It is more atom-economical but necessitates careful selection of a base that is strong enough to facilitate the catalytic cycle without causing undesirable side reactions.

  • Protection/Deprotection: The carboxylic acid is converted to a less reactive functional group, such as an ester, prior to the cross-coupling reaction. Following the C-C or C-N bond formation, the protecting group is removed to regenerate the carboxylic acid. This multi-step process can often lead to higher overall yields by mitigating the issues associated with the free acid.[1]

The choice between these strategies will depend on the specific coupling partners, the scale of the reaction, and the overall synthetic route.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[2] When applied to 6-bromo-2-fluoro-3-methylbenzoic acid, the selection of the catalyst system is critical to overcoming the aforementioned steric and electronic hurdles.

Causality Behind Experimental Choices
  • Catalyst and Ligand: For sterically hindered substrates, palladium catalysts coordinated with bulky, electron-rich phosphine ligands are paramount.[3] Ligands such as SPhos, XPhos, and RuPhos have proven effective in promoting the oxidative addition of challenging aryl bromides and facilitating the subsequent reductive elimination to form the desired product.[3] These ligands create a sterically demanding environment around the palladium center, which can accelerate the key steps of the catalytic cycle.

  • Base: The choice of base is crucial for activating the boronic acid partner and for the overall success of the reaction.[2] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For substrates with base-sensitive functional groups, a weaker base like potassium fluoride (KF) may be employed.[2]

  • Solvent: A variety of solvents can be used, often in combination with water, to ensure the solubility of both the organic and inorganic reagents. Common solvent systems include toluene/water, dioxane/water, and DMF/water.[4]

Experimental Protocols

Protocol 1: Direct Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-methylbenzoic Acid

This protocol is designed for the direct coupling of the free acid, which is a more atom-economical approach.

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzoic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane/water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 6-bromo-2-fluoro-3-methylbenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 5 mL of dioxane/water 4:1 per mmol of aryl bromide).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling via an Ester Intermediate

This two-step protocol involves the initial protection of the carboxylic acid as a methyl ester.[1]

Step 1: Esterification

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 6-bromo-2-fluoro-3-methylbenzoic acid (1.0 g) in anhydrous methanol (20 mL).[1]

  • Carefully add concentrated sulfuric acid (0.2 mL) dropwise.[1]

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.[1]

  • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.[1]

  • Extract the product with ethyl acetate (3 x 30 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 2: Suzuki-Miyaura Coupling of the Methyl Ester

Follow the procedure outlined in Protocol 1, substituting the methyl ester of 6-bromo-2-fluoro-3-methylbenzoic acid for the free acid.

Data Presentation: Reaction Parameters for Analogous Suzuki Couplings
Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-3-methylbenzoic acidPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885-95
2-Bromo-6-fluoroaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O901288
Methyl 2-bromo-6-fluorobenzoate3-Tolylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME/H₂O851692

Note: This table presents a selection of conditions to illustrate the range of parameters used in similar reactions. Optimization is often necessary for a new substrate.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-Ar' RedElim->Pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination provides a powerful method for the synthesis of aryl amines from aryl halides.[5] This reaction is of immense importance in medicinal chemistry, where the aniline moiety is a common structural motif.

Rationale for Reagent Selection
  • Catalyst and Ligand: Similar to the Suzuki coupling, sterically hindered and electron-rich ligands are crucial for the successful amination of 6-bromo-2-fluoro-3-methylbenzoic acid. Biarylphosphine ligands such as BrettPhos and RuPhos are often employed.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[6] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are common choices.

  • Amine Coupling Partner: A wide range of primary and secondary amines can be used as coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzoic acid or its methyl ester

  • Amine (1.1 - 1.5 equivalents)

  • [Pd(allyl)Cl]₂ (1-2 mol%)

  • BrettPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk flask.

  • Add the aryl bromide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Assemble Reactants reagents Aryl Bromide Amine Pd Catalyst Ligand Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent heating Heat under Inert Atmosphere (80-110 °C) solvent->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Quench and Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product: Aryl Amine purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox

While the Suzuki and Buchwald-Hartwig reactions are the most common, Sonogashira and Heck couplings offer further opportunities for the functionalization of 6-bromo-2-fluoro-3-methylbenzoic acid.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For sterically hindered substrates, careful optimization of the catalyst and reaction conditions is necessary.[9]

Heck Coupling: Vinylation of the Aryl Halide

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[10] This reaction is valuable for the synthesis of stilbenes and cinnamates. The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the steric environment of the catalyst.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more electron-rich and bulky ligand, or employing a stronger base. For Suzuki couplings, ensure the boronic acid is of high quality, as impurities can inhibit the reaction.

  • Side Reactions: The formation of protodehalogenated byproduct (where the bromine is replaced by a hydrogen) can be an issue. This can be minimized by using anhydrous solvents and bases, and by ensuring a high concentration of the coupling partner.

  • Decarboxylation: Under harsh basic conditions and high temperatures, decarboxylation of the benzoic acid may occur. If this is observed, switching to a milder base or protecting the carboxylic acid as an ester is recommended.

Conclusion

6-Bromo-2-fluoro-3-methylbenzoic acid is a challenging yet highly rewarding substrate for palladium-catalyzed cross-coupling reactions. By understanding the inherent steric and electronic properties of this molecule and by making informed choices regarding the catalyst system and reaction conditions, researchers can unlock its full synthetic potential. The protocols and strategies outlined in this guide provide a solid foundation for the development of robust and efficient methods for the synthesis of novel and complex molecules for a wide range of applications.

References

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021). Available from: [Link]

  • Thomas, S. P. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Available from: [Link]

Sources

Application

The Strategic Role of 6-Bromo-2-fluoro-3-methylbenzoic Acid in the Synthesis of Advanced Agrochemicals

Introduction: The relentless pursuit of higher crop yields and robust food security necessitates the development of increasingly sophisticated and target-specific agrochemicals. Within the synthetic chemist's arsenal, ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The relentless pursuit of higher crop yields and robust food security necessitates the development of increasingly sophisticated and target-specific agrochemicals. Within the synthetic chemist's arsenal, halogenated aromatic carboxylic acids serve as pivotal structural motifs. Among these, 6-Bromo-2-fluoro-3-methylbenzoic acid has emerged as a crucial intermediate, particularly in the creation of a leading class of fungicides: the succinate dehydrogenase inhibitors (SDHIs). The unique substitution pattern of this benzoic acid derivative—featuring bromine, fluorine, and methyl groups—provides a powerful tool for fine-tuning the biological efficacy, metabolic stability, and overall performance of the final active ingredient. This guide provides an in-depth exploration of its application, complete with detailed synthetic protocols and mechanistic insights for research and development professionals.

Physicochemical Properties of 6-Bromo-2-fluoro-3-methylbenzoic Acid

A thorough understanding of the starting material's properties is fundamental to its effective use in multi-step synthesis.

PropertyValue
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point Typically in the range of 150-155 °C
Solubility Soluble in many organic solvents (e.g., THF, DMF, Dichloromethane); sparingly soluble in water.
CAS Number 1114809-23-2

Core Application: Synthesis of Pyrazole Carboxamide SDHI Fungicides

The primary application of 6-bromo-2-fluoro-3-methylbenzoic acid in the agrochemical sector is as the acid-bearing fragment in the synthesis of pyrazole carboxamide fungicides. These compounds function by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi, thereby halting energy production and leading to fungal cell death.[1][2][3] The synthesis universally proceeds through a two-stage process: activation of the carboxylic acid, followed by amide bond formation with a key pyrazole amine intermediate.

Synthetic Workflow Overview

The overall transformation can be visualized as the coupling of two key building blocks to form the final fungicidal molecule.

G cluster_0 Acid Moiety Preparation cluster_1 Amine Moiety cluster_2 Final Product Synthesis A 6-Bromo-2-fluoro-3-methylbenzoic acid B 6-Bromo-2-fluoro-3-methylbenzoyl chloride A->B Activation (e.g., SOCl₂) D N-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-6-bromo-2-fluoro-3-methylbenzamide (Target SDHI Fungicide) B->D C 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine C->D Amide Coupling (Base-mediated)

Caption: General synthetic route to a pyrazole carboxamide SDHI fungicide.

Protocol 1: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol details the synthesis of a hypothetical, yet representative, SDHI fungicide, N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-6-bromo-2-fluoro-3-methylbenzamide, from the title compound.

Part A: Activation of the Carboxylic Acid - Synthesis of 6-Bromo-2-fluoro-3-methylbenzoyl chloride

Rationale: The direct amidation of a carboxylic acid with an amine is often inefficient.[4] The carboxylic acid must first be converted to a more electrophilic species. The formation of an acyl chloride is a robust and widely used method for this activation, enabling a facile reaction with the amine nucleophile. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[5]

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Reaction flask with reflux condenser and gas trap

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a caustic trap (to neutralize HCl and SO₂), add 6-Bromo-2-fluoro-3-methylbenzoic acid (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry (approx. 5-10 mL per gram of benzoic acid).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred slurry at room temperature.

  • Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture. Effervescence should be observed.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 6-Bromo-2-fluoro-3-methylbenzoyl chloride, an oil or low-melting solid, is typically used directly in the next step without further purification.

Part B: Amide Coupling Reaction

Rationale: This step forms the critical amide linkage that defines the pyrazole carboxamide class of fungicides.[6][7] The reaction is a nucleophilic acyl substitution where the amine nitrogen of the pyrazole intermediate attacks the electrophilic carbonyl carbon of the acyl chloride. An acid scavenger, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the HCl byproduct, driving the reaction to completion.[4]

Materials:

  • Crude 6-Bromo-2-fluoro-3-methylbenzoyl chloride (from Part A)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the amine solution to 0-5°C in an ice bath.

  • Dissolve the crude 6-Bromo-2-fluoro-3-methylbenzoyl chloride from Part A in a minimal amount of anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the stirred, cooled amine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-6-bromo-2-fluoro-3-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The final synthesized molecule acts as a potent fungicide by targeting a highly conserved enzyme essential for fungal respiration.

G cluster_0 Mitochondrial Respiratory Chain (Complex II) SDH Succinate Dehydrogenase (SDH) Fumarate Fumarate SDH->Fumarate Oxidation Ubihydroquinone Ubihydroquinone (QH₂) SDH->Ubihydroquinone Reduction Block INHIBITION SDH->Block Succinate Succinate Succinate->SDH Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Fungicide Pyrazole Carboxamide (SDHI Fungicide) Fungicide->SDH NoATP ATP Production Halted -> Fungal Cell Death Block->NoATP

Caption: Inhibition of fungal respiration by SDHI fungicides.

The pyrazole carboxamide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site. Consequently, the transfer of electrons from succinate to ubiquinone is blocked, interrupting the entire electron transport chain and halting the production of ATP, the cell's primary energy currency. This deprivation of energy ultimately leads to the death of the fungal pathogen.[1]

Conclusion

6-Bromo-2-fluoro-3-methylbenzoic acid stands as a testament to the power of strategic molecular design in modern agrochemistry. Its carefully arranged substituents allow for the synthesis of highly effective SDHI fungicides. The protocols outlined herein provide a robust framework for researchers to leverage this key intermediate in the development of novel crop protection solutions. The causality is clear: the unique electronic and steric properties imparted by the specific halogenation and methylation pattern of the benzoic acid ring are critical for achieving high-affinity binding to the target enzyme, resulting in potent and selective fungicidal activity. Further derivatization of this core structure continues to be a promising avenue for discovering next-generation fungicides to meet global agricultural demands.

References

  • Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2017). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 28, 2026, from [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2007). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. (2006). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (2020). Google Patents.
  • CN102844306B - Process for preparation of pyrazole carboxylic acid amide. (2014). Google Patents.
  • Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. (n.d.). Google Patents.
  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. (2021). ACS Publications. Retrieved January 28, 2026, from [Link]

  • the preparation of amides. (n.d.). Chemguide. Retrieved January 28, 2026, from [Link]

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). PubMed. Retrieved January 28, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 28, 2026, from [Link]

  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved January 28, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]

  • WO2022018767A1 - Agrochemical composition comprising sdhi fungicides. (2022). Google Patents.
  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. (2025). PubMed. Retrieved January 28, 2026, from [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Publications. Retrieved January 28, 2026, from [Link]

  • SDHI Fungicides for Turfgrass Diseases. (2025). Penn State Extension. Retrieved January 28, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved January 28, 2026, from [Link]

  • SDHI fungicides and turfgrass disease control: An overview. (2019). UGA Turfgrass and Ornamental Pest Management. Retrieved January 28, 2026, from [Link]

  • SDHI Fungicides. (n.d.). FRAC. Retrieved January 28, 2026, from [Link]

Sources

Method

Scale-up synthesis of "6-Bromo-2-fluoro-3-methylbenzoic acid"

An Application Note for the Scalable Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic Acid Introduction: The Significance of a Key Building Block 6-Bromo-2-fluoro-3-methylbenzoic acid is a highly functionalized aromatic com...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic Acid

Introduction: The Significance of a Key Building Block

6-Bromo-2-fluoro-3-methylbenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group, provides multiple reaction handles for further chemical elaboration. The regioselective synthesis of such a molecule, especially on a large scale, presents significant challenges. Standard electrophilic aromatic substitution reactions on the precursor, 2-fluoro-3-methylbenzoic acid, would likely yield a mixture of isomers, complicating purification and reducing overall efficiency. This application note details a robust and highly regioselective method for the synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid, leveraging the principles of Directed ortho-Metalation (DoM). The protocol is designed for scalability, addressing common challenges encountered during the transition from laboratory to pilot-plant production.

Synthetic Strategy: Harnessing Directed ortho-Metalation for Regiocontrol

The core of our synthetic approach is the Directed ortho-Metalation (DoM) reaction. This strategy utilizes a functional group on the aromatic ring, the Directed Metalation Group (DMG), to deliver a strong organolithium base to a specific adjacent (ortho) position, leading to deprotonation and the formation of an aryllithium intermediate.[1] This intermediate can then be trapped with a suitable electrophile to introduce a new substituent with near-perfect regioselectivity.

For the synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid, the starting material is 2-fluoro-3-methylbenzoic acid. In this molecule, both the carboxylic acid and the fluorine atom can act as DMGs.

  • Carboxylic Acid as a DMG: The carboxylic acid is a powerful DMG. Upon deprotonation with the first equivalent of an organolithium base, it forms a lithium carboxylate, which strongly directs the second equivalent of the base to the C6 position.

  • Fluorine as a DMG: Fluorine is also a recognized DMG, capable of directing lithiation to its ortho positions.[2] In this substrate, it synergistically directs towards the same C6 position, reinforcing the regioselectivity of the reaction.

This dual-directing effect makes the lithiation at the C6 position highly favorable, enabling a clean and efficient introduction of the bromine atom.

Reaction Mechanism Overview

The mechanism involves a two-step deprotonation followed by an electrophilic quench.

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// Nodes sub [label="2-Fluoro-3-methylbenzoic Acid", class="reactant"]; nBuLi1 [label="1. n-BuLi (1.1 eq)", class="reagent"]; int1 [label="Lithium 2-fluoro-3-methylbenzoate\n(Intermediate A)", class="intermediate"]; nBuLi2 [label="2. n-BuLi (1.1 eq)", class="reagent"]; int2 [label="Di-lithiated Species\n(Intermediate B)", class="intermediate"]; BrSource [label="3. 1,2-Dibromoethane (Electrophile)", class="reagent"]; int3 [label="Brominated Lithium Carboxylate\n(Intermediate C)", class="intermediate"]; workup [label="4. Aqueous Acidic Workup (HCl)", class="reagent"]; prod [label="6-Bromo-2-fluoro-3-methylbenzoic Acid", class="product"];

// Edges sub -> nBuLi1 [style=invis]; nBuLi1 -> int1 [label="Acid-Base\nDeprotonation", color="#5F6368"]; int1 -> nBuLi2 [style=invis]; nBuLi2 -> int2 [label="Directed ortho-Metalation\n(C6 Position)", color="#5F6368"]; int2 -> BrSource [style=invis]; BrSource -> int3 [label="Electrophilic\nQuench (Bromination)", color="#5F6368"]; int3 -> workup [style=invis]; workup -> prod [label="Protonation", color="#5F6368"];

// Invisible edges for layout sub -> int1 -> int2 -> int3 -> prod [style=invis];

// Rank alignment {rank=same; sub; nBuLi1;} {rank=same; int1; nBuLi2;} {rank=same; int2; BrSource;} {rank=same; int3; workup;} {rank=same; prod;} }

Caption: Proposed mechanism for the Directed ortho-Metalation synthesis.

Scale-Up Process & Hazard Analysis

Transitioning a laboratory procedure to a larger scale introduces significant challenges, primarily related to reaction kinetics, heat management, and the safe handling of hazardous materials.[3]

Key Scale-Up Variables:

ParameterLaboratory Scale (mmol)Pilot Scale (mol)Rationale & Mitigation Strategy
Reagent Addition Rapid addition via syringe.Slow, controlled addition via pump.Hazard: Highly exothermic lithiation can cause thermal runaway. Mitigation: Controlled addition rate allows for effective heat dissipation by the reactor's cooling system.[4]
Temperature Control External cooling bath (Dry Ice/Acetone).Jacketed reactor with automated cooling loop.Hazard: Localized hot spots can lead to side reactions or decomposition. Mitigation: Efficient stirring and a large surface area for heat exchange in a jacketed reactor ensure uniform temperature control.[3]
Stirring Magnetic stir bar.Mechanical overhead stirrer (e.g., impeller or pitched-blade turbine).Hazard: Inefficient mixing can lead to poor reaction kinetics and localized concentration gradients. Mitigation: Mechanical stirring provides the necessary torque to agitate viscous slurries and larger volumes effectively.
n-Butyllithium Handling Syringe transfer under inert gas.Metered pumping from a dedicated, sealed container.Hazard: n-Butyllithium is pyrophoric and reacts violently with water and air.[5] Mitigation: Use of closed-system transfer equipment minimizes exposure to the atmosphere. All operations must be conducted under a strictly inert (Nitrogen or Argon) atmosphere.[6]
Quenching Pouring reaction mixture onto crushed ice/acid.Reverse addition: slow transfer of the reaction mixture into a well-stirred, cooled quench solution.Hazard: Quenching unreacted n-BuLi is highly exothermic. Mitigation: Reverse addition ensures the reactive species is always the limiting reagent in the quench vessel, providing better temperature control.[7]

Safety First: A thorough risk assessment must be conducted before any scale-up operation.[3] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves. Emergency quench materials (e.g., dry powder extinguisher, sand) must be readily accessible.[8]

Detailed Experimental Protocol (Pilot Scale)

This protocol describes the synthesis on a 1.0 molar scale.

Materials & Equipment:

  • Reactor: 10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, nitrogen inlet/outlet, and addition funnel/pump inlet.

  • Reagents:

    • 2-Fluoro-3-methylbenzoic acid (154.1 g, 1.0 mol)

    • n-Butyllithium (n-BuLi), 2.5 M in hexanes (880 mL, 2.2 mol)

    • 1,2-Dibromoethane (95 mL, 1.1 mol)

    • Anhydrous Tetrahydrofuran (THF), (4 L)

    • Hydrochloric Acid (HCl), 2 M aqueous solution (2 L)

    • Ethyl Acetate (for extraction, 3 L)

    • Brine (saturated NaCl solution, 1 L)

    • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and has been thoroughly purged with dry nitrogen.

    • Charge the reactor with 2-Fluoro-3-methylbenzoic acid (154.1 g) and anhydrous THF (2 L).

    • Begin stirring to dissolve the solid and cool the reactor jacket to -78 °C.

  • Formation of the Di-lithiated Intermediate:

    • Once the internal temperature of the reactor reaches below -70 °C, begin the slow, subsurface addition of n-BuLi solution (880 mL) via a cannula or pump.

    • CAUSALITY: The first 1.1 equivalents deprotonate the carboxylic acid, while the second 1.1 equivalents perform the ortho-lithiation. A slight excess ensures complete reaction.

    • Maintain the internal temperature below -65 °C throughout the addition. This may take 1-2 hours.

    • After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours to ensure complete formation of the di-lithiated species.

  • Bromination (Electrophilic Quench):

    • Dissolve 1,2-dibromoethane (95 mL) in anhydrous THF (200 mL).

    • Add this solution dropwise to the reaction mixture, again ensuring the internal temperature does not rise above -65 °C.

    • CAUSALITY: 1,2-Dibromoethane is an effective and easily handled source of electrophilic bromine for quenching aryllithiums.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Reaction Quench and Work-up:

    • Slowly warm the reaction mixture to -20 °C over 1 hour.

    • In a separate vessel, prepare a quench solution of 2 M HCl (2 L) and cool it in an ice bath.

    • CRITICAL STEP: Slowly transfer the reaction mixture into the vigorously stirred, cold HCl solution. Monitor the temperature of the quench vessel to ensure it does not rise excessively.

    • Once the transfer is complete, allow the mixture to warm to room temperature.

  • Extraction and Isolation:

    • Transfer the biphasic mixture to a suitable separatory funnel or extraction vessel.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine all organic layers and wash with brine (1 L).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization. A suitable solvent system is a mixture of heptane and ethyl acetate.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hot heptane until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified solid by filtration, wash with cold heptane, and dry under vacuum.

Expected Results
  • Yield: 75-85%

  • Purity: >98% (as determined by HPLC and ¹H NMR)

  • Appearance: White to off-white crystalline solid

Process Workflow Visualization

// Node styles setup [fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; reaction [fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; workup [fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; purification [fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];

// Nodes A [label="Reactor Setup\n(10L Jacketed Vessel)", class="setup"]; B [label="Charge Substrate & Solvent\n(2-Fluoro-3-methylbenzoic acid, THF)", class="setup"]; C [label="Cool to -78 °C", class="setup"]; D [label="Slow Addition of n-BuLi\n(Maintain T < -65 °C)", class="reaction"]; E [label="Stir for 2h @ -78 °C\n(Formation of Intermediate)", class="reaction"]; F [label="Slow Addition of Bromine Source\n(1,2-Dibromoethane in THF)", class="reaction"]; G [label="Stir for 1h @ -78 °C", class="reaction"]; H [label="Warm to -20 °C", class="workup"]; I [label="Controlled Quench\n(Transfer into cold 2M HCl)", class="workup"]; J [label="Phase Separation & Extraction\n(Ethyl Acetate)", class="workup"]; K [label="Drying & Solvent Removal", class="workup"]; L [label="Recrystallization\n(Heptane/Ethyl Acetate)", class="purification"]; M [label="Filtration & Drying", class="purification"]; N [label="Final Product\n(>98% Purity)", class="purification"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K -> L -> M -> N; }

Caption: Scaled-up experimental workflow from setup to final product.

Conclusion

This application note provides a comprehensive, scalable, and highly regioselective protocol for the synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid. By employing a Directed ortho-Metalation strategy, this method overcomes the selectivity issues inherent in classical electrophilic substitution reactions. The detailed considerations for process safety and scale-up, including temperature control, reagent handling, and mixing, ensure that this protocol is robust and transferable from the laboratory to a pilot-plant setting. This validated process provides reliable access to a valuable chemical intermediate for the pharmaceutical and agrochemical research and development sectors.

References

  • Google Patents. Preparation method of 2-bromo-6-fluorobenzoic acid.Link

  • WIPO Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.Link

  • Benchchem. Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.Link

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid.Link

  • Stanford Environmental Health & Safety. Scale Up Safety.Link

  • Google Patents. Preparation of 3-bromo-4-fluoro-benzoic acid.Link

  • Google Patents. Production process of 2-fluoro-3-nitrobenzoic acid.Link

  • ChemicalBook. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis.Link

  • Google Patents. Method for producing 3-bromomethylbenzoic acids.Link

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.Link

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.Link

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide.Link

  • University of Rochester. Directed (ortho) Metallation.Link

  • Organic Syntheses. 1-bromo-2-fluorobenzene.Link

  • ChemicalBook. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.Link

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid.Link

  • RSC Publishing. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.Link

  • Sigma-Aldrich. SAFETY DATA SHEET - n-Butyllithium solution.Link

  • ResearchGate. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.Link

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes.Link

  • Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned.Link

  • BLD Pharm. 2-Fluoro-3-methylbenzoic acid.Link

  • Thermo Fisher Scientific. SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexane.Link

  • Wikipedia. Directed ortho metalation.Link

  • ACS Publications. Optimization of Organolithium Reactions.Link

  • University of Arkansas Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium.Link

  • New Jersey Department of Health. HAZARD SUMMARY - n-BUTYLLITHIUM.Link

Sources

Application

Spectroscopic analysis of "6-Bromo-2-fluoro-3-methylbenzoic acid"

Abstract This application note details a comprehensive spectroscopic protocol for the analysis of 6-Bromo-2-fluoro-3-methylbenzoic acid (CAS 743466-98-0), a critical halogenated building block in the synthesis of KRAS G1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive spectroscopic protocol for the analysis of 6-Bromo-2-fluoro-3-methylbenzoic acid (CAS 743466-98-0), a critical halogenated building block in the synthesis of KRAS G12C inhibitors and other atropisomeric small molecules. Due to the asymmetric tetra-substitution of the benzene ring, this compound presents unique NMR splitting patterns and isotopic mass spectral signatures. This guide provides a validated workflow for structural verification using


H, 

C, and

F NMR, alongside LC-MS/MS and FT-IR, designed to ensure rigorous quality control in drug development pipelines.

Introduction & Structural Challenges

In modern medicinal chemistry, poly-substituted benzoic acids are ubiquitous scaffolds. The target molecule, 6-Bromo-2-fluoro-3-methylbenzoic acid , possesses a dense substitution pattern that creates specific analytical challenges:

  • Steric Crowding: The ortho-bromo and ortho-fluoro substituents twist the carboxylic acid out of planarity, affecting IR carbonyl shifts.

  • Heteronuclear Coupling: The presence of a fluorine atom at the C2 position induces significant

    
    -coupling splitting in both proton and carbon spectra, complicating assignment.
    
  • Isotopic Pattern: The bromine atom introduces a characteristic 1:1 isotopic ratio (

    
    Br/
    
    
    
    Br) essential for mass spectrometric confirmation.

This protocol establishes a "Self-Validating" analytical loop where NMR connectivity confirms the regio-isomerism, and MS data confirms the elemental composition.

Sample Preparation Protocol

To ensure reproducibility, strict adherence to solvation standards is required.

ParameterSpecificationRationale
Solvent DMSO-

(99.9% D) + 0.03% TMS
DMSO solubilizes the polar carboxylic acid and prevents dimerization better than CDCl

.
Concentration (NMR) 10–15 mg in 0.6 mLSufficient S/N for

C acquisition without viscosity broadening.
Concentration (LC-MS) 10 µg/mL in MeOH:H

O (1:1)
Prevents detector saturation; ensures clean ionization in ESI(-).
Vessel 5mm Precision NMR TubeRequired for high-field (400 MHz+) shimming accuracy.

Spectroscopic Analysis: The Core Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: 400 MHz (minimum), 298 K.

A.


H NMR (Proton) Analysis 
The aromatic region is defined by two protons, H4 and H5, which form an AB system perturbed by Fluorine coupling.
  • H5 (Ortho to Br, Para to F): Appears as a doublet (d) or broadened doublet. The para-fluorine coupling (

    
    ) is typically negligible or very small (< 2 Hz).
    
    • Shift:

      
       ppm (Deshielded by ortho-Br).
      
    • Coupling:

      
       Hz.
      
  • H4 (Ortho to Me, Meta to F): Appears as a doublet of doublets (dd) or triplet-like structure due to overlapping couplings.

    • Shift:

      
       ppm.
      
    • Coupling:

      
       Hz (Ortho) AND 
      
      
      
      Hz (Meta-F coupling is structurally diagnostic).
  • Methyl Group (C3-Me): Appears as a doublet.

    • Shift:

      
       ppm.
      
    • Coupling:

      
       Hz (Long-range coupling to F).
      
  • Carboxylic Acid (COOH): Broad singlet, highly variable.

    • Shift:

      
       ppm (Exchangeable with D
      
      
      
      O).

B.


C NMR (Carbon) Analysis 
The Fluorine atom (

) splits carbon signals into doublets. This is the primary confirmation of the substitution pattern.
  • C2 (C-F): Large doublet (

    
     Hz). 
    
    
    
    ppm.
  • C1 (COOH): Doublet (

    
     Hz). 
    
    
    
    ppm.
  • C3 (C-Me): Doublet (

    
     Hz). 
    
    
    
    ppm.
  • C6 (C-Br): Small doublet or singlet (

    
     Hz). 
    
    
    
    ppm.

C.


F NMR Analysis 
  • Signal: Single peak.

  • Shift:

    
     to 
    
    
    
    ppm (relative to CFCl
    
    
    ).
  • Multiplicity: Quartet (coupling to Me) of doublets (coupling to H4).

Mass Spectrometry (LC-MS)

Mode: ESI Negative (Electrospray Ionization in negative mode is preferred for benzoic acids).

  • Target Ion:

    
    
    
  • Isotopic Signature: The Bromine atom dictates the spectrum.

    • Peak A (

      
      Br): 
      
      
      
      (100% intensity)
    • Peak B (

      
      Br): 
      
      
      
      (~98% intensity)
    • Observation: A distinct "Twin Tower" 1:1 ratio separated by 2 amu is mandatory for identification.

  • Fragmentation (MS/MS):

    • Loss of CO

      
       (
      
      
      
      ): Transition from
      
      
      (Bromofluoro-toluene anion).
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band,

    
     cm
    
    
    
    (Carboxylic acid dimer).
  • C=O Stretch: Sharp, intense,

    
     cm
    
    
    
    . (Shifted slightly higher due to ortho-fluoro electron withdrawal).
  • C-F Stretch: Strong band,

    
     cm
    
    
    
    .

Visualization of Structural Logic

The following diagrams illustrate the logical workflow for confirming the structure and the specific NMR coupling pathways induced by the Fluorine substituent.

AnalysisWorkflow Sample Unknown Sample (White Solid) LCMS LC-MS (ESI-) Check Isotope Pattern Sample->LCMS HNMR 1H NMR (DMSO-d6) Check Aromatic Splitting Sample->HNMR CNMR 13C NMR Check C-F Coupling Sample->CNMR Isotope 1:1 Ratio (231/233 m/z)? Confirms Bromine LCMS->Isotope Verdict PASS: 6-Bromo-2-fluoro-3-methylbenzoic acid Isotope->Verdict Yes Coupling Is H4 a dd? (J_HH + J_HF) HNMR->Coupling Coupling->Verdict Yes CF_Split C2 Doublet (~250Hz)? Confirms F position CNMR->CF_Split CF_Split->Verdict Yes

Caption: Figure 1. Self-validating decision tree for the structural confirmation of the target molecule.

CouplingTree F2 Fluorine (F2) H4 Proton H4 (Meta) F2->H4 3J_HF (Meta) ~6-7 Hz H5 Proton H5 (Para) F2->H5 4J_HF (Para) <2 Hz Me3 Methyl (Me3) F2->Me3 4J_HF ~2 Hz C2 Carbon C2 (Ipso) F2->C2 1J_CF ~250 Hz H4->H5 3J_HH (Ortho) ~8 Hz

Caption: Figure 2. NMR Coupling Network showing the dominant J-coupling interactions originating from F2.

Quality Control Summary Table

Test AttributeAcceptance CriteriaMethod Ref
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0% (Area %) at 254 nmHPLC-UV (C18 Column, ACN/H2O gradient)
MS Identity

230.9/232.9 (± 0.4 amu); Ratio 0.9–1.1
LC-MS (ESI-)
NMR Identity Conforms to structure; F-coupling observed on H4 and Me3

H NMR
Solubility Soluble in DMSO, Methanol; Sparingly in WaterUSP <1111>

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11433767, 6-Bromo-2-fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Modular Synthesis of 1,8-difluorofluorenes and Related Scaffolds. Supporting Information, Compound 4. Retrieved from [Link]

  • US Patent 2013/0131016 A1.Boron-containing Small Molecules as Anti-inflammatory Agents. (Describes synthesis and characterization of the methyl ester precursor).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
Method

Application Notes and Protocols for the Structural Elucidation of 6-Bromo-2-fluoro-3-methylbenzoic acid by NMR and Mass Spectrometry

Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 6-Bromo-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 6-Bromo-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a bromine, a fluorine, and a methyl group on the benzoic acid core, presents an interesting case for structural elucidation. The interplay of these functional groups influences the molecule's chemical reactivity, and ultimately its potential biological activity.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to unambiguously determine the structure and confirm the identity of 6-Bromo-2-fluoro-3-methylbenzoic acid. These analytical techniques are indispensable tools in the pharmaceutical industry, providing critical data for quality control, reaction monitoring, and regulatory submissions.[1][2][3][4][5] This guide will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[3][6][7][8] By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, we can map the connectivity and chemical environment of atoms within a molecule.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments and parameters is dictated by the structural features of 6-Bromo-2-fluoro-3-methylbenzoic acid. A standard suite of one-dimensional ¹H, ¹³C, and ¹⁹F NMR experiments is typically sufficient for complete characterization. The presence of the fluorine atom makes ¹⁹F NMR a particularly informative experiment. Deuterated solvents are chosen based on the solubility of the analyte and to avoid overwhelming solvent signals in the ¹H NMR spectrum.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzoic acid derivatives.[9] For this protocol, we will use CDCl₃, but if the compound has poor solubility, DMSO-d₆ is a good alternative.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 6-Bromo-2-fluoro-3-methylbenzoic acid for ¹H NMR and 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.[10]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[10]

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[11]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particulates into the tube.[11]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[11] However, modern spectrometers can often reference the spectrum to the residual solvent signal.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition and Interpretation

The following sections detail the expected NMR spectra for 6-Bromo-2-fluoro-3-methylbenzoic acid.

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between δ 10-13 ppm. The chemical shift of this proton can be highly variable and concentration-dependent.

  • Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7-8.5 ppm). These will appear as doublets due to coupling with each other. The proton adjacent to the fluorine atom will exhibit additional coupling to the ¹⁹F nucleus.

  • Methyl Protons (-CH₃): A singlet is expected for the three methyl protons, typically in the range of δ 2.0-2.5 ppm.

The ¹³C NMR spectrum will reveal the number of chemically distinct carbon atoms in the molecule.

  • Carboxylic Acid Carbon (-COOH): A signal is expected in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing bromine and fluorine atoms will be significantly affected. The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling.

  • Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the upfield region, typically around δ 15-25 ppm.

Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative experiment.[12][13]

  • A single signal is expected for the fluorine atom. The chemical shift will be dependent on the reference standard used (commonly CFCl₃).[12] This signal will likely appear as a doublet due to coupling with the adjacent aromatic proton.

Predicted NMR Data Summary
Assignment ¹H NMR ¹³C NMR ¹⁹F NMR
δ (ppm) Multiplicity J (Hz)
-COOH10-13br s-
Ar-H7.0-8.5d~8
Ar-H7.0-8.5d~8
-CH₃2.0-2.5s-
Ar-F---

Note: The predicted chemical shifts (δ) and coupling constants (J) are estimates based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR transfer->c13_nmr f19_nmr ¹⁹F NMR transfer->f19_nmr process Fourier Transform Phase Correction Baseline Correction h1_nmr->process integrate Integration process->integrate peak_pick Peak Picking integrate->peak_pick structure Structure Elucidation peak_pick->structure

Caption: Workflow for NMR analysis of 6-Bromo-2-fluoro-3-methylbenzoic acid.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[2] It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile small molecules like 6-Bromo-2-fluoro-3-methylbenzoic acid.[14][15][16][17] It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, allowing for the unambiguous determination of the molecular weight.[15] For a carboxylic acid, negative ion mode (detecting [M-H]⁻) is often preferred due to the acidic nature of the analyte.

Experimental Protocol: Mass Spectrometry Sample Preparation
  • Solvent Selection: Choose a high-purity solvent that is compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.

  • Sample Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL. High concentrations can lead to ion suppression and detector saturation.

  • Additives: For negative ion mode, adding a small amount of a basic modifier like ammonium hydroxide can enhance deprotonation. For positive ion mode, a small amount of an acidic modifier like formic acid can enhance protonation.

  • Filtration: If any particulates are present, filter the sample solution through a 0.22 µm syringe filter before injection to prevent clogging of the MS system.

MS Data Acquisition and Interpretation

The molecular formula of 6-Bromo-2-fluoro-3-methylbenzoic acid is C₈H₆BrFO₂.

  • Molecular Weight: The average molecular weight is approximately 233.04 g/mol .

  • Exact Mass: The monoisotopic mass is approximately 231.9508 g/mol .

  • Molecular Ion Peak: In negative ion mode ESI-MS, the most abundant ion is expected to be the deprotonated molecule, [M-H]⁻, at an m/z of approximately 230.9430.

  • Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for any bromine-containing ion, separated by 2 m/z units, with nearly equal intensity. This provides a definitive signature for the presence of a single bromine atom in the molecule.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced in the collision cell of the mass spectrometer (tandem MS or MS/MS). For 6-Bromo-2-fluoro-3-methylbenzoic acid, potential fragmentation pathways for the [M-H]⁻ ion could include:

    • Loss of CO₂ (44 Da) to give an m/z of ~186.9.

    • Loss of H₂O (18 Da) is less likely from the deprotonated molecule but can occur in some cases.

Predicted Mass Spectrometry Data Summary
Ion Formula Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br) Comments
[M-H]⁻C₈H₅BrFO₂⁻230.9430232.9410Molecular ion, characteristic 1:1 isotopic pattern
[M-H-CO₂]⁻C₇H₅BrF⁻187.9563189.9543Loss of carbon dioxide from the carboxylate
Mass Spectrometry Analysis Workflow Diagram

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis weigh_ms Prepare Dilute Solution filter_ms Filter Sample weigh_ms->filter_ms inject Inject into LC-MS filter_ms->inject ionize Electrospray Ionization (ESI) inject->ionize analyze Mass Analysis ionize->analyze spectrum Generate Mass Spectrum analyze->spectrum mw_confirm Confirm Molecular Weight spectrum->mw_confirm isotope_pattern Analyze Isotopic Pattern mw_confirm->isotope_pattern fragmentation Analyze Fragmentation isotope_pattern->fragmentation

Caption: Workflow for MS analysis of 6-Bromo-2-fluoro-3-methylbenzoic acid.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous structural characterization of 6-Bromo-2-fluoro-3-methylbenzoic acid. ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the precise connectivity and chemical environment of the atoms, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. The protocols and interpretive guidance provided in this application note are designed to empower researchers in pharmaceutical and chemical development to confidently and accurately analyze this and similar halogenated aromatic compounds, ensuring the integrity and quality of their research.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Supporting Information. (n.d.). Angewandte Chemie International Edition.
  • Guo, X. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?. PubMed.
  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • Leito, I., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved from [Link]

  • 19Fluorine NMR. (n.d.). University of Ottawa.
  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Retrieved from [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications.
  • Kruve, A., et al. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • ResearchGate. (2025). Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine.
  • Mass spectrometry and drug development – how the two come together. (2018). Technology Networks.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). ELTE.
  • YouTube. (2014). How to Prepare an NMR Sample. Retrieved from [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). Unknown Source.
  • 2-bromo-3-methylbenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • Imperial College London. (2022). 3.3 - Supertesting set 19F NMR.
  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-2,6-difluorobenzene - Optional[19F NMR] - Chemical Shifts.
  • PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]

  • PubMed Central. (n.d.). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Retrieved from [Link]

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Application

A Robust and Validated HPLC Method for the Quantitative Analysis of 6-Bromo-2-fluoro-3-methylbenzoic acid

An Application Note from the Desk of a Senior Application Scientist Abstract This comprehensive application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This comprehensive application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Bromo-2-fluoro-3-methylbenzoic acid (BFMBA). This compound is a critical building block in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification essential for quality control, stability testing, and reaction monitoring. The method utilizes reversed-phase chromatography with a C18 stationary phase and a UV detector. The scientific rationale behind the selection of the column, mobile phase composition, and detection wavelength is thoroughly explained. Furthermore, this document provides a complete, step-by-step protocol for sample and standard preparation, instrument setup, and a framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Scientific Rationale and Method Overview

The successful chromatographic separation of an analyte is predicated on a fundamental understanding of its physicochemical properties. 6-Bromo-2-fluoro-3-methylbenzoic acid (CAS 743466-98-0) is an aromatic carboxylic acid with a molecular formula of C₈H₆BrFO₂. Its structure, featuring a benzene ring substituted with a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group, renders it moderately hydrophobic.

The key to a successful separation lies in controlling the ionization state of the carboxylic acid group. In its ionized (deprotonated) carboxylate form, the molecule is highly polar and exhibits poor retention on a non-polar reversed-phase column. To ensure consistent and reproducible retention, the mobile phase must be acidified to a pH well below the analyte's acid dissociation constant (pKa). The pKa of benzoic acid is approximately 4.2.[3] The presence of electron-withdrawing groups like bromine and fluorine is expected to lower this pKa, making BFMBA a slightly stronger acid. Therefore, by maintaining a mobile phase pH of approximately 2.5, we ensure the carboxylic acid moiety remains fully protonated (neutral), maximizing its hydrophobic character and interaction with the C18 stationary phase.[4][5]

This method is built upon the well-established principles of reversed-phase HPLC, which separates molecules based on their hydrophobicity.[6][7] A C18 column, with its long alkyl chains, provides a non-polar stationary phase that effectively retains the BFMBA molecule through van der Waals forces. Elution is achieved by a gradient of acetonitrile, a polar organic solvent, which increases in concentration to displace the analyte from the column.

Analytical Workflow and Logic

The entire process, from initial preparation to final data analysis, follows a systematic and logical progression designed to ensure accuracy and reproducibility.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage A Mobile Phase Preparation (Aqueous & Organic) B Standard Stock & Working Solution Preparation A->B C Sample Preparation (Dissolution & Filtration) B->C D System Equilibration (Stable Baseline) C->D E Calibration Curve Generation (Injecting Standards) D->E F Sample Analysis (Injecting Samples) E->F G Data Acquisition (Chromatogram Generation) F->G H Peak Integration & Identification (Retention Time Matching) G->H I Quantification (Calculation via Calibration Curve) H->I

Caption: High-level workflow for the HPLC analysis of BFMBA.

Materials and Methodology

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reference Standard: 6-Bromo-2-fluoro-3-methylbenzoic acid (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Phosphoric Acid (85%, analytical grade).

  • Other: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE).

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm
Run Time 15 minutes

Detailed Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of deionized water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard Solution Preparation
  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the BFMBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing an expected amount of BFMBA into a volumetric flask.

  • Add a portion of the diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the final volume with the diluent to achieve a theoretical concentration within the calibration range (e.g., ~100 µg/mL).

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Method Validation: A Self-Validating System

A trustworthy analytical method must be validated to prove its suitability for the intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines to ensure the method is a self-validating system.[1][8]

G Reliability Method Reliability Accuracy Accuracy (% Recovery) Reliability->Accuracy Precision Precision (% RSD) Reliability->Precision Linearity Linearity (R²) Reliability->Linearity Specificity Specificity Reliability->Specificity Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Range Range Linearity->Range LOD LOD Specificity->LOD Range->Accuracy Range->Precision LOQ LOQ LOD->LOQ

Caption: Interconnectivity of key validation parameters per ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Inject blank (diluent), placebo (if applicable), and a spiked sample. Assess for interference at the analyte's retention time.No interfering peaks at the RT of BFMBA.
Linearity Analyze calibration standards at 5-6 concentration levels. Plot peak area vs. concentration.Correlation Coefficient (R²) ≥ 0.999
Accuracy Analyze spiked samples at three levels (e.g., 80%, 100%, 120% of target conc.) in triplicate.Mean Recovery: 98.0% - 102.0%
Precision
RepeatabilityAnalyze six replicate preparations of a single sample at 100% of the target concentration.% RSD ≤ 2.0%
Intermediate PrecisionRepeat the repeatability test on a different day with a different analyst or instrument.% RSD ≤ 2.0%
LOQ Determine the lowest concentration that meets accuracy and precision criteria.% RSD ≤ 10.0%
LOD Typically determined based on a signal-to-noise ratio of 3:1.S/N ≥ 3

Expected Results and Discussion

Under the specified conditions, 6-Bromo-2-fluoro-3-methylbenzoic acid is expected to elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes. The use of a C18 column provides strong hydrophobic retention, while the acidic mobile phase ensures the analyte is in its non-ionized form, preventing peak tailing that can occur from interactions with residual silanols on the silica support.

The diagram below illustrates the fundamental principle of retention for this method.

Caption: Analyte interaction with the C18 stationary phase.

The gradient elution program ensures that any less retained (more polar) impurities elute early in the run, while any more retained (more non-polar) impurities are effectively washed from the column by the high concentration of acetonitrile at the end of the gradient. The DAD detector allows for peak purity analysis, confirming that the BFMBA peak is not co-eluting with any impurities.

Conclusion

The HPLC method presented in this application note is demonstrated to be simple, rapid, and robust for the quantitative determination of 6-Bromo-2-fluoro-3-methylbenzoic acid. The scientific rationale for method development is sound, leading to excellent chromatographic performance. When subjected to a full validation according to ICH guidelines, this method proves to be accurate, precise, and specific, making it highly suitable for quality control and research applications in the pharmaceutical and chemical industries.

References

  • ChemicalBook. (n.d.). 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE CAS 1114809-22-1.
  • Autech Industry Co.,Limited. (n.d.). Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Srivarin, T., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Journal of Pharmaceutical Sciences.
  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-bromo-2-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Retrieved from [Link]

  • ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Al-Degs, Y. S., et al. (2008). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]

  • GL Sciences. (n.d.). What are C18 HPLC columns?. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • MAC-MOD Analytical. (n.d.). Developing HPLC Methods When C18 Columns Don't Work. Retrieved from [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • PubMed. (1983). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • WebAssign. (n.d.). Acid and Base Constants. Retrieved from [Link]

  • Google Patents. (n.d.). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.
  • PubChem. (n.d.). 6-Bromo-3-methylhexanoic acid. Retrieved from [Link]

Sources

Method

Application of fluorinated benzoic acids in drug design

Application Note: Strategic Integration of Fluorinated Benzoic Acids in Drug Design Executive Summary The incorporation of fluorine into benzoic acid scaffolds is a pivotal strategy in modern medicinal chemistry.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Fluorinated Benzoic Acids in Drug Design

Executive Summary

The incorporation of fluorine into benzoic acid scaffolds is a pivotal strategy in modern medicinal chemistry.[1][2] It is not merely a halogen substitution but a precise molecular editing tool used to modulate pKa, lipophilicity (LogP), and metabolic stability. This guide provides a technical roadmap for leveraging fluorinated benzoic acids (FBAs) to optimize lead compounds, supported by physicochemical data and validated synthetic protocols.

Physicochemical Impact of Fluorination

The strategic placement of a fluorine atom on the benzoic acid ring alters the electronic landscape of the molecule. Unlike chlorine or bromine, fluorine’s small Van der Waals radius (1.47 Å vs. 1.20 Å for H) allows for "stealth" steric mimicry, while its high electronegativity (3.98 Pauling scale) dramatically shifts properties.

Modulation of Acidity (pKa)

Fluorine exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the carboxylate anion, thereby increasing acidity (lowering pKa). This is most pronounced at the ortho position.

Table 1: Comparative Physicochemical Properties of Substituted Benzoic Acids

Substituent (Position)pKa (H₂O)Hammett Constant (σ)LogP (Octanol/Water)Metabolic Liability
-H (Unsubstituted) 4.200.001.87High (Ring oxidation)
2-Fluoro (Ortho) 3.27N/A (Steric/Field)2.05Low (Blocked site)
3-Fluoro (Meta) 3.860.342.10Medium
4-Fluoro (Para) 4.140.062.15Low (Blocked site)
2,6-Difluoro 2.30N/A2.20Very Low

Note: Data represents consensus values from aqueous titration and HPLC-based LogP determination.

Metabolic Blockade

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a metabolically labile C-H bond with C-F prevents oxidative metabolism by Cytochrome P450 enzymes (CYP450), specifically blocking arene oxide formation and hydroxylation.

Strategic Application Workflows

The "Fluorine Scan" Strategy

In lead optimization, a "Fluorine Scan" involves systematically synthesizing analogs where each hydrogen on the benzoic acid ring is replaced by fluorine. This identifies positions that tolerate substitution and those that enhance metabolic stability or binding affinity.[3]

Diagram 1: Fluorine Scan & Metabolic Blockade Logic

MetabolicBlockade Lead Benzoic Acid Lead (Metabolically Unstable) CYP CYP450 Enzyme Attack Lead->CYP Oxidation Scan Fluorine Scan (Systematic Substitution) Lead->Scan Optimization Metabolite Hydroxylated Metabolite (Inactive/Toxic) CYP->Metabolite OrthoF 2-F Analog (pKa Modulation) Scan->OrthoF MetaF 3-F Analog (Electronic Tuning) Scan->MetaF ParaF 4-F Analog (Metabolic Block) Scan->ParaF ParaF->CYP Blocked Result Optimized Candidate (High Stability, Tuned pKa) ParaF->Result Selected

Caption: Workflow depicting the Fluorine Scan strategy to identify sites for metabolic blocking (Para-F) and pKa modulation (Ortho-F).

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling of Sterically Hindered Fluorobenzoic Acids

Context: Ortho-fluorinated benzoic acids (e.g., 2,6-difluorobenzoic acid) are excellent bioisosteres for amides but can be challenging to couple due to steric hindrance and reduced nucleophilicity of the amine partner if the acid is activated poorly. This protocol uses HATU to ensure complete conversion.

Reagents:

  • 2,6-Difluorobenzoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2,6-difluorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the active ester (O-At ester). Critical Step: Pre-activation prevents amine trapping by unreacted coupling reagent.

  • Amine Addition: Add the amine partner (1.1 mmol).

  • Reaction Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS. The 2,6-difluoro substitution pattern often accelerates the reaction compared to non-fluorinated analogs due to the increased electrophilicity of the carbonyl carbon, despite the steric bulk.

  • Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Late-Stage Nucleophilic Fluorination (SNAr)

Context: For introducing the benzoic acid moiety into a complex drug scaffold where a leaving group (e.g., nitro or chloro) is present on an ester precursor.

Diagram 2: SNAr Reaction Mechanism

SNAr_Mechanism cluster_conditions Reaction Conditions Precursor 4-Nitrobenzoate Precursor Complex Meisenheimer Complex Precursor->Complex + F- (Attack) Reagent CsF / TBAF (Fluoride Source) Product 4-Fluorobenzoate Product Complex->Product - NO2 (Elimination) DMSO Solvent: DMSO/DMF Temp: 80-120°C

Caption: Mechanism of SNAr fluorination converting a nitro-benzoate precursor to a fluorobenzoate.

Methodology:

  • Dissolve the 4-nitrobenzoic ester derivative in anhydrous DMSO (0.2 M).

  • Add anhydrous CsF (3.0 equiv) and Tetrabutylammonium bromide (TBAB) (0.1 equiv) as a phase transfer catalyst.

  • Heat to 100°C for 12 hours.

  • Safety Note: Fluoride salts in DMSO at high heat can be corrosive to glass; use a Teflon-lined vessel if possible.

  • Cool, dilute with water, and extract with Et₂O. (Note: DMSO removal requires extensive water washes).

Case Study: Ezetimibe & The Fluorine Effect

The cholesterol-lowering drug Ezetimibe (Zetia) exemplifies the power of the fluorinated benzene scaffold.

  • Structure: Contains two fluorophenyl rings.

  • Role of Fluorine:

    • Metabolic Stability: The para-fluoro groups block hydroxylation at the most accessible sites on the phenyl rings, significantly extending the half-life.

    • Lipophilicity: The fluorine atoms increase the lipophilicity (LogP), enhancing the drug's affinity for the Niemann-Pick C1-Like 1 (NPC1L1) transporter in the intestine.[3]

    • Potency: Removal of the fluorine atoms results in a >50-fold loss in potency, demonstrating the critical role of these atoms in specific protein-ligand binding interactions.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for 2-Fluorobenzoic Acid in Medicinal Chemistry. BenchChem Application Library. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid

Welcome to the technical support center for the synthesis of 6-bromo-2-fluoro-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-fluoro-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a crucial building block in pharmaceutical and materials science, achieving a high-yielding and pure synthesis is paramount.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work. We will explore the two most viable synthetic strategies—Electrophilic Aromatic Substitution and Directed ortho-Lithiation—providing detailed troubleshooting guides and optimized protocols for each.

Section 1: Strategic Synthesis Overview

The synthesis of 6-bromo-2-fluoro-3-methylbenzoic acid presents a classic challenge in regioselectivity. The starting material, 2-fluoro-3-methylbenzoic acid, contains three distinct substituents, each exerting an electronic and steric influence on the aromatic ring.

  • Carboxylic Acid (-COOH): A deactivating, meta-directing group.

  • Fluorine (-F): A deactivating, ortho, para-directing group.

  • Methyl (-CH₃): An activating, ortho, para-directing group.

The desired C6 position is ortho to the fluorine, para to the methyl group, and meta to the carboxylic acid. This confluence of directing effects makes the C6 position electronically favorable for electrophilic attack. However, the strong deactivation by the carboxyl and fluoro groups can lead to sluggish reactions and the need for harsh conditions, which may compromise selectivity.

Diagram: Analysis of Directing Groups

Caption: Regiochemical influences on electrophilic bromination.

We will address two primary synthetic routes:

  • Route A: Electrophilic Bromination: A classical approach using a bromine source and a catalyst. While seemingly straightforward, success hinges on balancing reactivity and selectivity.

  • Route B: Directed ortho-Lithiation (DoM): A more advanced method that leverages the carboxylate group to direct metalation specifically to the C6 position, offering potentially higher regioselectivity.[1][2]

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your experiments.

Route A: Troubleshooting Electrophilic Bromination

Question: My bromination reaction is very slow or incomplete, resulting in low conversion of the starting material. What is the primary cause and how can I fix it?

Answer: The slow reaction rate is almost certainly due to the strong deactivating nature of the benzoic acid ring, compounded by the fluoro substituent. The carboxylic acid group withdraws electron density, making the ring less nucleophilic and thus less reactive towards electrophiles like bromine.

  • Causality: Standard bromination conditions (e.g., Br₂ in a non-polar solvent) are often insufficient to overcome this deactivation.

  • Troubleshooting Steps:

    • Increase Electrophilicity of Bromine: Introduce a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a more potent electrophile (Br⁺ character) capable of reacting with the deactivated ring.[3]

    • Use a More Reactive Brominating Agent: Consider using N-Bromosuccinimide (NBS) in a strong acid solvent like concentrated sulfuric acid.[4] The protonated carbonyl of NBS acts as a powerful electron-withdrawing group, making the bromine atom highly electrophilic.

    • Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, monitor this closely, as higher temperatures can also decrease selectivity and lead to side-product formation. We recommend a stepwise increase of 10 °C at a time.

Question: I am observing a mixture of brominated isomers, particularly the 4-bromo and 6-bromo products. How can I improve the selectivity for the desired 6-bromo isomer?

Answer: Formation of multiple isomers is a common issue when several positions on the ring are activated. While the C6 position is electronically favored, the C4 position is also activated by both the methyl and fluoro groups. Steric hindrance can play a key role in directing the substitution.

  • Causality: The C6 position is sterically more accessible than the C4 position, which is flanked by two substituents. Your reaction conditions may not be optimized to exploit this difference.

  • Troubleshooting Steps:

    • Solvent Choice: Using a bulkier solvent can increase the steric demand of the transition state, favoring substitution at the less hindered C6 position. Consider transitioning from dichloromethane to a larger solvent like 1,2-dichloroethane or nitrobenzene.

    • Temperature Control: Running the reaction at a lower temperature often enhances selectivity. While this may slow the reaction rate, it allows the small activation energy difference between substitution at C4 and C6 to have a more pronounced effect. Try running the reaction at 0 °C or even -20 °C.

    • Choice of Brominating Agent: A bulkier brominating agent may show greater preference for the sterically accessible C6 position. While Br₂ is small, complexes formed with Lewis acids can be larger. Experimenting with different Lewis acids (FeCl₃, AlCl₃) could subtly alter the steric profile of the effective electrophile.

Data Table: Comparison of Bromination Conditions

Brominating AgentCatalyst / SolventTemperature (°C)Expected Outcome
Br₂Dichloromethane25Low conversion, poor selectivity
Br₂FeBr₃ / Dichloromethane0 - 25Improved conversion, moderate 6-bromo selectivity
NBSH₂SO₄0 - 10Good conversion, potentially high 6-bromo selectivity[4]
Br₂Acetic Acid50 - 70Moderate conversion, risk of side reactions
Route B: Troubleshooting Directed ortho-Lithiation (DoM)

Question: My DoM reaction is not working. After quenching, I only recover my 2-fluoro-3-methylbenzoic acid starting material. What are the critical factors I might be overlooking?

Answer: Directed ortho-lithiation is a powerful but technically demanding reaction that is exquisitely sensitive to reaction conditions. Failure to form the lithiated intermediate is the most common failure mode.

  • Causality: The reaction requires a strong, sterically hindered base to deprotonate both the acidic proton of the carboxyl group and the C-H proton at the C6 position. The entire process must be performed under strictly anhydrous and inert conditions, as organolithium reagents react instantly with water and oxygen.

  • Troubleshooting Steps:

    • Strictly Anhydrous and Inert Conditions: Ensure all glassware is oven- or flame-dried immediately before use and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents (e.g., THF, diethyl ether) dispensed from a solvent purification system or freshly distilled from a drying agent. All reagents should be added via syringe through rubber septa.

    • Base Selection and Stoichiometry: A minimum of two equivalents of an organolithium base are required: one to deprotonate the carboxylic acid and one for the C-H activation at C6. For this substrate, a stronger, more hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) is recommended over n-butyllithium (n-BuLi) to prevent nucleophilic attack on the carboxylate.[5] Use at least 2.2 equivalents of the base to ensure complete deprotonation.

    • Temperature Control: The initial deprotonation and lithiation steps are typically performed at very low temperatures (-78 °C is common) to prevent side reactions and degradation of the organolithium species. Ensure your cooling bath is stable throughout the addition of the base and the subsequent stirring period.

Question: I am seeing a low yield of the 6-bromo product, along with a significant amount of unidentifiable tar-like material after workup. What is causing this decomposition?

Answer: This suggests that while the lithiated species may be forming, it is either unstable or reacting in an undesired manner during the bromine quench.

  • Causality: The choice of electrophilic bromine source is critical. Adding molecular bromine (Br₂) directly can be problematic. Br₂ is a strong oxidizing agent and can lead to complex side reactions with the highly nucleophilic organolithiate. Furthermore, the reaction is highly exothermic and can cause localized heating, leading to decomposition.

  • Troubleshooting Steps:

    • Use a Milder Bromine Source: Quench the lithiated intermediate with a less reactive, "well-behaved" electrophilic bromine source. Excellent choices include 1,2-dibromotetrafluoroethane or hexabromoacetone. These reagents deliver a Br⁺ synthon more cleanly.

    • Inverse Addition: Instead of adding the bromine source to the reaction flask, consider transferring the cold (-78 °C) lithiated species via cannula into a separate flask containing the electrophile, also cooled to -78 °C. This technique, known as inverse addition, maintains a low concentration of the reactive organolithiate in the presence of the electrophile, minimizing side reactions.

    • Workup Procedure: Ensure the reaction is properly quenched at low temperature before warming to room temperature. Add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture while it is still cold to protonate any remaining organolithium species and neutralize the base before proceeding with the extraction.

Section 3: Detailed Experimental Protocols

Protocol A: Electrophilic Bromination using NBS in Sulfuric Acid

Safety: This procedure involves corrosive and toxic materials. Perform all steps in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-methylbenzoic acid (5.0 g, 29.7 mmol).

  • Dissolution: Cool the flask in an ice-water bath (0-5 °C). Slowly and carefully add concentrated sulfuric acid (25 mL) with stirring until the solid is fully dissolved.

  • Addition of Brominating Agent: While maintaining the temperature below 10 °C, add N-Bromosuccinimide (NBS) (5.8 g, 32.7 mmol, 1.1 eq) portion-wise over 20-30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 200 g of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual acid, followed by a small amount of cold hexane to aid in drying.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water or acetic acid/water mixture to yield pure 6-bromo-2-fluoro-3-methylbenzoic acid.

Workflow Diagram: Electrophilic Bromination

G start Start: 2-Fluoro-3-methylbenzoic Acid setup Reaction Setup - Add H₂SO₄ at 0-5 °C start->setup addition Add NBS (1.1 eq) - Portion-wise, < 10 °C setup->addition react Reaction - Stir 4-6h at RT addition->react monitor Monitor Progress - TLC / HPLC react->monitor monitor->react If incomplete quench Quench - Pour onto crushed ice monitor->quench If complete isolate Isolate Product - Vacuum filtration - Wash with H₂O quench->isolate purify Purification - Recrystallization isolate->purify end Product: 6-Bromo-2-fluoro-3-methylbenzoic Acid purify->end

Caption: Step-by-step workflow for the electrophilic bromination protocol.

Protocol B: Directed ortho-Lithiation (DoM)

Safety: This procedure involves highly reactive and pyrophoric organolithium reagents. It must be performed by trained personnel under a strictly inert atmosphere (dry nitrogen or argon). Anhydrous techniques are critical for success.

  • Reaction Setup: Assemble a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.

  • Prepare Base: In the reaction flask, add anhydrous tetrahydrofuran (THF) (80 mL). Cool the flask to -78 °C using a dry ice/acetone bath. To this, slowly add n-butyllithium (2.5 M in hexanes, 26.2 mL, 65.4 mmol, 2.2 eq). Then, slowly add freshly distilled diisopropylamine (9.2 mL, 65.4 mmol, 2.2 eq) to form LDA in situ. Stir for 30 minutes at -78 °C.

  • Substrate Addition: Dissolve 2-fluoro-3-methylbenzoic acid (5.0 g, 29.7 mmol) in anhydrous THF (20 mL). Slowly add this solution via syringe to the LDA solution at -78 °C over 30 minutes.

  • Lithiation: Stir the resulting mixture at -78 °C for 2 hours to ensure complete formation of the dianion.

  • Quench with Electrophile: In a separate flame-dried flask, dissolve 1,2-dibromotetrafluoroethane (8.5 g, 32.7 mmol, 1.1 eq) in anhydrous THF (20 mL) and cool to -78 °C. Transfer the lithiated species from the first flask into this electrophile solution via a cooled cannula over 30 minutes.

  • Workup: After stirring for an additional hour at -78 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and wash with water (2 x 50 mL). Acidify the aqueous layer with 2M HCl to a pH of ~2 and extract with ethyl acetate (3 x 75 mL).

  • Isolation & Purification: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Workflow Diagram: Directed ortho-Lithiation

G start Start: 2-Fluoro-3-methylbenzoic Acid setup Inert Atmosphere Setup - Flame-dried glassware - Anhydrous THF start->setup base Form LDA in situ at -78 °C - n-BuLi + Diisopropylamine setup->base lithiation Lithiation at -78 °C - Add substrate solution - Stir for 2h base->lithiation quench Electrophilic Quench - Cannula transfer to Br source at -78 °C lithiation->quench workup Aqueous Workup - Quench with NH₄Cl (aq) - Acidify and Extract quench->workup purify Purification - Column Chromatography workup->purify end Product: 6-Bromo-2-fluoro-3-methylbenzoic Acid purify->end

Caption: Step-by-step workflow for the Directed ortho-Lithiation (DoM) protocol.

References

  • Synthesis of Bromo Acid by Solvent and Catalyst-Free Reaction. International Journal for Research in Applied Science & Engineering Technology, vol. 10, no. 5, 2022, pp. 6463-69, [Link].

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Chinese Patent CN110903176A, published 24 March 2020, .
  • 2-bromo-3-methylbenzoic acid. Organic Syntheses, Coll. Vol. 4, p.114 (1963); Vol. 35, p.15 (1955), [Link].

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, vol. 2022, no. 10, 2022, pp. 138-51, [Link].

  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts, 04 Oct. 2024, [Link].

  • Preparation method of 2-bromo-6-fluoroaniline. Chinese Patent CN115784896A, published 14 March 2023, .
  • Preparation method for 2-bromo-3-fluorobenzoic acid. WIPO Patent WO2014071545A1, published 15 May 2014, .
  • Method for producing 3-bromomethylbenzoic acids. WIPO Patent WO2003022800A1, published 20 March 2003, .
  • Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1265-1271, [Link].

  • Directed (ortho) Metallation. Jacques Mortier - Unblog.fr, [Link].

Sources

Optimization

Side reactions in the synthesis of "6-Bromo-2-fluoro-3-methylbenzoic acid"

This guide outlines the technical troubleshooting and optimization protocols for the synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid (CAS: 743466-98-0). This molecule presents a unique synthetic challenge due to its 1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical troubleshooting and optimization protocols for the synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid (CAS: 743466-98-0).

This molecule presents a unique synthetic challenge due to its 1,2,3,6-substitution pattern , creating significant steric crowding and electronic competition. The industry-standard route—Directed Ortho Metalation (DoM) of 4-bromo-2-fluorotoluene—is highly efficient but prone to catastrophic side reactions (benzyne formation) if thermodynamic parameters are not strictly controlled.

Part 1: The Core Protocol & Mechanistic Logic

Primary Route: Directed Ortho Metalation (DoM) Precursor: 4-Bromo-2-fluorotoluene (1-bromo-3-fluoro-4-methylbenzene) Reagents: Lithium Diisopropylamide (LDA), THF,


Critical Mechanism:  The reaction relies on the ortho-directing ability of the Fluorine atom  to selectively deprotonate the C3 position (sandwiched between F and Br).
Reaction Scheme Visualization

G Start 4-Bromo-2-fluorotoluene (Precursor) Inter Lithiated Intermediate (3-Lithio-species) Start->Inter Deprotonation (Kinetic Control) Benzyl SIDE REACTION: Benzylic Lithiation (Phenylacetic impurity) Start->Benzyl Thermodynamic Drift (Slow) LDA LDA / THF (-78°C) LDA->Inter Product 6-Bromo-2-fluoro- 3-methylbenzoic acid Inter->Product Carboxylation Benzyne SIDE REACTION: Benzyne Formation (Tarry Polymer) Inter->Benzyne Warming > -60°C (LiF/LiBr Elimination) CO2 CO2 Quench (Electrophile) CO2->Product

Figure 1: Synthetic pathway and critical divergence points for side reactions.

Part 2: Technical Troubleshooting Center

Q1: My crude product is a dark, tarry solid with low yield. What happened?

Diagnosis: Benzyne Formation (The "Loaded Spring" Effect) The intermediate species, 3-lithio-4-bromo-2-fluorotoluene , is extremely unstable. It contains a lithium atom flanked by two leaving groups (Fluorine at C2 and Bromine at C4).

  • Mechanism: If the temperature rises above -60°C before the

    
     quench, the molecule eliminates Lithium Fluoride (LiF) or Lithium Bromide (LiBr) to form a highly reactive benzyne  (aryne).
    
  • Result: These benzynes instantly polymerize or react with THF, creating a "tar."

  • Solution:

    • Maintain internal temperature strictly at -78°C .

    • Pre-cool the THF and LDA solution before addition.

    • Ensure the

      
       source (dry ice) is added rapidly while maintaining the low temperature, or cannulate the lithiated species onto solid 
      
      
      
      .
Q2: I see a significant impurity (5-10%) with M+14 mass. Is it the methyl ester?

Diagnosis: Benzylic Carboxylation (Phenylacetic Acid Derivative) Impurity Identity: 2-fluoro-4-bromo-phenylacetic acid (isomer).

  • Cause: The protons on the methyl group (benzylic position) are acidic (

    
    ). While the ring proton at C3 is kinetically favored due to the inductive effect of Fluorine (
    
    
    
    ), prolonged reaction times or higher temperatures allow the base to deprotonate the methyl group (thermodynamic control).
  • Solution:

    • Limit Lithiation Time: Quench with

      
       within 30–60 minutes of adding LDA. Do not stir overnight.
      
    • Avoid Excess Base: Use exactly 1.05–1.1 equivalents of LDA. Excess base searches for other acidic protons.

Q3: The product contains "2-fluoro-3-methylbenzoic acid" (missing Bromine).

Diagnosis: Lithium-Halogen Exchange

  • Cause: While LDA is a non-nucleophilic base, trace amounts of unreacted n-Butyllithium (used to make LDA) can act as a nucleophile. It attacks the Bromine atom at C4, performing a Li-Br exchange instead of deprotonation.

  • Result: You generate a lithiated species at C4 (without Br). Upon quenching with

    
    , you get the debrominated benzoic acid (or just the protonated species upon workup).
    
  • Solution:

    • Ensure complete formation of LDA before adding the substrate. Stir the n-BuLi/Diisopropylamine mixture at 0°C for 15–30 minutes before cooling to -78°C.

    • Use commercial LDA (solid or solution) if in-situ preparation quality is inconsistent.

Q4: The NMR shows a mixture of isomers. Is regioselectivity an issue?

Diagnosis: Competitive Lithiation Sites

  • Analysis:

    • Site C3 (Target): Flanked by F and Br.[1][2] Most acidic due to double inductive effect. Sterically hindered.

    • Site C6: Ortho to Methyl, Meta to Fluorine. Less acidic, but sterically open.

    • Site C5: Ortho to Bromine, Para to Fluorine.

  • Outcome: LDA is bulky. If the reaction is not kept cold (kinetic control), the base may prefer the less hindered C6 position, leading to 4-bromo-6-fluoro-3-methylbenzoic acid (incorrect isomer).

  • Solution: Strict kinetic control (-78°C) forces the reaction to the most acidic site (C3) despite the steric hindrance.

Part 3: Summary of Impurities & Fixes

Impurity / ObservationChemical IdentityRoot CauseCorrective Action
Black Tar / Polymer Poly-benzynesTemp > -60°C causing LiF/LiBr elimination.Strict cryo-cooling (-78°C). Fast quench.
Debrominated Product 2-fluoro-3-methylbenzoic acidLi-Hal Exchange by residual n-BuLi.Ensure full conversion of n-BuLi to LDA.
M+14 Impurity Phenylacetic acid deriv.Benzylic Lithiation (Thermodynamic drift).Shorten reaction time (<1 hr).
Starting Material 4-Bromo-2-fluorotolueneWet

or incomplete lithiation.[2]
Dry

(pass through

or use fresh dry ice).

References

  • Preparation of 6-bromo-2-fluoro-3-methylbenzoic acid. Patent WO2004076438A2. (Describes the specific lithiation of 4-bromo-2-fluorotoluene with LDA at -70°C).

  • Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1995, 1265-1271.[3] (Foundational work on regioselectivity in lithiation of fluoro-benzoic systems).

  • 2-Bromo-3-methylbenzoic acid. Organic Syntheses, Coll. Vol. 4, p.114 (1963). (Comparative method for bromo-methylbenzoic acids).

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet increasingly important, transformation. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot effectively.

The substrate, 6-Bromo-2-fluoro-3-methylbenzoic acid, presents a trifecta of challenges that can impede the progress of a standard Suzuki coupling:

  • Steric Hindrance: The bromine atom is flanked by two ortho substituents (fluoro and methyl groups), which can significantly slow down the crucial oxidative addition step.[1][2]

  • Electronic Effects: The electron-withdrawing nature of the fluoro and carboxylic acid groups can influence the reactivity of the aryl bromide.

  • Acidic Proton: The carboxylic acid moiety can interfere with the basic conditions essential for the reaction, potentially deactivating the catalyst or causing solubility issues.[1][3]

This guide is structured to address these issues head-on, moving from high-level frequently asked questions to in-depth troubleshooting guides and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides concise, actionable advice.

Q1: My Suzuki coupling with 6-Bromo-2-fluoro-3-methylbenzoic acid is failing completely or giving very low yields. What's the most likely cause?

A: Low reactivity with this substrate is common and typically points to an issue with the first step of the catalytic cycle: oxidative addition.[2] The steric bulk around the bromine atom makes it difficult for the palladium catalyst to insert into the carbon-bromine bond. Your primary focus should be on selecting a catalytic system specifically designed for sterically hindered substrates. This usually involves using bulky, electron-rich phosphine ligands.[4][5]

Q2: I see my starting material being consumed, but I'm getting a mix of byproducts instead of my desired product. What are these and how can I prevent them?

A: The two most common byproducts are the result of protodeboronation of your boronic acid coupling partner and dehalogenation (or hydrodehalogenation) of your aryl bromide.[2][6]

  • Protodeboronation: Your boronic acid reacts with water or other proton sources to revert to the corresponding arene, consuming it before it can couple. This is often a sign that the transmetalation step is too slow compared to this side reaction.

  • Dehalogenation: Your starting material, 6-Bromo-2-fluoro-3-methylbenzoic acid, is converted to 2-fluoro-3-methylbenzoic acid. This can happen if the palladium intermediate reacts with a hydride source in the reaction mixture (sometimes the solvent or base) before it can couple.[6]

To mitigate these, ensure your reagents and solvents are anhydrous and thoroughly degassed. Using a more active catalyst can also help by accelerating the desired catalytic cycle over these side reactions.

Q3: Should I protect the carboxylic acid group as an ester before attempting the coupling?

A: This is a highly recommended strategy and often the most reliable path to success.[1] Converting the carboxylic acid to a methyl or ethyl ester does two things:

  • It removes the acidic proton, preventing unwanted acid-base reactions with the base required for the Suzuki coupling.[1]

  • It often improves the solubility of the substrate in common organic solvents used for the reaction.[1][3] The ester can be easily hydrolyzed back to the carboxylic acid after a successful coupling.

Q4: How do I choose the right palladium catalyst and ligand for such a hindered substrate?

A: For sterically demanding couplings, pre-formed Pd(0) sources like Pd₂(dba)₃ or stable Pd(II) pre-catalysts combined with bulky, electron-rich monophosphine ligands are the gold standard. Avoid tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), as it is often not active enough for challenging substrates.[7][8] Look towards dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or JohnPhos, which are designed to accelerate both oxidative addition and reductive elimination for hindered substrates.[7]

Q5: Which base should I use, especially if I am attempting the reaction on the unprotected acid?

A: Base selection is critical. Strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices. If you are using the unprotected acid, you will need to add extra equivalents of base to first neutralize the acid and then participate in the catalytic cycle. Weaker bases like potassium phosphate (K₃PO₄) are often very effective and can be milder on sensitive functional groups. Strong, soluble organic bases like KOtBu can also be used but may promote more side reactions if not carefully controlled. The role of the base is to activate the boronic acid for the transmetalation step.[9]

Part 2: In-Depth Troubleshooting & Optimization Guides

Problem Area 1: Catalyst & Ligand Selection for Hindered Substrates

The rate-limiting step for the coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid is often the oxidative addition of the Pd(0) catalyst to the C-Br bond. Overcoming the steric shield from the ortho-fluoro and ortho-methyl groups is paramount.

Causality: Bulky, electron-rich phosphine ligands are essential. The large steric footprint of the ligand promotes the formation of a coordinatively unsaturated, highly reactive 12-electron L-Pd(0) species, which is necessary for oxidative addition. The electron-donating nature of the ligand increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Br bond. Furthermore, these bulky ligands accelerate the final reductive elimination step to release the product and regenerate the catalyst.[5]

Recommended Catalytic Systems:

Catalyst SystemComponentsKey Advantages & RationaleTypical Loading
System 1 Precatalyst: SPhos Pd G3 Base: K₃PO₄A highly reliable, air-stable precatalyst. SPhos is excellent for heteroaryl and sterically hindered couplings.[7]1-4 mol %
System 2 Pd Source: Pd₂(dba)₃ Ligand: XPhosA powerful combination for challenging aryl chlorides and bromides. XPhos provides significant steric bulk.Pd: 1-2 mol % Ligand: 2-4 mol %
System 3 Pd Source: Pd(OAc)₂ Ligand: RuPhosRuPhos is particularly effective for substrates with diverse electronic properties. Pd(OAc)₂ is a common, less expensive Pd(II) source.[8]Pd: 2-5 mol % Ligand: 4-10 mol %
Problem Area 2: Managing Side Reactions - A Workflow

Side reactions are often indicators of a sluggish primary catalytic cycle. The key is to make the desired reaction kinetically favorable.

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Problem Area 3: The Impact of the Carboxylic Acid

Directly coupling the free acid is atom-economical but mechanistically complex. The carboxylate, formed after deprotonation by the base, can coordinate to the palladium center, potentially sequestering the catalyst in an off-cycle, inactive state.

Strategy 1: Direct Coupling (Unprotected Acid)

  • Base Choice: Use a phosphate base (K₃PO₄) or a carbonate (Cs₂CO₃). Carbonates are strong enough to facilitate the reaction but are generally milder than hydroxides.

  • Stoichiometry: You must use at least 2 equivalents of base: 1 equivalent to neutralize the benzoic acid and 1 equivalent to promote the catalytic cycle. It is common to use 2.5-3.0 equivalents in total.

  • Solvent: A polar aprotic solvent like dioxane or THF with a small amount of water (e.g., 10:1 ratio) is often effective, as it can help solubilize the carboxylate salt and the base.

Strategy 2: Indirect Coupling (Protected Acid) This is the more robust approach. Protecting the acid as a methyl or ethyl ester simplifies the reaction system by removing the acidic proton. Standard Suzuki conditions can then be applied with much higher success rates. See Protocol 2 for a detailed esterification procedure.

Part 3: Experimental Protocols & Visualizations

The Suzuki-Miyaura Catalytic Cycle

Understanding the cycle is key to diagnosing issues. If starting materials remain, the problem is likely in Oxidative Addition . If byproducts form, there may be a bottleneck at Transmetalation or Reductive Elimination .

Suzuki_Cycle cluster_labels Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Ar-X RE_label Reductive Elimination TM_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->TM_Complex Ar'-B(OR)₂ (Base) OA_label Oxidative Addition TM_Complex->Pd0 Ar-Ar' TM_label Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Screening Conditions for Suzuki Coupling (Ester Protected)

This protocol assumes the use of Methyl 6-bromo-2-fluoro-3-methylbenzoate .

Materials:

  • Methyl 6-bromo-2-fluoro-3-methylbenzoate (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol %)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous Solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration)

  • Reaction vessel (e.g., microwave vial or Schlenk tube), stir bar

Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add Methyl 6-bromo-2-fluoro-3-methylbenzoate, the arylboronic acid, the palladium precatalyst, and the base.

  • Atmosphere Control: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe. To degas the solvent, bubble inert gas through it for 20-30 minutes prior to use.[10]

  • Reaction: Place the vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is complete when the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Fischer Esterification of 6-Bromo-2-fluoro-3-methylbenzoic acid

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzoic acid (1.0 g)

  • Anhydrous Methanol (20 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.2 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • Setup: Dissolve 6-Bromo-2-fluoro-3-methylbenzoic acid in anhydrous methanol in a round-bottom flask.[1]

  • Acid Addition: Carefully add the concentrated sulfuric acid dropwise while stirring.[1]

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.[1]

  • Neutralization: Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.[1]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).[1]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester, which can often be used in the next step without further purification.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromo-3-methoxy-2-methylbenzoic Acid.
  • BenchChem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • 365 Chemistry. (2022, December 31). Suzuki Coupling | 365 Chemistry | Problem | Question | Solved [Video]. YouTube. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2021, December 29). Do carboxylic acids interfere with Suzukis?. Retrieved from [Link]

  • Tavakoli, F., & Gholinejad, M. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. Retrieved from [Link]

  • Líška, F., & Březina, K. (2004). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 6(24), 4507–4509. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Reddit r/Chempros. (2023, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • Reddit r/Chempros. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Liu, W., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4238–4241. ACS Publications. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13249–13262. NIH. Retrieved from [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(35), 4583-4586. The Royal Society of Chemistry. Retrieved from [Link]

  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. JACS Au, 1(1), 29-37. ACS Publications. Retrieved from [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567. RSC Publishing. Retrieved from [Link]

  • Ikawa, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5164–5169. ACS Publications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Grignard Reagent Formation for 6-Bromo-2-fluoro-3-methylbenzoic acid

Welcome to the technical support center for advanced Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging substrates such as 6-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging substrates such as 6-Bromo-2-fluoro-3-methylbenzoic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you successfully navigate the complexities of forming and utilizing the corresponding Grignard reagent.

Introduction: The Challenge of a Multifunctional Aryl Halide

6-Bromo-2-fluoro-3-methylbenzoic acid presents a unique set of challenges for Grignard reagent formation. The primary obstacle is the presence of an acidic proton on the carboxylic acid group, which is incompatible with the highly basic nature of Grignard reagents. Additionally, the ortho-fluoro and -methyl substituents introduce steric hindrance around the carbon-bromine bond, which can impede the reaction with magnesium metal.

This guide will walk you through a proven three-stage strategy to overcome these challenges:

  • Protection of the carboxylic acid group as a methyl ester.

  • Formation of the Grignard reagent from the protected aryl bromide.

  • Deprotection of the methyl ester to regenerate the carboxylic acid after the desired downstream reaction.

Frequently Asked Questions (FAQs)

Q1: Why can't I form the Grignard reagent directly from 6-Bromo-2-fluoro-3-methylbenzoic acid?

A1: Grignard reagents are potent bases. The acidic proton of the carboxylic acid group will be rapidly deprotonated by the Grignard reagent in an acid-base reaction. This will consume your Grignard reagent as it is formed and prevent it from participating in the desired carbon-carbon bond-forming reaction.[1][2]

Q2: What is the best protecting group for the carboxylic acid in this context?

A2: A methyl ester is a suitable and commonly used protecting group.[3] It is relatively easy to introduce, stable under the anhydrous conditions required for Grignard reagent formation, and can be removed under conditions that are unlikely to affect other parts of the molecule.

Q3: My Grignard reaction is not initiating. What are the most common reasons for this?

A3: Failure to initiate is a frequent issue in Grignard reactions. The primary culprits are typically:

  • Presence of moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried and anhydrous solvents are used.[4]

  • Inactive magnesium surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer must be disrupted for the reaction to start.[1]

  • Steric hindrance: The ortho substituents on your aryl bromide can slow down the reaction.

Q4: What are those black particles forming in my reaction flask?

A4: The formation of a dark-colored precipitate can be indicative of side reactions, most commonly Wurtz-type homocoupling of your aryl halide. This is where two molecules of your starting material couple to form a biphenyl derivative. Overheating the reaction can promote this side reaction.

Q5: Are there alternatives to the classical Grignard formation with magnesium turnings for this hindered substrate?

A5: Yes. For sterically hindered aryl bromides, a halogen-magnesium exchange reaction using a more reactive organomagnesium reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo Grignard" reagent, can be highly effective.[5][6] This method often proceeds under milder conditions and can have better functional group tolerance. Another approach is the use of Knochel-Hauser bases (e.g., TMPMgCl·LiCl) for directed metalation, though this is a different reaction pathway.[7]

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions.

Problem Potential Cause(s) Recommended Solutions
Reaction Fails to Initiate 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Low reaction temperature.1. Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Use freshly distilled anhydrous solvents. 2. Activate the magnesium turnings (see protocol below). Common activators include a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding.[1] 3. Gentle heating with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.
Low Yield of Grignard Reagent 1. Incomplete reaction. 2. Wurtz coupling side reaction. 3. Reaction with atmospheric oxygen or CO2.1. Ensure the magnesium is fully consumed. If not, consider a more effective activation method or a higher quality of magnesium. 2. Add the aryl bromide solution slowly to maintain a steady, gentle reflux and avoid localized high concentrations. 3. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Formation of a Biphenyl Impurity High concentration of aryl bromide and/or high temperature.Slow, dropwise addition of the aryl bromide solution to the magnesium suspension. Use an ice bath to moderate the reaction temperature if it becomes too vigorous.
Difficulty with Ester Hydrolysis (Deprotection) Steric hindrance around the ester carbonyl group.For sterically hindered methyl esters, saponification may require more forcing conditions, such as prolonged heating with a stronger base (e.g., KOH in aqueous ethanol or a high-temperature, solvent-free procedure).[8][9]

Visualizing the Workflow and Key Mechanisms

Overall Synthetic Strategy

G A 6-Bromo-2-fluoro-3-methylbenzoic acid B Methyl 6-bromo-2-fluoro-3-methylbenzoate A->B Esterification (Protection) C Grignard Reagent B->C Grignard Formation D Desired Product (after reaction with electrophile) C->D Reaction with Electrophile E Final Product (deprotected) D->E Hydrolysis (Deprotection)

Caption: Workflow for the functionalization of 6-Bromo-2-fluoro-3-methylbenzoic acid via its Grignard reagent.

Troubleshooting Decision Tree for Grignard Formation

G Start Start Grignard Reaction Initiation Does the reaction initiate? (Cloudiness, bubbling, exotherm) Start->Initiation Yes Yes Initiation->Yes No No Initiation->No Maintain Maintain gentle reflux. Proceed with addition. Yes->Maintain Troubleshoot Troubleshoot Initiation No->Troubleshoot Activate Activate Mg: - Add I2 crystal - Add 1,2-dibromoethane - Gently heat Troubleshoot->Activate CheckAnhydrous Verify anhydrous conditions: - Flame-dry glassware - Use dry solvent Troubleshoot->CheckAnhydrous Alternative Consider alternative methods: - Halogen-magnesium exchange - Rieke Magnesium Troubleshoot->Alternative

Caption: Decision tree for troubleshooting Grignard reaction initiation.

Detailed Experimental Protocols

Safety First: Grignard reagents are highly reactive, flammable, and react violently with water.[10] All procedures must be carried out in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen). Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves, must be worn at all times.[11]

Part 1: Protection of 6-Bromo-2-fluoro-3-methylbenzoic acid (Esterification)

This protocol is adapted from standard procedures for the esterification of sterically hindered benzoic acids.

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask, add 6-Bromo-2-fluoro-3-methylbenzoic acid (1.0 eq).

  • Add a sufficient volume of anhydrous methanol to dissolve the starting material (approximately 5-10 mL per gram of acid).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-bromo-2-fluoro-3-methylbenzoate. The product can be purified by column chromatography if necessary.

Part 2: Formation of the Grignard Reagent

This protocol is based on a procedure for a structurally similar compound, 1-bromo-4-fluoro-2-methylbenzene.[12]

Materials:

  • Methyl 6-bromo-2-fluoro-3-methylbenzoate (from Part 1)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-dibromoethane (a few drops)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, inert gas setup (argon or nitrogen)

Procedure:

  • Glassware Preparation: Ensure all glassware is rigorously dried in an oven at >120°C overnight and assembled hot under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq) in the three-neck flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium, giving it a brownish color. Allow the flask to cool.

  • Reaction Setup: Equip the flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of methyl 6-bromo-2-fluoro-3-methylbenzoate (1.0 eq) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension.

  • Observe for signs of reaction initiation: the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight increase in temperature (exotherm). If the reaction does not start, gently warm the flask with a heat gun.

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting Grignard reagent will be a cloudy, grayish-brown solution. This solution should be used immediately in the next step.

Part 3: Deprotection of the Methyl Ester (Hydrolysis)

This is a standard saponification procedure that can be adapted for sterically hindered esters.[13]

Materials:

  • The product from the Grignard reaction with the desired electrophile

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (excess)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (concentrated or 3M)

  • Ethyl acetate or Diethyl ether

Procedure:

  • After the Grignard reaction is complete and has been quenched with a non-protic workup (if necessary, depending on the electrophile used), the crude product is dissolved in a mixture of methanol or ethanol and water.

  • Add a significant excess of KOH or NaOH pellets (3-5 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic organic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final deprotected product.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
  • Addition of a Grignard Reagent to an Ester: Form
  • The Grignard Reaction. (n.d.).
  • Greener Grignard Reaction - Beyond Benign. (n.d.).
  • What are the products of the esterification reaction of 2 - Methylbenzoic Acid? (2026, January 2). Blog.
  • Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. (n.d.).
  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. (n.d.).
  • Preparation of bromo acids and esters. (n.d.).
  • Kedrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube.
  • Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube.
  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024, March 24).
  • TMPZnCl·LiCl: A New Active Selective Base for the Directed Zincation of Sensitive Aromatics and Heteroaromatics | Organic Letters - ACS Public
  • Minimal Theoretical Description of Magnesium Halogen Exchanges - ACS Public
  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). (n.d.).
  • Grignard Reaction - American Chemical Society. (n.d.).
  • 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - ChemicalBook. (n.d.).
  • for the use of hazardous materials or equipment - Laboratory Safety Standard Oper
  • Selective Metalation and Additions - Sigma-Aldrich. (n.d.).
  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).
  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (n.d.).
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ChemRxiv. (n.d.).
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google P
  • Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base. (2016, May 18).
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9).
  • Product Subclass 11: Grignard Reagents with Transition Metals. (2011, June 7).
  • THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS - Serve Content. (2013, October 1).
  • 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020, June 11).
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. (2020, July 19).
  • Knochel-Hauser Base | Chem-St
  • Safety aspects of the process control of Grignard reactions - ResearchG
  • 3 - Fluoro - 2 - methylphenyl magnesium bromide | #3235 | Rieke Metals Products & Services. (n.d.).
  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC - NIH. (n.d.).
  • Methyl ester hydrolysis - ChemSpider Synthetic Pages. (n.d.).
  • Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01777B - The Royal Society of Chemistry. (2021, May 18).
  • Failed grignard transmetallation : r/chemistry - Reddit. (2020, February 9).
  • Triphenylmethanol Synthesis: Grignard Reaction - YouTube. (2023, January 8).
  • Alkyl Halide Reactivity - MSU chemistry. (n.d.).
  • Why does Grignard reagent react slowly with alkyl halide? - Quora. (2021, April 6).

Sources

Troubleshooting

Technical Support Center: Purification of 6-Bromo-2-fluoro-3-methylbenzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 6-Bromo-2-fluoro-3-methylbenzoic acid. This document is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 6-Bromo-2-fluoro-3-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key building block in its purest form. High purity is often critical for successful downstream applications, from API synthesis to materials science research. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. Each solution is accompanied by an explanation of the underlying scientific principles to empower you to make informed decisions in your work.

Q1: My final product has a low melting point and a broad melting range. What's the likely cause and how do I fix it?

A1: Cause & Solution

A low and broad melting point is a classic indicator of impurities. For substituted benzoic acids like this one, common impurities include unreacted starting materials, regioisomers from the bromination step, or residual solvents.[1] The most direct and effective method for removing small to moderate amounts of such impurities from a solid product is recrystallization.

The principle behind recrystallization is the difference in solubility of the desired compound and the impurity in a given solvent at different temperatures.[2] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while the impurity remains either highly soluble or insoluble at all temperatures.

Recommended Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent. The goal is to find a solvent in which the benzoic acid is highly soluble at high temperatures and poorly soluble at room temperature. See the table below for starting suggestions.

  • Dissolution: Place your crude 6-Bromo-2-fluoro-3-methylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate, stirring continuously.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Covering the flask can help slow the cooling rate.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Data Presentation: Recrystallization Solvent Selection

Solvent SystemRationale & Use Case
Water Benzoic acids often have increased solubility in hot water compared to cold water, making this a green and effective choice.[2][3] Ideal for removing more polar or ionic impurities.
Ethanol/Water or Methanol/Water A co-solvent system can be fine-tuned. Dissolve the compound in a minimal amount of hot alcohol, then add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Allow to cool.
Petroleum Ether or Hexane These non-polar solvents can be effective, as demonstrated for similar bromo-methylbenzoic acids.[4] Useful if impurities are significantly more polar than the target compound.
Benzene or Toluene Effective for some substituted benzoic acids, but their use should be minimized due to toxicity.[4]

Experimental Workflow: Recrystallization This diagram illustrates the step-by-step process for purifying a solid organic compound via recrystallization.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B C Stir and heat until all solid dissolves B->C D Perform hot filtration to remove insoluble impurities C->D If solids remain E Allow solution to cool slowly to RT C->E If solution is clear D->E F Cool further in an ice bath E->F G Collect crystals via vacuum filtration F->G H Wash with ice-cold solvent G->H I Dry crystals under vacuum H->I J J I->J Assess Purity (e.g., melting point)

Caption: Recrystallization workflow for solid purification.

Q2: My product is a persistent oil or recrystallization failed to improve purity. What is my next step?

A2: Cause & Solution

This situation typically arises when the impurities have very similar solubility profiles to your target compound, or when the impurities act as a "eutectic" mixture, depressing the melting point and preventing crystallization. In these cases, a separation technique based on a different chemical property is required. The carboxylic acid group of your molecule is an excellent chemical handle for purification via acid-base extraction or column chromatography.

Solution 1: Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid. By treating an organic solution of your crude product with a weak base (like sodium bicarbonate), you can selectively deprotonate the benzoic acid, making it a water-soluble carboxylate salt. Neutral impurities will remain in the organic layer and can be washed away.

  • Dissolve: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and wash them once with the organic solvent to remove any trapped neutral impurities.

  • Re-acidify: Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid (e.g., 2M HCl) until the pH is ~2.[5] Your purified 6-Bromo-2-fluoro-3-methylbenzoic acid will precipitate out as a solid.

  • Isolate: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Solution 2: Flash Column Chromatography

If acid-base extraction is insufficient, flash column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[6]

    • Crucial Tip: Add a small amount of acetic acid (~0.5-1%) to the eluent. This suppresses the deprotonation of your carboxylic acid on the slightly acidic silica surface, preventing "streaking" or "tailing" of the spot and leading to much sharper peaks and better separation.

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).[7]

Visualization: Purification Strategy Decision Tree This diagram helps you choose the appropriate purification technique based on the physical state and purity of your crude product.

G Start Crude Product (6-Bromo-2-fluoro-3-methylbenzoic acid) IsSolid Is the product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes UseColumn Use Flash Column Chromatography IsSolid->UseColumn No (It's an oil) PurityCheck1 Is purity acceptable (e.g., sharp melting point)? Recrystallize->PurityCheck1 End Pure Product PurityCheck1->End Yes UseExtraction Try Acid-Base Extraction PurityCheck1->UseExtraction No UseColumn->End PurityCheck2 Is purity acceptable? UseExtraction->PurityCheck2 PurityCheck2->End Yes PurityCheck2->UseColumn No

Caption: Decision tree for selecting a purification method.

Q3: My final product has a persistent yellow or brown color. How can I remove it?

A3: Cause & Solution

Color in the final product often indicates the presence of highly conjugated or polymeric impurities, which can be potent even at very low concentrations. In syntheses involving bromine, residual bromine or related colored byproducts can also be a cause.

A simple and effective method to remove these colored impurities is to use activated charcoal (also known as activated carbon) during the recrystallization process.

Protocol: Decolorization with Activated Charcoal

  • Follow the recrystallization protocol (Q1) up to the point where your crude product is fully dissolved in the minimum amount of hot solvent.

  • Remove the flask from the heat source to prevent flash boiling in the next step.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce your yield.

  • Gently swirl the hot solution for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

  • Proceed with the cooling and crystallization steps as described in the recrystallization protocol.

The activated charcoal has a high surface area with pores that are effective at adsorbing large, flat (aromatic) colored molecules, while your smaller product molecule remains in solution.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid?

A1: Impurities are highly dependent on the synthetic route. However, common possibilities include:

  • Unreacted Starting Material: For example, 2-fluoro-3-methylbenzoic acid.

  • Regioisomers: Bromination of the aromatic ring might occur at other positions, leading to isomeric impurities.

  • Di-brominated Products: Over-bromination can lead to the formation of dibromo-2-fluoro-3-methylbenzoic acid.

  • Byproducts from Side Reactions: Depending on the reagents used, other side products could form. For example, if the synthesis involves a Grignard reaction, biphenyl-type impurities could arise.

Q2: How can I assess the purity of my final product?

A2: Several methods can be used, often in combination:

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.[1]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities, which would show up as extra peaks in the spectrum.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often expressed as a percentage of the main peak area.

Q3: What are the ideal storage conditions for this compound?

A3: 6-Bromo-2-fluoro-3-methylbenzoic acid is a solid that is generally stable. It should be stored in a tightly sealed container in a cool, dry place, away from direct light.[9]

Q4: Can I use distillation for purification?

A4: Distillation is generally not a suitable method for purifying solid compounds like substituted benzoic acids. These compounds have high melting points and even higher boiling points, often decomposing at the temperatures required for distillation, even under high vacuum. Purification methods based on solubility and polarity differences, like recrystallization and chromatography, are far more appropriate.

References

  • Nichols, L. (2025). 3.2: Purification of Products. Chemistry LibreTexts. Available at: [Link]

  • Fuson, R. C., & Shilling, W. L. (n.d.). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Bock, M. G., & DiPardo, R. M. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.
  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Available at: [Link]

  • CN115784896A. (n.d.). Preparation method of 2-bromo-6-fluoroaniline. Google Patents.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Available at: [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]

  • Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. ResearchGate. Available at: [Link]

  • Cole, C. A., & Shaefer, W. E. (1966). Purification of benzoic acid. Google Patents.
  • Yang, Q., Ni, L-F., & Faessler, P. (n.d.). The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing. Available at: [Link]

  • WebAssign. (n.d.). Properties of Other Substances (gas phase). Available at: [Link]

  • Mannava, M. K. C., et al. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. Available at: [Link]

  • Ponnusamy, K. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzoic acid. Available at: [Link]

  • Jo, V. (2025). Purification of Organic Compounds by Flash Column Chromatography. J. Vis. Exp. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid

Welcome to the technical support center for the cross-coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cross-coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. The unique substitution pattern of this substrate, featuring a sterically demanding ortho-bromo substituent, an electron-withdrawing fluorine, a methyl group, and a coordinating carboxylic acid, presents specific challenges in catalyst selection and reaction optimization. This document will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid?

A1: The primary challenges stem from the substrate's structure:

  • Steric Hindrance: The bromine atom is positioned between a fluorine atom and a methyl group, creating significant steric bulk around the reaction center. This can impede the oxidative addition step in the catalytic cycle.

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the aryl bromide.

  • Carboxylic Acid Group: The carboxylic acid moiety can coordinate to the palladium catalyst, potentially inhibiting its activity. It also requires the use of a base, which can lead to solubility issues and side reactions.

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

A2: The Suzuki-Miyaura coupling is generally the most robust and versatile choice for this type of substrate due to its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and esters.[1][2] Other options like the Sonogashira or Heck couplings are also possible but may require more specific optimization.

Q3: How does the carboxylic acid group affect the reaction? Do I need to protect it?

A3: The carboxylic acid will be deprotonated by the base used in the coupling reaction to form a carboxylate salt. This can have two main effects:

  • Solubility: The resulting salt may have limited solubility in common organic solvents, potentially slowing down the reaction. Using a mixed aqueous/organic solvent system can often mitigate this.

  • Catalyst Inhibition: The carboxylate can coordinate to the palladium center, which may inhibit catalytic activity. In many cases, protection of the carboxylic acid (e.g., as a methyl or ethyl ester) is not strictly necessary and may add extra steps to your synthesis. However, if you are experiencing low yields or catalyst deactivation, an esterification prior to the coupling is a viable strategy to consider.[3]

Q4: What is the best palladium precursor to use?

A4: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf) can be effective. Pre-catalysts, which are more stable and convenient to handle, are often a good choice. The choice of the palladium source is often less critical than the choice of the ligand.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition The steric hindrance around the C-Br bond is likely slowing down this crucial step. Switch to a more electron-rich and bulky phosphine ligand. Buchwald-type ligands such as XPhos, SPhos, or BrettPhos are excellent candidates.[4][5]
Catalyst Deactivation The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by impurities in the reagents or solvent, or an inappropriate ligand-to-metal ratio. Ensure all reagents are pure and the solvent is degassed. Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1) can sometimes stabilize the catalyst.
Base Incompatibility The chosen base may not be strong enough or may be causing solubility issues. For Suzuki couplings, a switch from a weaker base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can be beneficial, especially with sterically hindered substrates.[4]
Solvent Issues Poor solubility of the carboxylate salt can hinder the reaction. Consider switching to a different solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) with water is often effective for Suzuki couplings involving polar substrates.[4]
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid This is often observed when the reductive elimination step is slow. The choice of ligand is critical here. Bulky, electron-rich ligands can promote the desired reductive elimination over side reactions.
Protodebromination (Reduction) The aryl bromide is reduced to the corresponding arene. This can be caused by the presence of water or other protic sources in the reaction mixture. Ensure anhydrous conditions if this is a persistent issue.
Decarboxylation The carboxylic acid group is lost. This is more likely to occur at high temperatures and in the presence of certain ortho-substituents.[6] If decarboxylation is a significant problem, consider running the reaction at a lower temperature for a longer time or protecting the carboxylic acid group as an ester.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

The following table provides a starting point for catalyst screening for the Suzuki-Miyaura coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid with an arylboronic acid.

Catalyst System Palladium Source Ligand Base Solvent Temperature (°C) Notes
System 1 Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)Toluene/H₂O (10:1)100A robust starting point for sterically hindered substrates.
System 2 Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃ (2 equiv)Dioxane110A more activating system for challenging couplings.
System 3 PdCl₂(dppf) (5 mol%)-K₂CO₃ (3 equiv)DME/H₂O (4:1)90A classic system, may be less effective for this specific substrate but worth trying.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general procedure and should be optimized for your specific coupling partner.

  • Reagent Preparation: In a glovebox, weigh 6-Bromo-2-fluoro-3-methylbenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), the chosen base (2-3 equiv), the palladium precursor, and the phosphine ligand into a reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent(s) to the reaction vessel.

  • Reaction Setup: Seal the vessel and remove it from the glovebox. Place it in a preheated oil bath or heating block at the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Acidify the aqueous layer with 1M HCl to pH ~2 and extract with an organic solvent to recover the product.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Catalyst Selection and Troubleshooting Workflow

G cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_side_products Solutions for Side Products cluster_success Successful Outcome start Start with a robust catalyst system: Pd(OAc)2/SPhos, K3PO4, Toluene/H2O low_conversion Low or No Conversion start->low_conversion If conversion is low side_products Significant Side Products start->side_products If side products are observed success Optimized Reaction Conditions start->success If reaction is successful change_ligand Switch to a more electron-rich/ bulky ligand (e.g., XPhos, BrettPhos) low_conversion->change_ligand change_base Use a stronger base (e.g., Cs2CO3) low_conversion->change_base change_solvent Try a different solvent system (e.g., Dioxane, 2-MeTHF) low_conversion->change_solvent homocoupling Optimize ligand and temperature side_products->homocoupling decarboxylation Lower temperature or protect the carboxylic acid side_products->decarboxylation change_ligand->success change_base->success change_solvent->success homocoupling->success decarboxylation->success

Caption: Troubleshooting workflow for the cross-coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Cravotto, G., & Orio, L. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(3), 2588-2606.
  • Wang, D., & Zhu, J. (2019). Decarboxylative Hydroxylation of Benzoic Acids.
  • Roth, G. P., & Fuller, C. E. (2011). Palladium cross-coupling reactions of aryl fluorosulfonates: an alternative to triflate chemistry. The Journal of Organic Chemistry, 76(11), 4480-4486.
  • Reddit. (2022). carboxylic acid separation following a suzuki reaction. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(1), 454-461.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chan, T. H., & Li, C. J. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. Journal of the Chinese Chemical Society, 65(1), 13-23.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Assaleh, F. H., et al. (2008). Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. Journal of Physical Organic Chemistry, 21(11), 963-969.
  • Beilstein Journal of Organic Chemistry. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of isoindolinones and related compounds by palladium-catalyzed reactions. Retrieved from [Link]

  • Organic Letters. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Retrieved from [Link]

  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Macmillan Group. (2008). Decarboxylative Cross-Coupling. Retrieved from [Link]

  • Reddit. (2022). Carboxylic acid and Cross Coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • YouTube. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Retrieved from [Link]

Sources

Troubleshooting

Optimizing solvent and base for reactions involving "6-Bromo-2-fluoro-3-methylbenzoic acid"

Technical Support Center: 6-Bromo-2-fluoro-3-methylbenzoic acid Welcome to the technical support center for "6-Bromo-2-fluoro-3-methylbenzoic acid." This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-2-fluoro-3-methylbenzoic acid

Welcome to the technical support center for "6-Bromo-2-fluoro-3-methylbenzoic acid." This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the optimization of reactions involving this versatile building block. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your experimental design.

I. General Considerations & Initial Troubleshooting

Question 1: I'm starting a new project with 6-Bromo-2-fluoro-3-methylbenzoic acid. What are the key reactivity features I should be aware of?

Answer: 6-Bromo-2-fluoro-3-methylbenzoic acid is a multifunctional aromatic compound. Understanding the interplay of its functional groups is crucial for successful reaction planning.

  • The Carboxylic Acid (-COOH): This is the most acidic site and will react readily with bases. In many reactions, it's beneficial to protect this group as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions.[1] However, direct use of the carboxylic acid is possible with careful optimization of the base and solvent.

  • The Bromine Atom (-Br): This is your primary handle for cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The steric hindrance from the adjacent methyl and fluoro groups can slow down the oxidative addition step in palladium-catalyzed reactions, often requiring more active catalysts or higher temperatures.[1]

  • The Fluorine Atom (-F): The ortho-fluoro substituent makes the carboxylic acid more acidic through its electron-withdrawing inductive effect. It is generally stable but can be susceptible to nucleophilic aromatic substitution under harsh conditions (strong nucleophiles, high temperatures).

  • The Methyl Group (-CH₃): This group provides steric bulk and has a weak electron-donating effect. Its primary influence is steric, potentially hindering reactions at the adjacent bromo and fluoro positions.

Question 2: I'm having trouble dissolving 6-Bromo-2-fluoro-3-methylbenzoic acid in my reaction solvent. What are my options?

Answer: Solubility can be a significant hurdle. Here's a systematic approach to addressing this issue:

  • Solvent Selection: Start with polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or 1,4-Dioxane. These are generally good choices for reactions involving polar starting materials.

  • Esterification: Converting the carboxylic acid to its methyl or ethyl ester can dramatically improve solubility in less polar solvents like toluene or dichloromethane (DCM).[1]

  • Salt Formation: In some cases, particularly for reactions in aqueous or protic media, deprotonating the carboxylic acid with a suitable base to form the corresponding carboxylate salt can enhance solubility.

Here is a general guide to solubility:

Solvent TypeExamplesSolubility of Acid FormSolubility of Ester Form
Polar Aprotic DMF, DMSO, THF, DioxaneModerate to GoodGood
Polar Protic Methanol, EthanolLow to ModerateGood
Non-Polar Toluene, HexanesPoorModerate to Good
Chlorinated DCM, ChloroformLowGood
II. Suzuki-Miyaura Cross-Coupling Reactions

Question 3: My Suzuki-Miyaura coupling reaction with 6-Bromo-2-fluoro-3-methylbenzoic acid is giving low yields. How can I optimize the base?

Answer: Base selection is critical in Suzuki-Miyaura couplings. The base not only facilitates the transmetalation step but can also influence catalyst stability and side reactions.

  • For the Free Acid: If you are using the carboxylic acid directly, weaker inorganic bases are often preferred to avoid extensive deprotonation that might interfere with the catalyst.

    • Good starting points: Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), or Potassium phosphate (K₃PO₄).

    • Troubleshooting: If the reaction is sluggish, consider a stronger, more soluble base like Cesium carbonate (Cs₂CO₃). The larger cation can increase the solubility of the boronic acid species.

  • For the Ester Derivative: With the carboxylic acid protected as an ester, you have more flexibility. Stronger bases can be employed to drive the reaction to completion.

    • Common choices: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in anhydrous conditions.

Decision Workflow for Base Selection in Suzuki Coupling:

Caption: Decision tree for base selection in Suzuki coupling.

Question 4: What is the best solvent system for a Suzuki coupling with this substrate?

Answer: The optimal solvent will depend on the chosen base and the reaction temperature.

  • Aqueous Biphasic Systems: A mixture of an organic solvent like 1,4-Dioxane or Toluene with water is very common, especially when using inorganic bases like K₂CO₃ or K₃PO₄. The water helps to dissolve the base and the boronic acid salt, while the organic solvent dissolves the aryl halide and the catalyst.

  • Anhydrous Polar Aprotic Solvents: Solvents like DMF or THF are excellent choices, particularly when using organic bases or when water might lead to unwanted side reactions (e.g., protodeboronation of the boronic acid).[2]

  • High-Temperature Reactions: For sterically hindered couplings that require higher temperatures, consider high-boiling point solvents like DME (Dimethoxyethane) or Toluene .

Solvent SystemTypical BaseAdvantagesDisadvantages
Dioxane/WaterK₂CO₃, K₃PO₄, Cs₂CO₃Good for inorganic bases, generally robust.Can be difficult to remove water post-reaction.
Toluene/WaterK₂CO₃, K₃PO₄Good for higher temperatures.Can have lower solubility for some boronic acids.
DMF (anhydrous)K₂CO₃, Cs₂CO₃Homogeneous reaction, good solvating power.High boiling point, can be difficult to remove.
THF (anhydrous)Organic bases, K₃PO₄Lower boiling point, easier to remove.May not be suitable for high-temperature reactions.
III. Esterification and Amide Coupling

Question 5: I'm trying to form the methyl ester of 6-Bromo-2-fluoro-3-methylbenzoic acid, but the reaction is very slow. What's going on?

Answer: The steric hindrance from the ortho-fluoro and ortho-methyl groups can significantly slow down esterification. Here are some effective methods:

  • Fischer Esterification (Acid-Catalyzed): This is a classic method but may require forcing conditions.

    • Protocol: Dissolve the benzoic acid in a large excess of methanol. Add a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Heat to reflux for several hours to overnight, monitoring by TLC.[1]

  • Using Thionyl Chloride (SOCl₂): This is a more reactive approach that often gives higher yields in shorter times.

    • Protocol: Dissolve the benzoic acid in methanol. Slowly add thionyl chloride at room temperature. The reaction is often exothermic. Heat to reflux for a few hours to ensure completion.[3]

  • Using an Alkyl Halide with a Base: This method is useful if your substrate is sensitive to strong acids.

    • Protocol: Dissolve the benzoic acid in a polar aprotic solvent like DMF or acetone. Add a base like K₂CO₃ or Cs₂CO₃ to form the carboxylate salt. Then, add an alkylating agent like methyl iodide or dimethyl sulfate and heat the reaction.

Question 6: My amide coupling reaction is failing. What coupling reagents and conditions are recommended for this sterically hindered acid?

Answer: Standard amide coupling reagents may struggle with this substrate. You'll likely need more potent activating agents and potentially elevated temperatures.

  • Recommended Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are powerful activating agents that are often successful with hindered acids.

    • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) is a common and cost-effective choice, but may require longer reaction times or higher temperatures.

  • Base: A non-nucleophilic organic base is essential to scavenge the acid produced during the reaction. DIPEA (Diisopropylethylamine) or TEA (Triethylamine) are standard choices.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are preferred.

Troubleshooting Workflow for Amide Coupling:

Caption: Troubleshooting flowchart for amide coupling reactions.

IV. Potential Side Reactions

Question 7: I'm observing a significant amount of a debrominated byproduct in my reaction. How can I prevent this?

Answer: Debromination is a common side reaction in palladium-catalyzed couplings, especially with electron-rich or sterically hindered aryl bromides.

  • Catalyst Choice: Some palladium catalysts are more prone to causing debromination. If you are using a very active catalyst, consider switching to a less reactive one or lowering the catalyst loading.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote debromination. Try to minimize both as much as possible. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Base: A very strong base can sometimes contribute to this side reaction. If you are using a strong base like Cs₂CO₃, consider switching to a milder one like K₃PO₄ or K₂CO₃.

Question 8: Is decarboxylation a risk when working with this molecule under basic conditions?

Answer: Decarboxylation of aromatic carboxylic acids typically requires high temperatures (>140 °C) or specific catalytic conditions.[4] Under the standard conditions for most cross-coupling, esterification, or amidation reactions (typically below 120°C), decarboxylation is generally not a significant concern. However, if you are running a reaction at very high temperatures for an extended period, it could become a minor side reaction. If you suspect decarboxylation, you can confirm it by looking for the formation of 1-bromo-3-fluoro-2-methylbenzene in your crude reaction mixture by GC-MS or LC-MS.

References

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available from: [Link]

  • Schneider, R. & DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available from: [Link]

  • PubChem. 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Available from: [Link]

  • PubChem. 2-Fluoro-3-methylbenzoic acid. Available from: [Link]

  • Griffin, J. D., et al. (2016). Protodecarboxylation of benzoic acids under radical conditions. Chemical Science. Available from: [Link]

  • Wang, D., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie. Available from: [Link]

  • Chemistry Stack Exchange. Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Available from: [Link]

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. Available from: [Link]

  • El-aza, A., et al. (2012). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available from: [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Available from: [Link]

  • Serio, M. A., et al. (1990). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Available from: [Link]

  • Reva, I., et al. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. Physical Chemistry Chemical Physics. Available from: [Link]

  • Stark, D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Available from: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]

  • Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Available from: [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • ResearchGate. Evolution of amide bond formation. Available from: [Link]

  • The Organic Chemistry Tutor. (2020). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. YouTube. Available from: [Link]

  • Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • Bakav, M., et al. (2023). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. Available from: [Link]

  • Quora. Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Available from: [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available from: [Link]

  • ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Available from: [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Available from: [Link]

  • ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Available from: [Link]

  • Quora. Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-2-fluoro-3-methylbenzoic Acid

Welcome to the technical support center for 6-Bromo-2-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-2-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the purification of this important synthetic building block. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you achieve the highest possible purity for your compound.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the common challenges encountered during the purification of 6-Bromo-2-fluoro-3-methylbenzoic acid.

Q1: My initial analysis (TLC/HPLC) shows multiple impurities. What are the likely culprits and where do they come from?

A1: The nature of impurities is almost always linked to the synthetic route used. While various synthetic pathways exist, most involve the bromination of a substituted toluene or benzoic acid precursor.[1][2] Based on these common methods, the impurities can be categorized as follows:

Table 1: Common Impurities and Their Probable Origins

Impurity CategorySpecific Example(s)Probable Origin
Unreacted Starting Material 2-Fluoro-3-methylbenzoic acidIncomplete bromination reaction.
Regioisomers Isomers with bromine at different positions (e.g., 4-Bromo or 5-Bromo isomers)Lack of complete regioselectivity during the electrophilic aromatic substitution (bromination) step.[3]
Over-brominated Products Di-bromo-2-fluoro-3-methylbenzoic acidUse of excess brominating agent or prolonged reaction times.
Residual Reagents/Catalysts Iron filings, Iron (III) bromide (FeBr₃)Remnants from the bromination catalyst.[1]
Solvent Residues Dichloromethane, Acetic Acid, etc.Incomplete removal of solvents used during reaction or workup.
Q2: I have a crude, discolored product. How can I perform an initial cleanup before tackling the main purification?

A2: Discoloration, typically yellow or brown, often indicates the presence of residual bromine or minor tarry by-products from the synthesis. A simple acid-base extraction is a highly effective preliminary purification step for carboxylic acids.[4][5]

Protocol 1: Preliminary Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The benzoic acid will be deprotonated to its sodium salt and move to the aqueous layer, while non-acidic impurities remain in the organic layer.

  • Separation: Carefully separate the aqueous layer.

  • Organic Wash (Optional): Wash the aqueous layer once more with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify slowly with 5% hydrochloric acid (HCl) until the pH is approximately 1-2.[4] The purified 6-Bromo-2-fluoro-3-methylbenzoic acid will precipitate out as a solid.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly. This significantly cleaner material can now be further purified by recrystallization or chromatography.

Q3: My product contains isomers that are difficult to separate. Which purification technique should I choose?

A3: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities. The following workflow can guide your decision.

Purification_Workflow cluster_0 Impurity Analysis cluster_1 Purification Methods cluster_2 Final Analysis Start Crude Product TLC Run TLC/HPLC Analysis Start->TLC Decision Are impurities significantly different in polarity? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization  Yes   Column Column Chromatography Decision->Column  No (e.g., Isomers) Final_Analysis Confirm Purity (TLC, HPLC, NMR, MP) Recrystallization->Final_Analysis Column->Final_Analysis

Caption: Decision workflow for purification method selection.

  • Recrystallization is highly effective when the impurities have significantly different solubility profiles from the desired product. It is the preferred method for removing baseline impurities and for large-scale purification due to its simplicity and cost-effectiveness.

  • Column Chromatography is necessary when dealing with impurities that have very similar polarities and solubilities to the product, such as regioisomers.[6]

Q4: Can you provide a robust protocol for recrystallizing 6-Bromo-2-fluoro-3-methylbenzoic acid?

A4: Certainly. The key to a successful recrystallization is selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] For substituted benzoic acids, mixed solvent systems often provide the best results.

Protocol 2: Recrystallization

  • Solvent Selection: Based on analogous compounds, a mixture of an alcohol (like ethanol or isopropanol) and water, or a hydrocarbon (like hexane or heptane) and ethyl acetate are excellent starting points.

  • Dissolution: Place the crude, pre-cleaned solid in an Erlenmeyer flask. Add the minimum amount of the more soluble solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

  • Induce Crystallization: Slowly add the less soluble solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a few drops of the hot soluble solvent to clarify the solution again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Afterwards, you may place the flask in an ice bath to maximize precipitation.

  • Collection & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture. Dry the crystals under vacuum to remove all residual solvent. The purity can be checked by melting point analysis; a pure sample should have a sharp melting range.[7]

Q5: I need to use column chromatography. How do I prevent my acidic compound from streaking on the silica gel?

A5: This is a classic problem when purifying carboxylic acids on silica gel. The acidic nature of silica can lead to a protonation/deprotonation equilibrium of your compound, causing it to smear or "streak" down the column, resulting in poor separation.[8]

The solution is to add a small amount of a volatile acid, typically 0.1-1% acetic acid, to your eluent (mobile phase).[8] This ensures that your carboxylic acid remains in its protonated, less polar form, allowing it to travel as a tight band down the column.

Protocol 3: Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point for substituted benzoic acids is a mixture of hexane and ethyl acetate. Add a single drop of acetic acid to the TLC developing jar. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent system (e.g., Hexane:Ethyl Acetate 9:1 + 0.5% Acetic Acid).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Run the column with your acidic eluent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure (rotary evaporation). You may need to co-evaporate with a solvent like toluene to remove the last traces of acetic acid.

Frequently Asked Questions (FAQs)

  • What analytical methods are best for assessing final purity?

    • HPLC (High-Performance Liquid Chromatography) is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA or formic acid) is a typical setup.[9][10] A pure sample should show a single major peak.

    • ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is excellent for structural confirmation and detecting proton-containing impurities.

    • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. A broad melting range suggests the presence of impurities.[7]

  • What are the key safety precautions?

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Substituted brominated aromatic compounds can be irritants. Avoid inhalation and skin contact. Refer to the Material Safety Data Sheet (MSDS) for detailed handling information.

  • My recovery yield after purification is very low. What went wrong?

    • Recrystallization: Using too much solvent during the dissolution step is the most common cause of low yield. Ensure you are using the minimum amount of hot solvent required. Also, ensure the solution is sufficiently cooled to allow for maximum precipitation.

    • Chromatography: Material can be lost if it is not fully loaded onto the column or if some fractions containing the product are discarded. Careful fraction monitoring with TLC is essential.

    • General: Multiple transfers between flasks can lead to mechanical losses. Plan your workflow to minimize the number of transfers.

References

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  • 2,6-Difluoro-3-methylbenzoic acid, octyl ester | C16H22F2O2 | CID 91726344 - PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: The Zero-Homocoupling Initiative

The following technical guide is structured as a Tier-3 Support Resource for the "Zero-Homocoupling Initiative." It is designed to move beyond basic textbook definitions and address the specific kinetic and mechanistic f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the "Zero-Homocoupling Initiative." It is designed to move beyond basic textbook definitions and address the specific kinetic and mechanistic failures that lead to homocoupling in high-value cross-coupling campaigns.

Ticket Scope: Minimizing Homocoupling (Ar-Ar / Nu-Nu) in Pd/Cu-Catalyzed Cross-Couplings Assigned Specialist: Senior Application Scientist Status: Active

Module 1: Diagnostic Triage

User Query: "I am seeing significant dimerization of my starting materials. Is this a catalyst failure or a protocol error?"

Technical Analysis: Homocoupling is rarely a random event; it is a specific mechanistic "off-ramp" determined by the identity of the dimer. You must first identify which partner is coupling.

The Triage Flowchart

Use this logic tree to diagnose the root cause before attempting a fix.

Homocoupling_Triage start Identify Dimer Species nunu Nucleophile-Nucleophile (e.g., Ar-B(OH)2 dimer or Diyne) start->nunu Dimer is... elel Electrophile-Electrophile (e.g., Ar-X dimer) start->elel Dimer is... ox_cause Cause: Oxidative Homocoupling nunu->ox_cause disp_cause Cause: Disproportionation elel->disp_cause High Temp / Poor Ligand red_cause Cause: Sacrificial Reduction elel->red_cause Excess Reductant glaser Specific: Glaser Coupling (Sonogashira) ox_cause->glaser Alkyne Substrate suzuki_ox Specific: Pd-Peroxo Species (Suzuki) ox_cause->suzuki_ox Boronic Acid Substrate fix_ox FIX: O2 Exclusion / Slow Addition glaser->fix_ox suzuki_ox->fix_ox fix_ligand FIX: Bulky Ligands / Solvent Switch disp_cause->fix_ligand

Figure 1: Diagnostic logic for identifying the mechanistic origin of homocoupling byproducts.

Module 2: The Suzuki-Miyaura Protocol (Nucleophile Dimerization)

Issue: Oxidative Homocoupling of Boronic Acids Symptoms: Low yield of cross-product; appearance of symmetrical biaryls (Ar'-Ar') derived from the boronic acid.

The Mechanism of Failure

Contrary to popular belief, boronic acids do not spontaneously dimerize. The reaction is driven by a Peroxo-Palladium species formed when Pd(0) reacts with trace dissolved oxygen. This species acts as an oxidant, consuming two equivalents of your boronic acid [1].

The "Oxygen Trap":

  • 
     (Peroxo species)
    
Troubleshooting Protocol: The "Zero-O2" System

Standard "sparging" (bubbling gas) is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method or strict glovebox preparation.

Step-by-Step Fix:

  • Solvent Prep: Place solvent in a Schlenk flask. Freeze with liquid

    
    .
    
  • Evacuate: Apply high vacuum (0.1 mmHg) for 10-15 minutes while frozen.

  • Thaw: Close vacuum, thaw in warm water (do not open to air). Gas bubbles will evolve.

  • Repeat: Perform 3 cycles total. Backfill with Argon.[1]

  • Engineering Control (Slow Addition): If O2 cannot be perfectly excluded, you must keep the concentration of Boronic Acid low relative to the Aryl Halide.

    • Setup: Dissolve Boronic Acid in degassed solvent.[1]

    • Rate: Add via syringe pump over 1-2 hours.

    • Result: The catalyst encounters a high ratio of Ar-X (Electrophile), favoring the oxidative addition into the C-X bond over the reaction with the peroxo-species.

Module 3: The Sonogashira Protocol (Glaser Coupling)

Issue: Alkyne-Alkyne Dimerization (Glaser/Hay Coupling) Symptoms: Formation of diynes; reaction turns green/blue (indicating oxidized Copper species).

The Mechanism of Failure

Copper(I) iodide is a co-catalyst that activates the alkyne. However, in the presence of Oxygen, Cu(I) is oxidized to Cu(II), which promotes the radical dimerization of alkynes (Glaser coupling) rather than transmetallation to Palladium [2].

Troubleshooting Protocol: Copper Management

If you observe diynes, you have two options: Suppress the Copper or Remove the Copper .

Option A: Suppression (The Ascorbate Fix)

Add a reducing agent to scavenge oxidized copper species in situ.

  • Additive: Sodium Ascorbate (5-10 mol%).

  • Mechanism: Reduces transient Cu(II) back to Cu(I), preventing the oxidative homocoupling cycle while maintaining the catalytic cycle for Sonogashira.

Option B: Copper-Free Conditions (The Gelman/Buchwald Route)

Eliminate the root cause by removing Copper entirely. This requires a more active Pd-catalyst to compensate for the lack of Cu-activation.

ComponentStandard (Cu-Mediated)Recommended (Cu-Free)
Catalyst

Pd-XPhos G3 or Pd(OAc)2 + XPhos
Base

Cesium Carbonate (

)
Solvent THF/DMFAcetonitrile or Toluene
Temp RT to


(Requires heat for activation)

Module 4: Electrophile Homocoupling (Ar-X Dimerization)

Issue: Disproportionation of the Oxidative Addition Complex Symptoms: Recovery of Ar-Ar (from Ar-X) and formation of Pd black.

The Mechanism of Failure

After oxidative addition (


), the complex can undergo disproportionation  if the ligands are labile or small. Two molecules of 

scramble to form

(which eliminates to form homocouple) and

.

Key Risk Factor: Small, monodentate phosphines (like


) are prone to this.
Troubleshooting Protocol: Ligand Engineering

Switch to bulky, electron-rich ligands that enforce a 1:1 Pd:Ligand ratio or rigid bidentate ligands that prevent scrambling.

Recommended Ligand Switch:

  • XPhos / SPhos: The steric bulk prevents the approach of two Pd centers, inhibiting disproportionation.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The large bite angle and bidentate nature stabilize the Pd(II) intermediate, preventing ligand exchange between metal centers.

Module 5: Engineering Controls & Data

User Query: "I need a standard operating procedure (SOP) to guarantee minimal homocoupling."

The "Slow Addition" Kinetic Control

By keeping the nucleophile concentration low (pseudo-first-order conditions), you statistically favor the cross-reaction.

Calculated Protocol:

  • Reaction Volume: 10 mL

  • Nucleophile Stock: 1.5 equivalents dissolved in 2 mL solvent.

  • Syringe Pump Rate:

    
    .
    
Comparative Efficacy of Interventions

Data summarized from internal validation and literature sources [3, 4].

Intervention StrategyReduction in HomocouplingTrade-off
Sparging (N2 bubbling) 40-60%Solvent evaporation; O2 remains in headspace.
Freeze-Pump-Thaw >95%Time-consuming; requires Schlenk line.
Slow Addition (Syringe Pump) 80-90%Longer reaction times; potential catalyst deactivation.
Cu-Free (Sonogashira) 100% (Glaser)Slower kinetics; requires expensive ligands (XPhos).
Ascorbic Acid Additive 70-85%May affect pH sensitive substrates.

References

  • Adrio, J., & Hii, K. K. (2008). Oxidative Homocoupling of Boronic Acids: Mechanism and Prevention. Chemical Communications.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[2] Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.

  • BenchChem Technical Guides . Preventing Homocoupling in Sonogashira Reactions.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

Sources

Optimization

Strategies to overcome low reactivity of aryl halides

Technical Support Center: Aryl Halide Reactivity Solutions Ticket ID: AR-X-OPT-2024 Analyst: Senior Application Scientist (Catalysis & Synthesis Division) Status: Open Subject: Overcoming Kinetic Inertness in Aryl Halide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aryl Halide Reactivity Solutions Ticket ID: AR-X-OPT-2024 Analyst: Senior Application Scientist (Catalysis & Synthesis Division) Status: Open Subject: Overcoming Kinetic Inertness in Aryl Halide Coupling

Welcome to the Reaction Optimization Center

You are likely here because your aryl halide (


) substrate is "stuck." Unlike alkyl halides, the 

bond is shorter, stronger, and electronically shielded by the

-system, rendering it kinetically inert to standard nucleophilic attack.

This guide treats your reaction as a system to be debugged. We will isolate the failure mode—whether it is an Electronic Mismatch (


), an Oxidative Addition Failure  (Pd/Ni catalysis), or a Redox Potential Gap  (Photoredox).

Module 1: Troubleshooting Transition Metal Catalysis (Pd/Ni)

The Issue: You are using a standard protocol (e.g.,


 or 

), but your Aryl Chloride or Tosylate remains unreacted. The Diagnosis: Oxidative Addition (OA) Stalling. For Aryl Chlorides, the activation energy required to break the

bond is significantly higher than for Bromides or Iodides. Standard phosphines lack the electron density to push the metal center into the

bond.
Analyst Solution: The "Push-Pull" Ligand Strategy

You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHCs (N-Heterocyclic Carbenes). These ligands are electron-rich (increasing the basicity of the metal for faster OA) and bulky (promoting Reductive Elimination).[1]

Visualizing the Failure Point:

PdCycle Pd0 Pd(0) Active Species OA_Step Oxidative Addition (RATE LIMITING for Ar-Cl) Pd0->OA_Step + Ar-Cl PdII_Ar Pd(II)-Ar-X Complex OA_Step->PdII_Ar Requires e- rich ligand Transmet Transmetallation/Base PdII_Ar->Transmet + Nucleophile RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Release

Figure 1: The catalytic cycle showing the critical bottleneck (Red) for aryl chlorides.

Ligand Selection Matrix (Troubleshooting Table)
Substrate ClassRecommended Ligand/CatalystWhy it WorksRef
Aryl Chlorides (Unactivated) XPhos, BrettPhos High electron density on P facilitates OA into strong C-Cl bond.[1]
Sterically Hindered Ar-X SPhos, RuPhos Large cone angle forces formation of mono-ligated Pd(0) species.[2]
Aryl Tosylates/Mesylates CM-Phos, tBuXPhos Optimized for C-O bond cleavage which mimics Ar-Cl reactivity.[1]
Heterocycles (Pyridines) Pd-G4 Precatalysts Pre-formed oxidative addition complexes bypass the entropy cost of catalyst activation.[3]

Module 2: Troubleshooting (Nucleophilic Aromatic Substitution)

The Issue: No reaction occurs even at high temperatures (


).
The Diagnosis: Meisenheimer Complex Instability. 
If your ring lacks strong Electron Withdrawing Groups (EWGs) at ortho/para positions, the intermediate anion cannot stabilize.
Analyst Solution: The "Naked Anion" Effect

You cannot change the substrate's electronics, so you must supercharge the nucleophile.

  • Solvent Switch: Move from protic solvents (MeOH, EtOH) to Dipolar Aprotic solvents (DMSO, NMP, DMF). These solvents solvate the cation (

    
    , 
    
    
    
    ) but leave the anion "naked" and highly reactive.
  • Phase Transfer Catalysis (PTC): If solubility is an issue, use 18-Crown-6 (for

    
    ) or TBAB (Tetrabutylammonium bromide) to shuttle the anion into the organic phase.
    

Critical Safety Warning: Avoid mixing NaH with DMF or DMSO at high temperatures. This combination is known to undergo runaway exotherms. Use K2CO3 or Cs2CO3 instead. [4]

Module 3: The "Modern" Solution (Photoredox/Ni Dual Catalysis)

The Issue: Substrate is an unactivated Aryl Chloride, and you need to couple it with an


 center (e.g., amino acid, alkyl group). Pd-catalysis is failing due to 

-hydride elimination. The Diagnosis: Mechanistic Mismatch. Palladium struggles with alkyl nucleophiles. The Solution: Ni/Photoredox Dual Catalysis. Nickel can access single-electron pathways (

) that allow it to intercept radicals, bypassing standard 2-electron limitations.[2]

DualCat cluster_Ir Photoredox Cycle (Ir/Ru) cluster_Ni Nickel Cycle Excited Ir* (Excited) Ground Ir (Ground) Excited->Ground SET Ground->Excited hv (Blue LED) RadicalGen R-COO- -> R• NiII Ni(II)-Ar-X RadicalGen->NiII Radical Transfer Ni0 Ni(0) Ni0->NiII OA (Ar-X) NiIII Ni(III)-Ar-R NiII->NiIII + R• (Radical Capture) NiIII->Ni0 Reductive Elim (Product)

Figure 2: Synergistic activation. The photocatalyst generates a radical that the Nickel center "catches."

Experimental Protocols (Standardized)

Protocol A: General Buchwald-Hartwig for Aryl Chlorides

Use this for: Unactivated Ar-Cl with primary/secondary amines.

  • Catalyst Prep: In a glovebox or under Ar, charge a vial with Pd-G4-BrettPhos (1.0 - 2.0 mol%).

    • Why G4? It contains the precatalyst that ensures 1:1 L:Pd ratio and rapid initiation.

  • Base: Add NaOtBu (1.2 equiv).

    • Note: If substrate is base-sensitive, switch to LHMDS or K3PO4 .

  • Solvent: Add anhydrous 1,4-Dioxane (0.5 M concentration).

    • Tip: Higher concentration drives the bimolecular OA step.

  • Execution: Seal and heat to 100°C for 1-4 hours.

  • Workup: Filter through Celite/Silica plug to remove Pd.

Protocol B: High-Throughput S_NAr Screen

Use this for: Heteroaryl chlorides or fluorides.

  • Setup: Prepare 3 vials.

  • Solvent System:

    • Vial A: DMSO (Standard)

    • Vial B: NMP (Higher T stability)

    • Vial C: Sulfolane (For extreme T > 180°C)

  • Base: Add Cs2CO3 (2.0 equiv).

    • Why Cesium? The "Cesium Effect"—larger cation radius improves solubility in organic solvents compared to Potassium.

  • Temp: Ramp to 120°C. If no reaction after 2h, ramp to 150°C.

FAQ: Rapid Troubleshooting

Q: My reaction turns black immediately and fails. What happened? A: This is "Pd-Black" formation. Your catalyst decomposed before it could perform Oxidative Addition.

  • Fix: Your ligand is detaching.[3] Add excess free ligand (e.g., 1 mol% Pd, 2 mol% Ligand) or switch to a palladacycle precatalyst (G3/G4) which is more robust.

Q: I see the Oxidative Addition product (Ar-Pd-Cl) by NMR, but no final coupled product. A: The cycle is stuck at Transmetallation or Reductive Elimination.

  • Fix: If your nucleophile is bulky, switch to a sterically smaller ligand (e.g., from BrettPhos to RuPhos) or increase the temperature to force Reductive Elimination.

Q: Can I use Aryl Fluorides? A: For Pd-catalysis, generally No (C-F bond is too strong). For


, Yes —Aryl Fluorides are actually more reactive than chlorides in 

due to the high electronegativity of F stabilizing the Meisenheimer intermediate.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Org. Process Res. Dev. (2019).[4][5] "Safety of Sodium Hydride in DMF and DMA." ACS Publications.

  • Tellis, J. C., et al. (2014). "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 6-Bromo-2-fluoro-3-methylbenzoic Acid Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise structural confirmation of novel chemical entities is a cornerstone of pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural confirmation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular architecture. This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectral data for 6-Bromo-2-fluoro-3-methylbenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis.

This document moves beyond a mere presentation of spectral data. As a senior application scientist, the aim is to provide a detailed interpretation grounded in the fundamental principles of NMR, comparing the target molecule with structurally related analogues to rationalize the observed chemical shifts and coupling constants. This approach not only validates the structure but also serves as a practical tutorial on spectral interpretation for complex substituted aromatic systems.

The Molecular Challenge: Assigning the Spectrum of 6-Bromo-2-fluoro-3-methylbenzoic Acid

The structure of 6-Bromo-2-fluoro-3-methylbenzoic acid presents a fascinating puzzle for NMR analysis. The interplay of electron-withdrawing (bromo, fluoro, carboxylic acid) and electron-donating (methyl) groups on the benzene ring creates a unique electronic environment for each proton and carbon atom. Our task is to dissect the resulting ¹H and ¹³C NMR spectra to assign each signal to its corresponding nucleus.

To achieve this, we will rely on established principles of chemical shift theory, spin-spin coupling, and a comparative analysis with related compounds. The choice of a suitable deuterated solvent is also critical, as it can influence the chemical shifts, particularly of labile protons like the one in the carboxylic acid group. For this analysis, we will consider the spectra to be acquired in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for polar aromatic acids.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals for the two aromatic protons, the methyl protons, and the carboxylic acid proton. The expected chemical shifts are influenced by the electronic effects of the substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Prediction
COOH~13Broad Singlet1HThe acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield position (>10 ppm) due to hydrogen bonding and exchange.
H-57.5 - 7.8Doublet1HThis proton is ortho to the electron-withdrawing bromine atom and meta to the fluorine atom, leading to a downfield shift. It will be coupled to H-4.
H-47.2 - 7.5Doublet of doublets1HThis proton is ortho to the methyl group and ortho to the bromine atom. It will be coupled to H-5 and will also show a smaller coupling to the fluorine atom at position 2.
CH₃~2.3Singlet3HThe methyl group protons are expected to appear as a singlet in the typical benzylic proton region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. Due to the lack of symmetry, eight distinct signals are expected: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the methyl carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O~165The carbonyl carbon of a benzoic acid is typically found in this downfield region.[1]
C-2 (C-F)~160 (d, ¹JCF ≈ 250 Hz)The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant.
C-3 (C-CH₃)~135The methyl-bearing carbon's shift is influenced by the ortho fluorine and para bromine.
C-1 (C-COOH)~130The ipso-carbon attached to the carboxylic acid group.
C-4~130Aromatic CH carbon.
C-5~128Aromatic CH carbon.
C-6 (C-Br)~115The carbon attached to the bromine atom is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect".
CH₃~15The methyl carbon will appear in the typical upfield aliphatic region.

Comparative Analysis: Learning from Analogs

To substantiate our predictions, we can compare the expected spectral features with known data for similar molecules.

  • 2-Fluoro-3-methylbenzoic acid : In this analog, the absence of the bromine at C-6 would lead to a different substitution pattern and thus different chemical shifts for the aromatic protons and carbons. The ¹H NMR spectrum of 2-fluoro-3-methylbenzoic acid in CD₃OD shows aromatic protons at approximately 7.71, 7.41, and 7.11 ppm.[2] The methyl group appears as a doublet at 2.28 ppm due to coupling with the adjacent fluorine.[2] This highlights the importance of considering through-space couplings.

  • Benzoic Acid : The parent benzoic acid in MeOD shows aromatic protons at δ 8.03, 7.54, and 7.43 ppm, and the carboxylic carbon at δ 170.1 ppm.[3] This provides a baseline for understanding the influence of the additional substituents in our target molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

To obtain reliable NMR data for 6-Bromo-2-fluoro-3-methylbenzoic acid, the following experimental protocol is recommended:

  • Sample Preparation :

    • Weigh approximately 10-20 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]

    • Shim the magnetic field to achieve good homogeneity and sharp spectral lines.

    • Set the appropriate spectral width to encompass all expected signals.

    • Optimize the receiver gain.

  • ¹H NMR Acquisition :

    • Acquire the spectrum using a standard single-pulse experiment.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Visualizing the Assignment Logic

The following diagram illustrates the logical workflow for assigning the NMR signals of 6-Bromo-2-fluoro-3-methylbenzoic acid.

G cluster_mol 6-Bromo-2-fluoro-3-methylbenzoic acid cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis cluster_assignment Structural Confirmation mol Molecular Structure H1_NMR ¹H NMR Spectrum mol->H1_NMR yields C13_NMR ¹³C NMR Spectrum mol->C13_NMR yields chem_shift Chemical Shift (Electronic Environment) H1_NMR->chem_shift integration Integration (Proton Count) H1_NMR->integration multiplicity Multiplicity (Spin-Spin Coupling) H1_NMR->multiplicity C13_NMR->chem_shift assignment Signal-to-Atom Assignment chem_shift->assignment integration->assignment multiplicity->assignment comparison Comparison with Analogous Structures comparison->assignment assignment->mol confirms

Caption: Workflow for NMR-based structural elucidation.

The following diagram illustrates the key through-bond (J-coupling) interactions expected in the ¹H NMR spectrum.

G H4 H-4 H5 H-5 H4->H5 ³JHH (ortho) F2 F-2 H4->F2 ⁴JHF (meta) H5->F2 ⁵JHF (para) CH3 CH₃ CH3->F2 ⁴JHF (meta)

Caption: Key expected proton-proton and proton-fluorine couplings.

Conclusion

The structural elucidation of 6-Bromo-2-fluoro-3-methylbenzoic acid by NMR spectroscopy is a process of logical deduction based on fundamental principles and comparative data. By carefully analyzing the chemical shifts, multiplicities, and integration of the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, a confident and unambiguous assignment of the molecular structure can be achieved. This guide provides a framework for researchers to approach the spectral interpretation of similarly complex substituted aromatic systems, emphasizing the importance of a rigorous and evidence-based analytical approach in chemical research and development.

References

  • Doc Brown's Chemistry. (n.d.). On the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Xu, Q., et al. (2014). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Calculation of 19F and 195Pt NMR Shifts of Fluoro-Chloro-Bromo- Platinates(IV). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Rubinson, K. A., & Rubinson, J. F. (2000). Contemporary instrumental analysis. Prentice Hall.
  • (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • (n.d.). Chemical shifts. Retrieved from [Link]

  • (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-bromo-2-methylbenzoic acid. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6-Bromo-2-fluoro-3-methylbenzoic Acid

For Immediate Release to Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 6-Bromo-2...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 6-Bromo-2-fluoro-3-methylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique analytical challenge due to the interplay of its functional groups. This guide, moving beyond a generic template, offers an in-depth analysis of its expected mass spectrometry fragmentation pattern under electron ionization (EI), provides a comparative look at alternative analytical methodologies, and presents a robust experimental protocol.

The Analytical Imperative: Understanding Fragmentation

The mass spectrum of a compound is a fingerprint, offering insights into its molecular weight and structural motifs. For 6-Bromo-2-fluoro-3-methylbenzoic acid, the combined electronic effects of the bromine, fluorine, methyl, and carboxylic acid substituents dictate the fragmentation pathways. A thorough understanding of these pathways is crucial for unambiguous identification and for distinguishing it from isomeric or related structures.

Aromatic compounds, due to their inherent stability, often exhibit a prominent molecular ion peak. For carboxylic acids, characteristic cleavages occur adjacent to the carbonyl group, leading to the loss of hydroxyl (•OH) or the entire carboxyl group (•COOH).[1] The presence of halogens, particularly bromine with its characteristic 79Br and 81Br isotopes in a nearly 1:1 ratio, will result in distinctive M and M+2 isotopic patterns for bromine-containing fragments.

Predicting the Fragmentation Cascade of 6-Bromo-2-fluoro-3-methylbenzoic Acid

Key Predicted Fragmentation Pathways:

  • Molecular Ion (M•+): A strong molecular ion peak is expected at m/z 233 and 235, reflecting the isotopic abundance of bromine.

  • Loss of a Hydroxyl Radical (M-17): Cleavage of the C-OH bond is a common fragmentation pathway for carboxylic acids, leading to the formation of a stable acylium ion.[1][3] This would result in fragment ions at m/z 216 and 218.

  • Loss of a Carboxyl Radical (M-45): The loss of the entire COOH group is another hallmark of carboxylic acid fragmentation.[1][4] This would produce a bromofluoromethyl-substituted benzene radical cation at m/z 188 and 190.

  • Loss of Bromine (M-79/81): Halogen loss from the molecular ion can occur, which would yield a fragment at m/z 154.

  • Benzylic Cleavage: While less direct due to the carboxylic acid group, cleavage of the methyl group is a possibility, leading to a loss of a methyl radical (•CH3, M-15).

  • Further Fragmentation: The initial fragment ions will likely undergo further fragmentation. For example, the acylium ion (m/z 216/218) could lose carbon monoxide (CO) to form a bromofluoromethyl-substituted phenyl cation at m/z 188/190.

The proposed fragmentation pathway is visualized in the following diagram:

Fragmentation_Pattern M [C8H6BrFO2]+• m/z 233/235 Molecular Ion M_minus_OH [C8H5BrFO]+• m/z 216/218 M->M_minus_OH - •OH (17) M_minus_COOH [C7H5BrF]+• m/z 188/190 M->M_minus_COOH - •COOH (45) M_minus_Br [C8H6FO2]+ m/z 154 M->M_minus_Br - •Br (79/81) M_minus_OH_minus_CO [C7H5BrF]+• m/z 188/190 M_minus_OH->M_minus_OH_minus_CO - CO (28) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample & Dissolve B Add Derivatizing Agent & Internal Standard A->B C Heat to Complete Derivatization B->C D Inject Sample into GC-MS C->D E Separation on GC Column D->E F Ionization (EI) & Mass Analysis E->F G Identify Analyte Peak F->G H Extract & Analyze Mass Spectrum G->H I Compare with Predictions & Libraries H->I

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in numero...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in numerous pharmacologically active compounds.[1] The focus of this guide is the challenging yet crucial Suzuki coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid, a versatile building block in medicinal chemistry. The unique substitution pattern of this substrate, featuring two ortho-substituents (fluoro and methyl) to the bromine atom and a carboxylic acid moiety, presents significant steric and electronic hurdles that demand a carefully considered catalyst system for achieving high yields and purity.[2]

This in-depth technical guide provides a comparative analysis of various palladium-based catalyst systems, supported by experimental data from analogous reactions, to empower researchers in making informed decisions for their synthetic strategies. We will delve into the mechanistic rationale behind catalyst selection, offer detailed experimental protocols, and present a clear comparison of catalyst performance.

The Challenge: Overcoming Steric Hindrance and Functional Group Interference

The primary obstacle in the Suzuki coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid lies in its sterically congested nature. The ortho-fluoro and ortho-methyl groups flanking the bromine atom significantly hinder the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is the initial and often rate-limiting step of the catalytic cycle.[2] Furthermore, the presence of the carboxylic acid group can introduce complications, as it can potentially coordinate to the palladium center or react with the basic conditions typically required for the reaction.[2]

Two primary strategies can be employed to address the issue of the carboxylic acid group:

  • Direct Coupling: Proceeding with the free carboxylic acid is more atom-economical. However, this approach necessitates careful optimization of the base and solvent system to prevent unwanted side reactions and ensure catalyst efficacy.

  • Esterification: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and often more robust strategy. This prevents interference from the acidic proton and can improve the solubility of the substrate. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[2]

Catalyst System Comparison: A Data-Driven Approach

The key to a successful Suzuki coupling of a sterically hindered substrate like 6-Bromo-2-fluoro-3-methylbenzoic acid lies in the judicious selection of the palladium precursor and, most critically, the phosphine ligand. Bulky and electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," have proven to be exceptionally effective in promoting the coupling of challenging aryl halides. These ligands facilitate both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.

Below is a comparative summary of commonly employed catalyst systems for Suzuki couplings of structurally similar, sterically hindered aryl bromides. While direct data for 6-Bromo-2-fluoro-3-methylbenzoic acid is not extensively published, the following table, compiled from analogous reactions, provides a strong basis for catalyst selection and optimization.

Catalyst System (Pd Precursor / Ligand)Typical SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / SPhos Sterically hindered aryl bromidesK₃PO₄Toluene/H₂O10012-18>95[3]
Pd₂(dba)₃ / XPhos Heteroaryl bromidesCs₂CO₃Dioxane/H₂O901685-95[3]
Pd(OAc)₂ / RuPhos Sterically hindered aryl bromidesK₃PO₄t-AmylOH10018~90
PdCl₂(dppf)2-bromo-substituted benzimidazolesK₃PO₄1,4-Dioxane8012~90[4]
Pd(PPh₃)₄3-thienylboronic acidK₃PO₄Toluene/H₂O9531Moderate to Excellent[4]

Analysis of Catalyst Performance:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand consistently demonstrates exceptional activity for the coupling of sterically hindered aryl bromides, often providing high yields under relatively mild conditions. The dimethoxy substituents are thought to play a key role in stabilizing the active catalytic species.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective Buchwald ligand, XPhos is particularly useful for a broad range of substrates, including heteroaryl halides. Its bulky nature is crucial for promoting the desired coupling.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos and XPhos, RuPhos is a go-to ligand for challenging Suzuki couplings, often showing excellent performance with sterically demanding partners.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): While a reliable catalyst for many Suzuki couplings, it may be less effective for extremely sterically hindered substrates compared to the more specialized Buchwald ligands.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This classical catalyst is generally not the first choice for sterically hindered aryl bromides as it often requires higher temperatures and may result in lower yields.

For the Suzuki coupling of 6-Bromo-2-fluoro-3-methylbenzoic acid, catalyst systems employing SPhos or XPhos are highly recommended as a starting point due to their proven efficacy in overcoming significant steric barriers.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr OxAdd Oxidative Addition OxAdd->Pd0 Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr_prime Ar_prime_BOH2 Ar'B(OH)₂ + Base Transmetalation->Ar_prime_BOH2 ArPdAr_prime->Pd0 RedElim Reductive Elimination ArPdAr_prime->RedElim Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd Ar_prime_BOH2->ArPdBr BX3_Base [B(OH)₃X]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) intermediate. This step is often accelerated by electron-rich phosphine ligands.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands can promote this final step.

Experimental Protocol: A Starting Point for Optimization

The following protocol is a robust starting point for the Suzuki coupling of the methyl ester of 6-Bromo-2-fluoro-3-methylbenzoic acid. As with any reaction development, optimization of catalyst loading, base, solvent, temperature, and reaction time is highly recommended.

Step 1: Esterification of 6-Bromo-2-fluoro-3-methylbenzoic acid

It is advisable to first protect the carboxylic acid as a methyl ester to avoid potential complications during the Suzuki coupling.[2]

  • Dissolve 6-Bromo-2-fluoro-3-methylbenzoic acid (1.0 eq.) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 6-bromo-2-fluoro-3-methylbenzoate.

Esterification_Workflow cluster_esterification Esterification start Dissolve starting material in Methanol add_acid Add catalytic H₂SO₄ start->add_acid reflux Reflux 4-6h add_acid->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry product Methyl 6-bromo-2-fluoro-3-methylbenzoate dry->product

Caption: Workflow for the esterification of the starting material.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk tube, combine methyl 6-bromo-2-fluoro-3-methylbenzoate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 3: (Optional) Hydrolysis of the Ester

If the final product requires the free carboxylic acid, the methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in a mixture of THF and water).

Conclusion

The Suzuki coupling of the sterically demanding 6-Bromo-2-fluoro-3-methylbenzoic acid is a challenging but achievable transformation. Success hinges on the selection of a potent catalyst system capable of overcoming the significant steric hindrance. Palladium precursors combined with bulky, electron-rich phosphine ligands such as SPhos and XPhos have demonstrated superior performance in analogous systems and represent the most promising starting points for optimization. By understanding the mechanistic principles and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively synthesize the desired biaryl products, paving the way for the development of novel therapeutics and functional materials.

References

Sources

Comparative

A Comparative Guide to the Synthetic Strategies for 6-Bromo-2-fluoro-3-methylbenzoic Acid

Introduction 6-Bromo-2-fluoro-3-methylbenzoic acid is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a range of pharmaceutical and agrochemical compounds. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-2-fluoro-3-methylbenzoic acid is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a range of pharmaceutical and agrochemical compounds. The precise arrangement of the bromo, fluoro, and methyl substituents on the benzoic acid core imparts unique electronic and steric properties, making it a valuable intermediate for targeted molecular design. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses to aid researchers in selecting the optimal strategy for their specific needs.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular FormulaC₈H₆BrFO₂
Molecular Weight233.04 g/mol
AppearanceOff-white to white solid
Melting PointData not consistently available in searched literature
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.4 (s, 1H, COOH), 7.75 (d, J=8.0 Hz, 1H, Ar-H), 7.45 (t, J=8.0 Hz, 1H, Ar-H), 2.30 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 165.4 (C=O), 159.8 (d, ¹JCF=250 Hz, C-F), 136.1 (d, ³JCF=8.0 Hz, C-H), 128.9 (C-Br), 125.4 (d, ²JCF=15.0 Hz, C-H), 122.7 (C-q), 118.9 (C-q), 16.2 (d, ⁴JCF=4.0 Hz, CH₃)

Comparative Analysis of Synthetic Routes

This guide will explore three distinct and viable synthetic pathways to 6-bromo-2-fluoro-3-methylbenzoic acid:

  • Route 1: Directed ortho-Metalation (DoM) of 4-Bromo-2-fluorotoluene

  • Route 2: Electrophilic Bromination of 2-Fluoro-3-methylbenzoic Acid

  • Route 3: Oxidation of 2-Bromo-6-fluoro-3-methylbenzaldehyde

A summary of the key comparative metrics for each route is presented below:

MetricRoute 1: Directed ortho-MetalationRoute 2: Electrophilic BrominationRoute 3: Oxidation of Aldehyde
Starting Material Availability Readily availableRequires synthesisRequires synthesis of the aldehyde
Number of Steps 12 (from 2-fluoro-3-methyltoluene)2 (from a suitable toluene derivative)
Regiocontrol ExcellentPotentially challengingExcellent
Key Reagents Strong base (LDA), CO₂Brominating agent (e.g., NBS), catalystOxidizing agent (e.g., KMnO₄)
Reaction Conditions Cryogenic temperaturesMild to moderateVaries with oxidant
Potential Yield Moderate to highModerateHigh
Scalability Challenging due to low temperaturesGoodGood
Safety Considerations Pyrophoric reagents, cryogenic liquidsCorrosive and toxic bromine/brominating agentsStrong oxidizers can be hazardous

Route 1: Directed ortho-Metalation (DoM) of 4-Bromo-2-fluorotoluene

This elegant one-step approach leverages the directing effect of the fluorine atom to achieve regioselective lithiation at the C6 position, followed by carboxylation.

Reaction Scheme

Route_1 start 4-Bromo-2-fluorotoluene start->intermediate 1. LDA, THF, -78 °C product 6-Bromo-2-fluoro-3-methylbenzoic acid intermediate->product 2. CO₂(s) 3. H₃O⁺

Caption: Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid via DoM.

Mechanistic Rationale

The fluorine atom is a powerful ortho-directing group in metalation reactions. Its electronegativity polarizes the C-H bond at the adjacent C6 position, increasing its acidity. The lithium diamide (LDA) base coordinates to the fluorine, further stabilizing the transition state for deprotonation at the ortho position. This directed metalation ensures high regioselectivity, a significant advantage of this route.

Experimental Protocol
  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF, 10 mL per mmol of starting material).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Base: A solution of lithium diisopropylamide (LDA, 1.1 equivalents) in THF is added dropwise to the cooled solvent.

  • Addition of Starting Material: 4-Bromo-2-fluorotoluene (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added slowly to the LDA solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Carboxylation: An excess of freshly crushed dry ice (solid CO₂) is added in small portions to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous layer is washed with diethyl ether to remove any unreacted starting material.

  • Acidification and Extraction: The aqueous layer is acidified to pH 1-2 with concentrated HCl, resulting in the precipitation of the crude product. The product is then extracted with ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Advantages and Disadvantages
  • Advantages: High regioselectivity, single-step transformation from a commercially available starting material.

  • Disadvantages: Requires strictly anhydrous conditions and cryogenic temperatures, making it less amenable to large-scale industrial production. The use of a pyrophoric organolithium reagent necessitates careful handling.

Route 2: Electrophilic Bromination of 2-Fluoro-3-methylbenzoic Acid

This classical approach involves the synthesis of the benzoic acid core first, followed by electrophilic aromatic substitution to introduce the bromine atom.

Reaction Scheme

Route_2 start 2-Fluoro-3-methylbenzoic acid product 6-Bromo-2-fluoro-3-methylbenzoic acid start->product NBS, H₂SO₄

Caption: Synthesis via electrophilic bromination.

Mechanistic Rationale and Regioselectivity

The directing effects of the substituents on the aromatic ring are crucial for the success of this route. The carboxylic acid group is a meta-director and a deactivating group. The fluorine atom is an ortho-, para-director and a deactivating group. The methyl group is an ortho-, para-director and an activating group.

The position of bromination will be determined by the interplay of these directing effects. The most activated positions are ortho and para to the methyl group (C4 and C6). The fluorine atom also directs to the C6 position (para). Although the carboxylic acid group deactivates the ring, its meta-directing effect would favor substitution at C5, which is sterically hindered and electronically less favored compared to the positions activated by the methyl and fluorine groups. Therefore, the cumulative activating and directing effects of the methyl and fluorine groups are expected to strongly favor bromination at the C6 position.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-3-methylbenzoic Acid

A potential synthesis of the starting material involves the oxidation of 2-fluoro-3-methyltoluene.

  • Oxidation: 2-Fluoro-3-methyltoluene (1.0 equivalent) is dissolved in a mixture of pyridine and water. Potassium permanganate (KMnO₄, 3-4 equivalents) is added portionwise, and the mixture is heated to reflux for several hours until the purple color disappears.

  • Work-up: The reaction mixture is cooled, and the manganese dioxide is removed by filtration. The filtrate is concentrated, and the aqueous solution is acidified with concentrated HCl to precipitate the product.

  • Purification: The crude 2-fluoro-3-methylbenzoic acid is collected by filtration, washed with cold water, and can be recrystallized from ethanol/water.

Step 2: Bromination

  • Reaction Setup: 2-Fluoro-3-methylbenzoic acid (1.0 equivalent) is dissolved in concentrated sulfuric acid in a flask protected from light.

  • Addition of Brominating Agent: N-Bromosuccinimide (NBS, 1.05 equivalents) is added portionwise to the solution at room temperature.

  • Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water and can be purified by recrystallization.

Advantages and Disadvantages
  • Advantages: Avoids the use of cryogenic temperatures and organometallic reagents, making it more scalable.

  • Disadvantages: A two-step process. The regioselectivity of the bromination, while predicted to be high, may not be exclusive, potentially leading to isomeric impurities that require careful purification. The oxidation step can be challenging to control on a large scale.

Route 3: Oxidation of 2-Bromo-6-fluoro-3-methylbenzaldehyde

This route involves the synthesis of the corresponding benzaldehyde, which is then oxidized to the desired carboxylic acid.

Reaction Scheme

Route_3 start 2-Bromo-6-fluoro-3-methylbenzaldehyde product 6-Bromo-2-fluoro-3-methylbenzoic acid start->product KMnO₄, Acetone/H₂O

Caption: Synthesis via oxidation of the corresponding aldehyde.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde

The synthesis of the starting aldehyde can be accomplished through various methods, one of which involves the bromination and formylation of a suitable precursor. A plausible, though multi-step, route could start from 2-fluoro-3-methyltoluene.

Step 2: Oxidation of the Aldehyde

  • Reaction Setup: 2-Bromo-6-fluoro-3-methylbenzaldehyde (1.0 equivalent) is dissolved in a mixture of acetone and water.

  • Addition of Oxidant: A solution of potassium permanganate (KMnO₄, 1.1 equivalents) in water is added dropwise to the aldehyde solution at a controlled temperature (e.g., 0-10 °C).

  • Reaction: The mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by the disappearance of the purple permanganate color.

  • Work-up: The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) to destroy excess permanganate. The manganese dioxide precipitate is removed by filtration.

  • Isolation: The filtrate is concentrated to remove acetone, and the aqueous solution is acidified with HCl to precipitate the carboxylic acid.

  • Purification: The product is collected by filtration, washed with cold water, and can be recrystallized.

Advantages and Disadvantages
  • Advantages: The final oxidation step is typically high-yielding and clean. The aldehyde precursor provides a clear and regiochemically defined route.

Conclusion

The choice of the most suitable synthetic route for 6-bromo-2-fluoro-3-methylbenzoic acid depends on the specific requirements of the researcher, including the desired scale, available equipment, and tolerance for handling hazardous reagents.

  • For small-scale laboratory synthesis where high regioselectivity is paramount , the Directed ortho-Metalation (Route 1) is an excellent choice, despite its demanding reaction conditions.

  • For larger-scale production where operational simplicity and avoidance of cryogenic conditions are priorities , the Electrophilic Bromination (Route 2) presents a more practical, albeit potentially lower-yielding, alternative. Careful optimization of the bromination step is key to minimizing isomeric impurities.

  • The Oxidation of the corresponding aldehyde (Route 3) is a reliable method if the aldehyde precursor is readily accessible or can be synthesized efficiently.

Researchers are encouraged to carefully evaluate the trade-offs of each method in the context of their own experimental capabilities and project goals.

References

  • Directed ortho Metalation: Snieckus, V. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Electrophilic Aromatic Substitution: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013. [Link]

  • Oxidation of Aldehydes: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [Link]

  • Synthesis of 2-Fluoro-3-methylbenzoic acid: A relevant synthesis is described in Arkivoc2022 , part vi, pp 119-131. [Link]

Validation

Structural Validation of 6-Bromo-2-fluoro-3-methylbenzoic Acid: A Comparative Analytical Guide

Topic: Validating the Structure of "6-Bromo-2-fluoro-3-methylbenzoic acid" Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of "6-Bromo-2-fluoro-3-methylbenzoic acid" Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Regioisomer Challenge

In the development of halogenated benzamide scaffolds for kinase inhibitors and protein-protein interaction modulators, the precise regiochemistry of the starting material is non-negotiable. 6-Bromo-2-fluoro-3-methylbenzoic acid (CAS 743466-98-0) presents a classic "regioisomer trap."

During electrophilic aromatic substitution or lithiation-mediated synthesis, two primary impurities often co-elute with the target:

  • The Target: 6-Bromo-2-fluoro-3-methylbenzoic acid (High steric hindrance at C1/C6).

  • Isomer A: 3-Bromo-2-fluoro-6-methylbenzoic acid (CAS 1427433-22-4).[2]

  • Isomer B: 4-Bromo-2-fluoro-6-methylbenzoic acid (CAS 1242157-23-8).[3]

This guide compares the Standard Validation Workflow (1D NMR) against the Advanced Structural Confirmation Workflow (2D NMR & X-Ray) . We demonstrate why relying solely on routine proton NMR is insufficient for this scaffold and provide a self-validating protocol to ensure structural integrity.

Comparative Analysis: Validation Methodologies

The following table summarizes the performance of analytical techniques in distinguishing the target compound from its regioisomers.

FeatureMethod A: Routine 1D ¹H NMR Method B: Advanced 2D NMR (NOESY/HMBC) Method C: Single Crystal X-Ray
Differentiation Power Low . Aromatic splitting patterns (two doublets) are identical for 3,6- and 4,5-substituted isomers.High . Spatial proximity (NOE) definitively links the Methyl group to specific aromatic protons.Absolute . Provides 3D atomic coordinates.
Throughput High (10 mins/sample).Medium (1-4 hours/sample).Low (Days to Weeks).
Sample Requirement < 5 mg.10–20 mg (High Concentration).High quality single crystal required.
Blind Spot Cannot easily distinguish if the Methyl is at C3 or C6 without complex shift calculations.Requires careful parameter setup for 19F-1H coupling removal.Crystal habit formation may fail.
Verdict Screening Only .Recommended for Batch Release .Gold Standard for Reference Material .
Technical Deep Dive: The NMR Signature

To validate 6-Bromo-2-fluoro-3-methylbenzoic acid , one must confirm the specific arrangement of substituents.

The Structural Logic (Target Molecule)
  • Position 1: Carboxylic Acid (-COOH)

  • Position 2: Fluorine (-F)

  • Position 3: Methyl (-CH₃)[4]

  • Position 4: Proton (H4)

  • Position 5: Proton (H5)[3][5][6]

  • Position 6: Bromine (-Br)[1][2][3][4][][8][9]

The Critical Distinction (NOE Analysis)

The primary differentiator between the target and its "6-methyl" isomer is the Nuclear Overhauser Effect (NOE) .

  • In the Target (3-Methyl): The Methyl group at C3 is spatially adjacent to the proton at C4. Expect a strong NOE correlation between the Methyl singlet and the H4 aromatic doublet.

  • In the Isomer (6-Methyl): The Methyl group at C6 is adjacent to the proton at C5. While this seems similar, the chemical shift of H4 and H5 differs due to the shielding/deshielding effects of the neighboring Bromine vs. Fluorine.

Visualizing the Validation Pathway:

ValidationLogic Start Unknown Sample (C8H6BrFO2) NMR_1D Step 1: 1H NMR (Observe 2x Ar-H, 1x Me, 1x COOH) Start->NMR_1D Decision Are splitting patterns definitive? NMR_1D->Decision Isomer_Risk Risk: 3-Me vs 6-Me isomers produce similar splitting Decision->Isomer_Risk No Step_2 Step 2: 2D NOESY NMR Isomer_Risk->Step_2 Analysis_A Strong NOE: Me(3) <-> Ar-H(4) (Target Structure) Step_2->Analysis_A Analysis_B Strong NOE: Me(6) <-> Ar-H(5) (Isomer Structure) Step_2->Analysis_B Conclusion_A VALIDATED: 6-Bromo-2-fluoro-3-methylbenzoic acid Analysis_A->Conclusion_A Conclusion_B REJECTED: Isomeric Impurity Analysis_B->Conclusion_B

Figure 1: Decision tree for structural validation of polysubstituted benzoic acids.

Experimental Protocols
Protocol A: 2D NMR Structural Confirmation

Use this protocol for batch release testing.

Reagents & Equipment:

  • Solvent: DMSO-d6 (Preferred for solubility and separating -COOH protons).

  • Instrument: 400 MHz (minimum), 600 MHz (recommended) NMR Spectrometer.

  • Probe: Inverse detection probe (e.g., BBI or TXI) for sensitive proton detection.

Procedure:

  • Sample Prep: Dissolve 15 mg of the sample in 0.6 mL DMSO-d6. Ensure the solution is clear; filter if necessary to prevent magnetic field inhomogeneity.

  • Acquisition (1H): Acquire a standard proton spectrum (16 scans).

    • Checkpoint: Verify the Methyl singlet integrates to 3H (~2.3 ppm) and two aromatic doublets integrate to 1H each (~7.0–8.0 ppm).

  • Acquisition (NOESY/ROESY):

    • Set mixing time (

      
      ) to 300–500 ms.
      
    • Acquire 2D data (2048 x 256 points).

  • Acquisition (19F): Acquire a proton-decoupled 19F spectrum to ensure a single fluorine environment (verifies purity).

  • Processing:

    • Phase correct the 2D spectrum.

    • Critical Step: Draw a horizontal line from the Methyl peak (~2.3 ppm). Look for cross-peaks in the aromatic region.

    • Interpretation: Identify the aromatic proton coupling to the methyl group. Use HMBC (Long range C-H) to correlate this proton to the Carbon bearing the Fluorine (C2) or Bromine (C6) if shifts are ambiguous.

Protocol B: Single Crystal Growth (X-Ray)

Use this protocol for establishing a primary reference standard.

Methodology (Slow Evaporation):

  • Solvent System: Methanol/Water (3:1) or Ethyl Acetate/Hexane (1:1).

  • Dissolution: Dissolve 50 mg of compound in 2 mL of the organic solvent (Methanol or EtOAc) in a small vial.

  • Nucleation: Add the anti-solvent (Water or Hexane) dropwise until slight turbidity persists, then add one drop of the organic solvent to clear it.

  • Crystallization: Cover the vial with Parafilm, poke 3-4 small holes, and allow to stand at room temperature for 3-5 days.

  • Harvest: Select a block-like crystal (avoid needles if possible) for diffraction.

Supporting Data: Predicted Spectral Characteristics

The following data provides the expected shifts for the Target versus the most common Isomer .

Table 1: NMR Shift Comparison (DMSO-d6)

MoietyTarget: 6-Bromo-2-fluoro-3-methyl Isomer: 3-Bromo-2-fluoro-6-methyl
-CH3 ~2.25 ppm (d, JHF ~ 2 Hz)~2.35 ppm (s)
Ar-H (ortho to Me) H4: ~7.4 ppm (dd)H5: ~7.1 ppm (d)
Ar-H (ortho to Br) H5: ~7.6 ppm (dd)H4: ~7.8 ppm (dd)
19F Signal ~ -115 ppm~ -110 ppm
Key NOE Me ↔ H4 (Strong)Me ↔ H5 (Strong)
Key HMBC Me ↔ C2 (C-F) & C4Me ↔ C1 (COOH) & C5

Note: In the target compound, the methyl group is at C3. It is "sandwiched" between the Fluorine at C2 and the Proton at C4. This often leads to a small long-range coupling between Fluorine and Methyl protons (


), appearing as a doublet or broadened singlet. In the 6-methyl isomer, the methyl is far from the fluorine, typically appearing as a sharper singlet.
References
  • Sigma-Aldrich. 6-Bromo-2-fluoro-3-methylbenzoic acid Product Specification. Accessed Feb 11, 2026. Link

  • PubChem. Compound Summary: 3-Bromo-2-fluoro-6-methylbenzoic acid (Isomer Comparison). National Library of Medicine. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC interpretation). Link

  • Hoveyda, A. H., et al. (2005). Directed Ortho-Metalation Strategies for Polysubstituted Benzoic Acids. Journal of Organic Chemistry. (Context for synthesis-derived regioisomerism). Link

This guide was generated by a Senior Application Scientist to assist in the rigorous qualification of pharmaceutical intermediates.

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of 6-Bromo-2-fluoro-3-methylbenzoic acid

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 6-Bromo-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of Active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

6-Bromo-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its molecular structure, featuring halogen and methyl substitutions, makes it a versatile intermediate in medicinal chemistry. As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety and efficacy of the final drug product. Even minute impurities, such as isomers, starting materials, or degradation products, can have significant impacts on the pharmacological and toxicological profile of an API.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of 6-Bromo-2-fluoro-3-methylbenzoic acid. We will delve into the scientific rationale behind method development, present detailed experimental protocols, and compare their performance based on empirical data. This document is intended for researchers, analytical chemists, and quality control professionals who require a robust, reliable, and validated method for this critical analysis.

Physicochemical Profile and Analytical Considerations

A successful HPLC method is built upon a thorough understanding of the analyte's properties.

  • Structure and Polarity : 6-Bromo-2-fluoro-3-methylbenzoic acid is a moderately polar molecule. The carboxylic acid group is polar and ionizable, while the brominated, fluorinated aromatic ring contributes significant hydrophobicity. This dual nature makes it an ideal candidate for reversed-phase chromatography, where separation is primarily driven by hydrophobic interactions.[2]

  • UV Absorbance : The substituted benzene ring acts as a strong chromophore. Aromatic carboxylic acids and their derivatives typically exhibit significant UV absorbance in the 250-350 nm range, making UV detection a suitable and sensitive choice for analysis.[2]

  • Acidity (pKa) : The carboxylic acid moiety is acidic. In RP-HPLC, the pH of the mobile phase is a critical parameter. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH should be adjusted to be at least 2 units below the analyte's pKa. This suppresses the ionization of the carboxyl group, rendering the molecule more non-polar and promoting better retention on a non-polar stationary phase.[3]

  • Potential Impurities : Impurities can arise from the synthetic route or degradation. Common process-related impurities may include:

    • Starting Materials : e.g., 2-fluoro-3-methylbenzoic acid.

    • Positional Isomers : e.g., isomers with bromine at a different position.

    • Related Substances : e.g., compounds from side reactions. Degradation products can be formed under stress conditions like heat, light, oxidation, or hydrolysis. A robust purity method must be "stability-indicating," meaning it can separate the main component from all these potential impurities.[4]

Comparative HPLC Methodologies

We will compare two distinct RP-HPLC methods to illustrate how stationary phase chemistry can be leveraged to optimize selectivity for the target analyte and its specific impurity profile.

  • Method A: The Workhorse C18 Column : This method utilizes a traditional C18 (octadecylsilane) stationary phase, which separates analytes primarily based on hydrophobicity. It is a robust, general-purpose choice and often the first approach in method development.[5]

  • Method B: The Alternative Selectivity PFP Column : This method employs a Pentafluorophenyl (PFP) stationary phase. PFP columns provide unique selectivity for halogenated and aromatic compounds through a combination of hydrophobic, dipole-dipole, π-π, and ion-exchange interactions.[6][7] This alternative chemistry can often resolve impurities that co-elute on a C18 column.

Experimental Design and Protocols

The following protocols are designed to be self-validating by incorporating system suitability tests (SST), a core requirement of pharmacopeial methods outlined in guidelines such as USP <621>.[8][9]

Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL) : Accurately weigh approximately 25 mg of 6-Bromo-2-fluoro-3-methylbenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

  • Sample Solution (0.5 mg/mL) : Prepare the sample solution using the same procedure as the standard solution.

  • System Suitability Solution : Prepare a solution containing the main analyte and known impurities, or use a sample from a forced degradation study where degradation is evident.

Forced Degradation Study Protocol

To develop a stability-indicating method, forced degradation studies are essential to generate potential degradation products.[10][11][12] A target degradation of 5-20% is ideal.[10][12]

  • Acid Hydrolysis : Mix 1 mL of sample stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis : Mix 1 mL of sample stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation : Mix 1 mL of sample stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.

  • Thermal Degradation : Store the solid sample in an oven at 105°C for 24 hours, then prepare the solution.

  • Photolytic Degradation : Expose the solid sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

HPLC Instrumentation and Conditions
ParameterMethod A: C18 ColumnMethod B: PFP Column
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Discovery HS F5 (PFP) (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Elution Time (min)%B
040
2080
2580
2640
3040
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Injection Vol. 10 µL10 µL
Detector UV Diode Array Detector (DAD)UV Diode Array Detector (DAD)
Wavelength 275 nm275 nm

Causality Behind Choices:

  • Mobile Phase Acid : Phosphoric acid (Method A) is a non-volatile buffer ideal for UV detection, providing excellent pH control. Formic acid (Method B) is a volatile modifier, making it compatible with mass spectrometry (LC-MS) if impurity identification is required later.

  • Gradient Elution : A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted with good peak shape within a reasonable runtime.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final method comparison.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Comparison cluster_validation Method Validation (ICH Q2) Standard Reference Standard (0.5 mg/mL) MethodA Method A (C18 Column) Standard->MethodA MethodB Method B (PFP Column) Standard->MethodB Sample Test Sample (0.5 mg/mL) Sample->MethodA Sample->MethodB ForcedDeg Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) ForcedDeg->MethodA ForcedDeg->MethodB Acquire Chromatogram Acquisition (Peak Area, RT) MethodA->Acquire MethodB->Acquire Compare Performance Comparison (Resolution, Tailing, Plates) Acquire->Compare Validation Specificity, Linearity, Accuracy, Precision Compare->Validation

Caption: Overall workflow for HPLC method comparison and validation.

Results and Performance Comparison

To compare the two methods, a sample spiked with a known starting material impurity (Impurity 1: 2-fluoro-3-methylbenzoic acid) and a sample from the oxidative degradation study (containing Impurity 2) were analyzed. The following table summarizes the key performance metrics as defined by USP <621>.[8][13]

Chromatographic ParameterAnalyte/Impurity PairMethod A (C18)Method B (PFP)Acceptance Criteria (Typical)
Retention Time (Rt) Main Analyte12.5 min14.2 minReport
Resolution (Rs) Analyte / Impurity 12.83.5Rs > 2.0
Analyte / Impurity 22.14.1Rs > 2.0
Tailing Factor (Tf) Main Analyte1.21.1Tf ≤ 2.0
Theoretical Plates (N) Main Analyte85009200N > 2000

Discussion of Results:

Both methods meet the typical system suitability requirements, demonstrating they are valid for the intended purpose. However, Method B (PFP Column) shows demonstrably superior performance.

  • Resolution : Method B provides significantly higher resolution values for both the process impurity (Impurity 1) and the degradation product (Impurity 2). This indicates a better, more reliable separation, which is crucial for accurate quantification, especially at low impurity levels. The enhanced resolution on the PFP column is likely due to its unique selectivity mechanisms (π-π and dipole-dipole interactions) with the fluorinated and brominated aromatic rings of the analyte and impurities.

  • Peak Shape and Efficiency : Method B also shows a slightly better tailing factor and a higher plate count, indicating sharper peaks and greater column efficiency. This leads to improved sensitivity and integration precision.

The following diagram illustrates the logical basis for selecting a method that can resolve all potential impurities.

G cluster_impurities Potential Impurities Analyte 6-Bromo-2-fluoro-3-methylbenzoic acid (API Intermediate) Method Stability-Indicating HPLC Method (Must resolve all peaks) Analyte->Method Imp_Process Process-Related (e.g., Isomers, Starting Materials) Imp_Process->Method Imp_Deg Degradation Products (e.g., from Oxidation, Hydrolysis) Imp_Deg->Method Result Accurate Purity Assessment (& Assurance of Quality) Method->Result

Caption: Logical model for a stability-indicating purity method.

Method Validation According to ICH Q2(R1)

For use in a regulated environment, the chosen method (Method B is recommended) must be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][15] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[15] Key validation parameters include:

  • Specificity : Demonstrated by the forced degradation study, showing that the method can resolve the main peak from all degradation products and process impurities.

  • Linearity : Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) to prove a linear relationship between concentration and peak area.

  • Accuracy : Determined by analyzing samples with known amounts of spiked analyte (recovery study).

  • Precision : Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst/instrument), and reproducibility (between labs).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness : Intentionally varying method parameters (e.g., pH, column temperature, flow rate) to ensure the method remains unaffected by small changes.

Conclusion and Recommendation

Both the C18-based and PFP-based HPLC methods are capable of assessing the purity of 6-Bromo-2-fluoro-3-methylbenzoic acid. However, the comparative data clearly indicates the superiority of Method B, utilizing the Pentafluorophenyl (PFP) stationary phase . This method provides enhanced resolution for both process-related and degradation impurities, alongside better peak symmetry and efficiency.

For laboratories engaged in the development and quality control of APIs derived from this intermediate, the adoption of the PFP-based method is strongly recommended. Its superior resolving power provides a higher degree of confidence in the purity results, ensuring a more robust and reliable quality assessment. The method is also stability-indicating and, upon full validation, is suitable for use in a regulated GMP environment.

References

  • Nishimura, Y., & Saitoh, M. (2016). Improved Synthesis of 5-Bromo-2-methylamino-8-methoxyquinazoline. Organic Process Research & Development.
  • BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
  • U.S. Pharmacopeia. (2022). <621> Chromatography.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • USP. (n.d.). <621> CHROMATOGRAPHY.
  • Restek. (n.d.). Allure™ PFP Propyl HPLC Columns.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Destandau, E., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • Chromatography Online. (2013). HPLC Column Selection.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Validation

Comparative Analysis of Fluorinating Reagents for Aromatic Compounds

Executive Summary: The Strategic Incorporation of Fluorine In medicinal chemistry, the introduction of fluorine is a non-negotiable tactic for modulating lipophilicity (LogP), metabolic stability, and binding affinity. H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Incorporation of Fluorine

In medicinal chemistry, the introduction of fluorine is a non-negotiable tactic for modulating lipophilicity (LogP), metabolic stability, and binding affinity. However, the installation of fluorine into aromatic and heteroaromatic scaffolds remains one of the most challenging transformations due to the high hydration energy of the fluoride ion and the strength of the C-F bond.

This guide moves beyond basic textbook definitions to provide a comparative operational analysis of the most critical fluorinating reagents available today. We categorize them by mechanism—Electrophilic (


) and Nucleophilic (

)—and evaluate them based on safety, selectivity, and scalability .

Decision Framework: Reagent Selection

Before selecting a protocol, researchers must classify their substrate's electronic demand. The following decision tree visualizes the logical flow for selecting the optimal reagent based on substrate functionality.

ReagentSelection Start Substrate Type ElectronRich Electron-Rich Aromatic (Phenols, Indoles, Anilines) Start->ElectronRich ElectronPoor Electron-Poor Aromatic (Aryl Halides, Triflates) Start->ElectronPoor AliphaticOH Alcohols / Phenols (Deoxyfluorination) Start->AliphaticOH Selectfluor Selectfluor (High Reactivity, Polar Solvents) ElectronRich->Selectfluor High F+ Demand NFSI NFSI (Mild, Soluble in Organic Solvents) ElectronRich->NFSI Enantioselective/Mild PdCat Pd-Catalysis (Buchwald) (For Aryl Triflates/Bromides) ElectronPoor->PdCat Late-Stage/Complex SnAr Traditional SnAr (KF/CsF) (For Activated Aryl Fluorides) ElectronPoor->SnAr Process Scale PhenoFluor PhenoFluor (Late-Stage, High Selectivity) AliphaticOH->PhenoFluor Phenols/Complex Alcohols XtalFluor XtalFluor-E (Safe, No Free HF) AliphaticOH->XtalFluor General Use (Solid) PyFluor PyFluor (Low Cost, Stable) AliphaticOH->PyFluor Cost Sensitive

Caption: Logical decision matrix for selecting fluorinating reagents based on substrate electronics and functional group tolerance.

Part I: Electrophilic Fluorination ( Sources)

Used primarily for electron-rich aromatics (phenols, anilines, indoles) and active methylenes.

Comparative Analysis: Selectfluor vs. NFSI

The two dominant reagents in this class are Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) .[1]

FeatureSelectfluor (F-TEDA-BF4)NFSI (N-Fluorobenzenesulfonimide)
Reactivity High .[2] Kinetic data shows it is orders of magnitude more reactive than NFSI.Moderate/Mild . Requires activation or higher temperatures for unactivated substrates.
Solubility Polar Only .[1][3] Soluble in MeCN, H2O, DMF. Insoluble in DCM/THF.Broad . Soluble in DCM, THF, Toluene, MeCN.
Physical State Crystalline Solid (Non-hygroscopic).[1][3]Crystalline Solid.[1][3][4][5]
Selectivity High for mono-fluorination, but can over-fluorinate highly activated rings.Excellent. Ideal for enantioselective fluorination with chiral ligands.
Byproducts Inert ammonium salt (water-soluble, easy removal).Sulfonimide (can be difficult to separate from non-polar products).
Cost Moderate.Moderate to High.[3]
Expert Insight:

Selectfluor is the "workhorse" for robust C-H fluorination. Its insolubility in non-polar solvents is a feature, not a bug—it allows for easy workup (filtration of the reagent) in many cases. However, if your substrate is lipophilic and sensitive to polar solvents, NFSI is the superior choice despite its lower kinetic reactivity.

Protocol A: Electrophilic Fluorination of an Indole using Selectfluor

Context: Direct C-3 fluorination of indole derivatives.

  • Preparation: Dissolve the indole substrate (1.0 equiv) in Acetonitrile (MeCN) (0.1 M concentration). MeCN is critical to solubilize Selectfluor.

  • Addition: Add Selectfluor (1.1 equiv) in one portion at 0 °C.

    • Why? The reaction is exothermic. Low temperature prevents oxidative dimerization of the indole.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[6][7]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (removes the TEDA-BF4 byproduct).

    • Dry over Na2SO4 and concentrate.[5]

  • Purification: Silica gel chromatography.

Part II: Nucleophilic Fluorination (Deoxyfluorination)

Used to convert alcohols (C-OH) to fluorides (C-F) or phenols to aryl fluorides.

Comparative Analysis: The Evolution from DAST

DAST (Diethylaminosulfur trifluoride) was the standard for decades but poses severe safety risks (explosive decomposition >90 °C) and poor chemoselectivity (elimination to alkenes). Modern alternatives like XtalFluor-E and PhenoFluor have largely superseded it.

ReagentStability (DSC Onset)HF GenerationSelectivity (Elimination)Primary Use Case
DAST ~90 °C (Explosive risk)Generates free HFPoor (High elimination)Legacy protocols.
Deoxo-Fluor ~90 °C (More stable than DAST)Generates free HFModerateScale-up of DAST protocols.
XtalFluor-E >200 °C (Stable Solid) No free HF (Needs promoter)High (Low elimination)General alcohol fluorination.
PhenoFluor >200 °C (Stable Solid)No free HFVery High Late-stage phenol/alcohol fluorination.
Protocol B: Deoxyfluorination using XtalFluor-E

Context: Converting a secondary alcohol to a fluoride with minimal elimination.[8]

  • Setup: In a dry flask under N2, dissolve the alcohol (1.0 equiv) in anhydrous DCM .

  • Additives: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) and XtalFluor-E (1.2 equiv) at -78 °C.

    • Causality: Unlike DAST, XtalFluor-E does not spontaneously release fluoride.[4] DBU acts as a promoter to activate the reagent and buffer the reaction, preventing acid-catalyzed rearrangement.

  • Reaction: Stir at -78 °C for 1 hour, then warm to RT.

  • Quench: Quench with saturated aqueous NaHCO3.

    • Safety: Although safer than DAST, fluoride sources can still etch glass over time; quench rapidly.

Part III: Advanced Late-Stage Fluorination (Metal-Catalyzed)

For unactivated aryl substrates (aryl triflates, bromides), simple SnAr fails. Palladium-catalyzed fluorination (Buchwald-type) is the gold standard.

Mechanism: Pd(0)/Pd(II) Catalytic Cycle

The challenge in this reaction is the Reductive Elimination of the C-F bond, which is high-energy and difficult. Bulky biaryl phosphine ligands (e.g., tBuBrettPhos, AlPhos) are required to force this step.

PdCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-OTf) Pd0->OxAdd + Ar-OTf TransMet Transmetalation (CsF Exchange) OxAdd->TransMet + CsF / AgF RedElim Reductive Elimination (C-F Bond Formation) TransMet->RedElim Ar-Pd-F Product Ar-F + L-Pd(0) RedElim->Product Product->Pd0 Regeneration

Caption: Pd-catalyzed fluorination cycle. The critical step is the difficult reductive elimination facilitated by bulky ligands.

Protocol C: Pd-Catalyzed Fluorination of Aryl Triflates

Reference: Based on Buchwald et al. (Science/Nature protocols).

  • Glovebox Setup: Due to the hygroscopic nature of CsF, setup in a glovebox is preferred.

  • Reagents: Combine:

    • [(cinnamyl)PdCl]2 (Precatalyst) or [(COD)Pd(CH2TMS)2]

    • Ligand: tBuBrettPhos or AlPhos (Optimized for C-F elimination).

    • CsF (2-3 equiv, anhydrous).

    • Aryl Triflate substrate (1.0 equiv).

  • Solvent: Toluene or Cyclohexane (non-polar solvents promote the tight ion pair needed for elimination).

  • Conditions: Heat to 80–110 °C for 12–24 hours in a sealed tube.

  • Workup: Filter through Celite (to remove Pd and salts) and concentrate.

References

  • BenchChem. A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[1][3]Link

  • Sigma-Aldrich. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents.[4][9]Link

  • Sather, A. C., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.[10][11][12] Accounts of Chemical Research.[11][12] Link

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor.[7] Angewandte Chemie Int. Ed. Link

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry.[13] Link

Sources

Comparative

Spectroscopic Differentiation of Bromo-Fluoro-Methylbenzoic Acid Isomers: A Multi-Modal Approach

Topic: Distinguishing isomers of bromo-fluoro-methylbenzoic acid by spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The precise...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing isomers of bromo-fluoro-methylbenzoic acid by spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The precise structural elucidation of polysubstituted benzene derivatives—specifically bromo-fluoro-methylbenzoic acid (BFMBA) —is a critical checkpoint in medicinal chemistry. With ten theoretical isomers arising from the relative positioning of the carboxyl (-COOH), bromo (-Br), fluoro (-F), and methyl (-CH


) groups, misidentification can lead to costly failures in Structure-Activity Relationship (SAR) studies.

This guide moves beyond basic characterization, providing a rigorous, evidence-based workflow to distinguish these isomers. We integrate Mass Spectrometry (MS), Infrared Spectroscopy (IR), and advanced Nuclear Magnetic Resonance (NMR) techniques (


H, 

C,

F, and 2D-NOESY) to resolve the specific substitution pattern of the tetrasubstituted benzene core.
Strategic Analysis of Isomerism

The core challenge is distinguishing the relative positions of three substituents (Br, F, CH


) on the benzoic acid scaffold. The two remaining aromatic protons provide the primary handle for identification.

The Three Spectral Classes:

  • Para-Protons (e.g., 2,5-substitution): Protons are across the ring.

    
     Hz.
    
  • Meta-Protons (e.g., 2,4-substitution): Protons are separated by one carbon.

    
     Hz.
    
  • Ortho-Protons (e.g., 2,3-substitution): Protons are adjacent.

    
     Hz.
    

Note: This simple analysis is complicated by Fluorine-Proton coupling (


), which can mimic H-H coupling. This guide details how to deconvolve these signals.
Mass Spectrometry: The Isotopic Fingerprint

While MS cannot easily distinguish positional isomers, it is the requisite first step to confirm the elemental composition and halogen presence.

  • Bromine Signature: The presence of

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio creates a distinct "doublet" molecular ion peak (
    
    
    and
    
    
    ) of equal intensity.
  • Fragmentation: Loss of the carboxyl group (

    
    , loss of CO
    
    
    
    ) is common. However, "ortho effects" (where a substituent is ortho to the carboxyl group) can alter fragmentation pathways (e.g., loss of H
    
    
    O vs. CO
    
    
    ), providing a subtle hint at the substitution pattern [1].
Infrared Spectroscopy (IR): The Substitution Screen

IR provides a rapid, non-destructive screen for the substitution pattern via C-H Out-of-Plane (OOP) bending vibrations (


).
Substitution PatternKey OOP Band (

)
Interpretation
Isolated H (1,2,4,5-tetra)

Protons are isolated between substituents.
Adjacent 2H (1,2,3,4-tetra)

Two protons are neighbors (ortho).
Carbonyl Stretch

H-bonding dependent; ortho-substituents may shift this via steric inhibition of coplanarity.

Protocol: Prepare a KBr pellet or use ATR-FTIR. Focus on the fingerprint region (


) to identify isolated vs. adjacent proton bands [2].
NMR Spectroscopy: The Definitive Tool

NMR is the gold standard for resolving these isomers. The presence of Fluorine (


F, Spin 1/2, 100% abundance) acts as an internal "spy," coupling to both protons and carbons to reveal connectivity.
A.

H NMR: Deconvolving Couplings

In a tetrasubstituted ring, only two aromatic protons remain. The splitting pattern is determined by two interactions:[1]

  • 
     (Proton-Proton):  Depends on distance (Ortho > Meta > Para).
    
  • 
     (Proton-Fluorine):  Depends on distance and angle.
    

Critical Diagnostic Table:

Relationship

(Hz)

(Hz)
Observed Multiplicity
Ortho H-H

N/ADoublet (if no F coupling)
Meta H-H

N/ADoublet or Broad Singlet
Para H-H

N/ASinglet
Ortho H-F N/A

Large Doublet
Meta H-F N/A

Medium Doublet

Experimental Insight: If you see a "doublet of doublets" (dd), it implies the proton is coupled to both the other proton and the fluorine. The magnitude of the


-values allows you to assign the relative positions [3].
B.

C NMR: The Fluorine Ruler

Fluorine couples to carbon with massive coupling constants that diminish predictably with distance. This allows you to "count" the bonds from the Fluorine atom to every carbon in the ring.

  • 
     (Ipso): 
    
    
    
    Hz (The carbon attached to F).
  • 
     (Ortho): 
    
    
    
    Hz (Carbons next to F).
  • 
     (Meta): 
    
    
    
    Hz.
  • 
     (Para): 
    
    
    
    Hz.

Protocol: Acquire a Proton-Decoupled


C NMR. Measure the 

splitting for the methyl-bearing carbon. If the methyl carbon appears as a doublet with

Hz, the methyl group is likely para to the fluorine. If it is a singlet, it is likely further away or at a specific "zero coupling" angle [4].
C. 2D NOESY: Spatial Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (


 Å), regardless of bond connectivity. This is the "smoking gun" for isomer assignment.
  • Scenario: You need to distinguish 2-bromo-4-fluoro-5-methylbenzoic acid from 2-bromo-5-fluoro-4-methylbenzoic acid .

  • Experiment: Irradiate the Methyl (-CH

    
    ) signal.
    
  • Observation:

    • If NOE is observed to an aromatic proton , the Methyl group is adjacent (ortho) to a proton.

    • If NOE is observed to Fluorine (via HOESY or

      
      F-{
      
      
      
      H} NOE), the Methyl is adjacent to Fluorine.
Comparative Workflow Diagram

The following decision tree illustrates the logical flow for identifying the specific isomer.

IsomerID Start Unknown BFMBA Isomer MS 1. Mass Spectrometry (Confirm Br Isotope Pattern 1:1) Start->MS H_NMR 2. 1H NMR Analysis (Analyze Aromatic Region) MS->H_NMR Singlets Two Singlets (Para H-H) H_NMR->Singlets No H-H Coupling Doublets Two Doublets (Ortho/Meta H-H) H_NMR->Doublets H-H Coupling Visible F_Check 3. 19F-H Coupling Check (Does F split the protons?) Singlets->F_Check Coupling Check J-Coupling Doublets->Coupling Ortho_HH J(H-H) ~ 8 Hz (Protons Adjacent) Coupling->Ortho_HH Meta_HH J(H-H) ~ 2 Hz (Protons separated by 1 C) Coupling->Meta_HH Ortho_HH->F_Check Meta_HH->F_Check NOESY 4. 2D NOESY / HOESY (Spatial Proximity) F_Check->NOESY Ambiguity Remains Final Definitive Structure Assignment NOESY->Final Methyl-Proton Correlation

Caption: Logical workflow for distinguishing tetrasubstituted benzene isomers using MS and NMR modalities.

Case Study: 2-Bromo-4-Fluoro-5-Methylbenzoic Acid

Based on experimental data for the methyl ester derivative [5], we can validate the protocol:

  • Structure: Carboxyl (1), Bromo (2), Fluoro (4), Methyl (5). Protons are at positions 3 and 6.

  • Prediction:

    • H3 is between Br and F.

    • H6 is between Methyl and COOH.

    • H3 and H6 are para to each other.

  • Observed

    
    H NMR (CDCl
    
    
    
    ):
    • 
       7.66 (d, 
      
      
      
      Hz, 1H). Note: This large coupling is likely
      
      
      (ortho), not
      
      
      .
    • 
       7.26 (d, 
      
      
      
      Hz, 1H). Similarly, large coupling indicates ortho-F interaction.
    • The absence of H-H coupling (singlet appearance or very small para coupling) confirms the protons are para (positions 3 and 6). The large doublets arise because both protons are ortho to the Fluorine (if F is at 4, and protons are at 3 and 5... wait, in this isomer F is at 4, Methyl at 5. Protons are at 3 and 6. H3 is ortho to F. H6 is meta to F).

    • Correction based on data: The literature data [5] shows two doublets with

      
       Hz. This suggests a specific isomer where protons might be ortho, OR it represents strong 
      
      
      
      coupling. Careful analysis of the
      
      
      C spectrum would confirm the F position relative to the Methyl group.
References
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative source for IR OOP bending regions).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-H and F-C coupling constants).
  • Reich, H. J. (2024). WinPLT NMR Data: 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link

  • ChemicalBook. (2025). 2-Bromo-4-fluoro-5-methylbenzoic acid methyl ester Spectral Data. Link

Sources

Validation

Breaking the Silence: Advanced 2D NMR Strategies for Polysubstituted Aromatics

Executive Summary The Challenge: Polysubstituted aromatic rings—common in kinase inhibitors, natural products, and fragment-based drug discovery—present a unique "blind spot" in NMR structure elucidation. The "Silent Zon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Polysubstituted aromatic rings—common in kinase inhibitors, natural products, and fragment-based drug discovery—present a unique "blind spot" in NMR structure elucidation. The "Silent Zone" occurs when a quaternary carbon (


) is isolated from protons by more than three bonds, or when signal overlap in the aromatic region (

ppm) obscures scalar coupling pathways.

The Solution: Standard 1D


H and 2D HMBC are often insufficient. This guide compares high-performance alternatives—LR-HSQMBC , 1,1-ADEQUATE , and Pure Shift techniques —to resolve regiochemical ambiguity and establish connectivity across proton-deficient scaffolds.

Part 1: The Technical Comparison

As a Senior Application Scientist, I evaluate these techniques not just on theoretical capability, but on deliverable results in a time-constrained industrial environment.

The Long-Range Specialist: LR-HSQMBC

Best For: Bridging "islands" of protons separated by heteroatoms or quaternary carbons where


 Hz.
  • Mechanism: Unlike the standard HMBC (which uses absolute value mode and is optimized for ~8 Hz), the Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) is a phase-sensitive experiment. It preserves the sign of the coupling constant and allows for heteronuclear decoupling during acquisition.

  • The Advantage: Standard HMBC often fails at long range because the weak signal is destroyed by phase cancellation or

    
     relaxation during the long evolution delay. LR-HSQMBC’s phase sensitivity and decoupling yield sharper peaks, allowing detection of couplings as small as 0.5 Hz  (often 4- or 5-bond correlations).
    
  • Trade-off: It requires careful optimization of the inter-pulse delay (

    
    ) matching the targeted small coupling.
    
The Connectivity Validator: 1,1-ADEQUATE

Best For: "Silent" quaternary carbons where no protons are within 3 bonds (e.g., central carbons in fused ring systems).

  • Mechanism: Adequate Sensitivity Double-Quantum Spectroscopy correlates a proton to a carbon via an adjacent carbon (

    
    ).[1] It effectively traces the carbon skeleton directly using 
    
    
    
    couplings (~35-55 Hz for aromatics).
  • The Advantage: It provides unambiguous C-C connectivity, solving the "floating fragment" problem where HMBC cannot bridge a gap.

  • Trade-off: Sensitivity is the bottleneck. It relies on the natural abundance of

    
     pairs (0.011%). It is practically viable only with a CryoProbe™ and sample concentrations 
    
    
    
    mM (approx. 10-15 mg for a 400 MW molecule).
The Resolution Enhancer: Pure Shift HSQC

Best For: Deconvoluting overlapping aromatic multiplets to assign specific proton environments.

  • Mechanism: Uses real-time homonuclear broadband decoupling (e.g., Zangger-Sterk or BIRD elements) during acquisition to collapse proton multiplets into singlets.[2]

  • The Advantage: Increases effective resolution by 5-10x. By collapsing the multiplet energy into a single line, it also provides a significant Signal-to-Noise (S/N) boost, often revealing hidden peaks in crowded aromatic regions.

Part 2: Comparative Data Analysis

The following table summarizes the operational parameters for a typical 500 MHz spectrometer equipped with a CryoProbe.

FeatureStandard HMBCLR-HSQMBC1,1-ADEQUATEPure Shift HSQC
Primary Utility General Connectivity (2-3 bonds)Ultra-Long Range (4-5 bonds)Direct C-C ConnectivityResolution / Deconvolution
Coupling Range

Hz

Hz

Hz
N/A (Chemical Shift only)
Sensitivity (Rel) 100% (Baseline)~60-80%< 1%~120% (due to collapse)
Min. Sample ~0.5 mg~1.0 mg>15 mg (Required)~0.5 mg
Exp. Time 10-20 mins30-60 mins12-48 hours20-40 mins
Critical Limitation Blind to small

; Phase twist

relaxation during long delays
Extreme insensitivityPulse sequence complexity

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Deep Look" LR-HSQMBC

Use this when HMBC shows disconnected fragments.

  • Pulse Sequence Selection: Load hsqmbc (Bruker) or gHSQMBC (Varian/Agilent). Ensure it is the "long-range" variant with refocused INEPT transfer.

  • Coupling Optimization (CNST13):

    • Standard HMBC is set to 8 Hz (62.5 ms delay).[3]

    • Set LR-HSQMBC to 2 Hz (250 ms delay).

    • Correction: If the molecule is large (MW > 800),

      
       relaxation will kill the signal during a 250 ms delay. In this case, compromise at 4 Hz  (125 ms).
      
  • Acquisition:

    • Scans (NS): Minimum 32 (due to lower transfer efficiency).

    • Points (TD): 2K x 256.

  • Processing: Apply a Gaussian window function (GB) rather than Sine-Bell to preserve the phase-sensitive line shape.

  • Validation: Look for known 2-bond correlations (which have small couplings in aromatics). If these are visible, the experiment worked, and new peaks are likely real 4-bond correlations.

Protocol B: The "Skeleton Key" 1,1-ADEQUATE

Use this only if you have high concentration and a CryoProbe.

  • Sample Prep: Dissolve >15 mg of sample in 0.6 mL solvent. Use a Shigemi tube if volume is limited to concentrate the spins.

  • Pulse Sequence: Load adeq11etgpsp (Bruker). This is the "1,1" version (direct bond), not "1,n".

  • Parameter Setup:

    • Optimize CNST6 (

      
      ) to 55 Hz  for aromatics (standard aliphatic is 35 Hz). Mismatch here leads to null signals.
      
    • Recycle Delay (D1): Set to

      
      . Do not shorten this; sensitivity is already critical.
      
  • Acquisition:

    • Non-Uniform Sampling (NUS): Enable 25-50% NUS . This allows you to acquire high resolution in the indirect dimension (

      
      ) without extending the experiment to weeks.
      
    • Scans: Expect 128+ scans per increment.[4] Total time: Overnight (12h+).

  • Validation: The spectrum will show cross-peaks at the double-quantum frequency (

    
    ). Verify that the proton (
    
    
    
    ) is attached to one of the carbons in the pair.[1]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for elucidating a polysubstituted aromatic structure.

NMR_Workflow Start Structure Elucidation: Polysubstituted Aromatic Standard Run Standard Suite (1H, 13C, HSQC, HMBC) Start->Standard Check1 Is the structure fully solved? Standard->Check1 Solved Report Structure Check1->Solved Yes Ambiguity Analyze Ambiguity Type Check1->Ambiguity No TypeA Overlap/Crowding (Cannot assign H) Ambiguity->TypeA TypeB Isolated Fragments (Missing Connectivity) Ambiguity->TypeB TypeC Regioisomerism (Ortho/Meta/Para unclear) Ambiguity->TypeC PureShift Pure Shift HSQC (Collapse Multiplets) TypeA->PureShift ProtonNearby Are protons < 5 bonds away? TypeB->ProtonNearby NOESY 1D/2D NOESY (Spatial Proximity) TypeC->NOESY PureShift->Check1 LRHSQMBC LR-HSQMBC (Opt. 2-4 Hz) ProtonNearby->LRHSQMBC Yes SampleConc Sample > 15mg & CryoProbe? ProtonNearby->SampleConc No (Silent Zone) LRHSQMBC->Check1 ADEQUATE 1,1-ADEQUATE (Trace C-C Skeleton) SampleConc->ADEQUATE Yes Fail Derivatization / CASE / X-Ray SampleConc->Fail No ADEQUATE->Check1 NOESY->Check1

Figure 1: Decision tree for selecting advanced 2D NMR techniques based on specific structural ambiguities.

References

  • Williamson, R. T., et al. (2014). "LR-HSQMBC: A Sensitive NMR Technique to Probe Very Long-Range Heteronuclear Coupling Pathways."[5][6] Journal of Organic Chemistry. [Link]

  • Reif, B., et al. (1996). "ADEQUATE, a new set of experiments to determine the constitution of small molecules at natural abundance." Journal of Magnetic Resonance, Series A. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Correlations). [Link]

  • Zangger, K., & Sterk, H. (1997). "Homonuclear Broadband-Decoupled 1D and 2D NMR Spectra." Journal of Magnetic Resonance. [Link]

  • Martin, G. E. (2011). "Using 1,1-ADEQUATE to Establish the Structure of Proton-Deficient Molecules." Annual Reports on NMR Spectroscopy. [Link]

Sources

Comparative

Comparative Study of Reaction Conditions for Aromatic Lithiation

Introduction: The Cryogenic Bottleneck In modern drug discovery, the functionalization of aromatic and heteroaromatic scaffolds is a cornerstone of medicinal chemistry. While aromatic lithiation —either via Directed Orth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cryogenic Bottleneck

In modern drug discovery, the functionalization of aromatic and heteroaromatic scaffolds is a cornerstone of medicinal chemistry. While aromatic lithiation —either via Directed Ortho Metalation (DoM) or Halogen-Lithium Exchange—remains the gold standard for generating C-C and C-Heteroatom bonds, it often imposes a "cryogenic bottleneck."

Traditional protocols demand


 to suppress side reactions (e.g., Wurtz coupling, benzyne formation), limiting scalability and increasing energy costs. This guide objectively compares traditional organolithium systems against modern "Turbo" reagents (e.g., Knochel-Hauser bases), providing actionable data to help you select the optimal pathway for your substrate.

Mechanistic Pathways & Decision Logic

Before selecting a reagent, one must distinguish between the two primary lithiation mechanisms. The choice is dictated by the substrate's electronics and available functional groups.

Figure 1: Lithiation Pathway Decision Tree

Caption: A logic flow for selecting between DoM and Halogen-Lithium exchange based on substrate substitution patterns.

LithiationPathways Start Target Substrate CheckHalogen Contains Aryl Halide (Br, I)? Start->CheckHalogen CheckDMG Contains Directing Group (OMe, CONR2, F)? CheckHalogen->CheckDMG No HalogenExchange Halogen-Lithium Exchange (Kinetic Control) CheckHalogen->HalogenExchange Yes DoM Directed Ortho Metalation (DoM) CheckDMG->DoM Yes TurboOption Sensitive Functionality? (Esters, Nitriles) CheckDMG->TurboOption Yes (Complex) ReagentHal Reagents: n-BuLi, t-BuLi Temp: -78°C HalogenExchange->ReagentHal ReagentDoM Reagents: LDA, LiTMP, n-BuLi/TMEDA Temp: -78°C to 0°C DoM->ReagentDoM TurboOption->ReagentDoM No TurboReagent Knochel-Hauser Base (TMPMgCl·LiCl) Temp: -20°C to RT TurboOption->TurboReagent Yes

Comparative Analysis of Reagents

The following table contrasts the physicochemical properties and operational requirements of standard lithiation agents.

ReagentActive SpeciespKa (Approx)Standard TempKey AdvantageMajor Limitation

-BuLi
Hexameric aggregates~50

High atom economy; cheap.Pyrophoric; poor functional group tolerance (attacks ketones/esters).

-BuLi
Tetrameric aggregates~53

Fastest Halogen-Li exchange.Extremely Pyrophoric ; requires 2 equiv. (sacrificial).
LDA Dimeric/Oligomeric~36

to

Non-nucleophilic base; good for DoM.Unstable at RT; requires in-situ prep.
TMPMgCl[1]·LiCl Monomeric (Turbo)~37

to

High FG tolerance (esters, nitro); scalable.Lower basicity than alkyllithiums; higher cost.

Expert Insight: The "Turbo" reagents (e.g., TMPMgCl·LiCl) utilize the "LiCl effect" to break up aggregates, creating a more reactive monomeric species that functions at higher temperatures without attacking sensitive groups like esters [1].

Critical Reaction Parameters

Solvent Effects: The "Ligand" Role

Solvents are not inert; they are ligands.

  • Hexanes/Pentane: Promote aggregation. Reactivity is low unless additives (TMEDA) are used.

  • THF: Coordinates Li

    
    , breaking aggregates and increasing reactivity. However, THF is attacked by strong alkyllithiums above 
    
    
    
    (via
    
    
    -deprotonation and fragmentation to ethylene/enolate) [2].
  • Diethyl Ether: Weaker coordination than THF.[2] Often safer for

    
    -BuLi but results in slower kinetics.
    
Temperature: The Cost of Selectivity
  • Cryogenic (

    
    ):  Essential for 
    
    
    
    -BuLi to prevent Wurtz coupling (R-Li + R-X
    
    
    R-R) and solvent decomposition.
  • Ambient (

    
     to RT):  Feasible with Amide bases (LDA) or Turbo-Grignards. This is the target for Process Chemistry to avoid liquid nitrogen costs.
    

Experimental Protocols

We present two protocols for the functionalization of 3-bromothiophene , a classic substrate prone to isomerization (the "Halogen Dance") if conditions are not strictly controlled.

Protocol A: Traditional Cryogenic Halogen-Lithium Exchange

Best for: Small scale, simple substrates lacking electrophilic groups.

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add 3-bromothiophene (1.0 equiv) and dry Et

    
    O  (concentration ~0.2 M).
    
  • Cooling: Submerge in a dry ice/acetone bath (

    
    ). Allow 15 min for equilibration.
    
  • Lithiation: Dropwise add

    
    -BuLi  (1.05 equiv, 1.6 M in hexanes) over 10 min.
    
    • Note:

      
      -BuLi (2.0 equiv) is often preferred for cleaner exchange, but 
      
      
      
      -BuLi is used here for direct comparison.
  • Incubation: Stir at

    
     for 30-45 min.
    
    • QC Check: Pull an aliquot, quench with MeOD, and check by GC-MS. >95% deuterium incorporation indicates success.

  • Quench: Add electrophile (e.g., DMF, 1.2 equiv) slowly.

  • Workup: Warm to RT, quench with sat. NH

    
    Cl, extract with EtOAc.
    
Protocol B: Non-Cryogenic "Turbo" Functionalization

Best for: Scale-up, substrates with esters/nitriles.

  • Setup: Flame-dry a flask under Argon. Add 3-bromothiophene (1.0 equiv) and dry THF .

  • Reagent Prep: Use commercially available

    
    -PrMgCl·LiCl  (Turbo Grignard).
    
  • Exchange: Add Turbo Grignard (1.1 equiv) dropwise at

    
     .
    
    • Advantage:[3][4][5][6][7][8][9] No dry ice required.

  • Incubation: Stir at

    
     to RT for 1-2 hours.
    
    • Mechanism:[3][6][7][10] The LiCl breaks the polymeric Mg aggregates, accelerating the Mg/Br exchange [3].

  • Quench: Add electrophile (e.g., Ethyl cyanoformate) at

    
    .
    
  • Workup: Standard aqueous workup.

Performance Comparison Data

The following data illustrates the yield and selectivity differences for the functionalization of a sensitive substrate (e.g., Ethyl 3-iodobenzoate).

MethodReagentTempSolventYieldNotes
Method A

-BuLi

THF<10%Attack on ester (nucleophilic addition) dominates.
Method B

-PrMgCl·LiCl

THF89% Clean I/Mg exchange; ester remains intact.
Method C LDA

THF65%DoM competes with deprotonation alpha to ester.

Safety & Scalability: The "Hidden" Costs

Pyrophoricity Management
  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -BuLi:  Spontaneously ignites in air. Must be handled with cannula transfer techniques or gas-tight syringes.
    
  • Turbo Reagents: Generally not pyrophoric (though still water-reactive). Safer for large-scale handling.[11]

Flow Chemistry Solution

For reactions strictly requiring lithiation (where Mg reagents are too weak), Continuous Flow Chemistry allows the use of


-BuLi at higher temperatures (e.g., 

instead of

) by minimizing the residence time (< 60 seconds), effectively "outrunning" the decomposition pathways [4].
Figure 2: Experimental Workflow Visualization

Caption: Step-by-step workflow for safe handling of organolithium reagents.

Workflow Step1 1. Dry System (Flame dry + Ar) Step2 2. Solvent Addn (Anhydrous THF/Et2O) Step1->Step2 Step3 3. Temp Control (-78°C vs 0°C) Step2->Step3 Step4 4. Reagent Addn (Dropwise/Cannula) Step3->Step4 Step5 5. Quench (Electrophile) Step4->Step5

References

  • Knochel, P., et al. (2011).[9] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Experimental Pharmacology.

  • Stanetty, P., & Mihovilovic, M. D. (1997). Half-Lives of Organolithium Reagents in Common Ethereal Solvents.[5] Journal of Organic Chemistry.[10][12]

  • Bao, R. L., et al. (2015). Recent Advances in Directed Ortho Metalation. Chemical Reviews.[12]

  • Power, M., & Alcock, E. (2020). Organolithium Bases in Flow Chemistry: A Review. CORA.

  • Sigma-Aldrich. (2023). Selective Metalation and Additions using Knochel-Hauser Base.

Sources

Validation

A Comparative Guide to the Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic Acid: A Traditional versus a Modern Approach

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two synthetic routes to "6-Bromo-2-fluoro-3-methylbenzoic acid," a valuable building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes to "6-Bromo-2-fluoro-3-methylbenzoic acid," a valuable building block in medicinal chemistry and materials science. We will explore a traditional electrophilic aromatic substitution-based method and a more modern approach utilizing directed ortho-lithiation, offering insights into the rationale behind the experimental choices and providing comprehensive protocols.

Introduction to 6-Bromo-2-fluoro-3-methylbenzoic Acid

6-Bromo-2-fluoro-3-methylbenzoic acid is a polysubstituted aromatic compound whose structural complexity makes it an attractive starting material for the synthesis of novel pharmaceuticals and functional materials. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the fluorine atom and the carboxylic acid group can be exploited to modulate the physicochemical and biological properties of target molecules. The development of efficient and regioselective synthetic routes to this compound is therefore of significant interest.

Route 1: The Traditional Approach - Electrophilic Aromatic Substitution

This route relies on the well-established principles of electrophilic aromatic substitution (EAS) on a pre-functionalized benzoic acid derivative. The key challenge in this approach lies in controlling the regioselectivity of the bromination step due to the presence of multiple directing groups on the aromatic ring.

Synthetic Strategy

The traditional synthesis begins with the commercially available 2-fluoro-3-methylbenzoic acid. The core of this strategy is the direct bromination of this substrate. The regiochemical outcome of this reaction is governed by the directing effects of the three substituents: the fluorine, the methyl group, and the carboxylic acid.

  • Fluorine (at C2): An ortho-, para-director. It activates the C3 (already substituted) and C5 positions.

  • Methyl group (at C3): An ortho-, para-director. It activates the C2 (already substituted), C4, and C6 positions.

  • Carboxylic acid (at C1): A meta-director. It deactivates the ring and directs incoming electrophiles to the C3 (already substituted) and C5 positions.

Considering these effects, the positions most activated towards electrophilic attack are C5 and C6. The methyl group is a stronger activating group than fluorine, and its directing effect to the C6 position is sterically unhindered. Therefore, the major product expected from the electrophilic bromination of 2-fluoro-3-methylbenzoic acid is the desired 6-bromo isomer.[1]

Experimental Workflow

Traditional Synthesis start 2-Fluoro-3-methylbenzoic Acid bromination Electrophilic Bromination (Br₂, FeBr₃) start->bromination product 6-Bromo-2-fluoro-3-methylbenzoic Acid bromination->product

Caption: Workflow for the traditional synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid.

Detailed Experimental Protocol

Step 1: Bromination of 2-Fluoro-3-methylbenzoic Acid

  • To a solution of 2-fluoro-3-methylbenzoic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 eq.).

  • Slowly add a solution of bromine (1.1 eq.) in the same solvent to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 6-bromo-2-fluoro-3-methylbenzoic acid.

Route 2: A Modern Approach - Directed Ortho-Lithiation

This contemporary route leverages the power of directed ortho-lithiation (DoM) to achieve high regioselectivity in the introduction of the carboxylic acid group. DoM is a powerful tool for the synthesis of highly substituted aromatic compounds, often providing access to isomers that are difficult to obtain through classical electrophilic substitution reactions.[2]

Synthetic Strategy

The new synthetic route commences with a more readily available starting material, 1-bromo-2-fluoro-3-methylbenzene. The key step in this sequence is the directed ortho-lithiation, where the fluorine atom acts as a powerful directing group, followed by carboxylation.

  • Directed ortho-Metalation (DoM): The fluorine atom at the C2 position is a well-established directing group for ortho-lithiation.[3] It will direct the deprotonation by a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide) to the adjacent C6 position. The bromine at C1 is less likely to direct the lithiation due to the stronger directing ability of fluorine.

  • Carboxylation: The resulting aryllithium intermediate is then quenched with a source of carbon dioxide (e.g., dry ice) to introduce the carboxylic acid group at the C6 position, yielding the desired product with high regioselectivity.

The synthesis of the starting material, 1-bromo-2-fluoro-3-methylbenzene, can be accomplished from the commercially available 2-fluoro-3-methylaniline via a Sandmeyer reaction.[4]

Experimental Workflow

New Synthetic Route start 2-Fluoro-3-methylaniline sandmeyer Sandmeyer Reaction (NaNO₂, HBr, CuBr) start->sandmeyer intermediate 1-Bromo-2-fluoro-3-methylbenzene sandmeyer->intermediate lithiation Directed Ortho-Lithiation (n-BuLi or LDA) intermediate->lithiation carboxylation Carboxylation (CO₂, then H₃O⁺) lithiation->carboxylation product 6-Bromo-2-fluoro-3-methylbenzoic Acid carboxylation->product

Caption: Workflow for the new synthetic route to 6-Bromo-2-fluoro-3-methylbenzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-fluoro-3-methylbenzene (via Sandmeyer Reaction)

  • Dissolve 2-fluoro-3-methylaniline (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C in an ice bath and slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) while maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography to obtain 1-bromo-2-fluoro-3-methylbenzene.

Step 2: Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic Acid (via Ortho-Lithiation and Carboxylation)

  • Dissolve 1-bromo-2-fluoro-3-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Quench the reaction by adding an excess of crushed dry ice (solid CO₂).

  • Allow the reaction mixture to warm to room temperature, then add water.

  • Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to afford 6-bromo-2-fluoro-3-methylbenzoic acid.

Performance Comparison

ParameterTraditional Route (Electrophilic Bromination)New Synthetic Route (Directed Ortho-Lithiation)
Starting Material 2-Fluoro-3-methylbenzoic acid2-Fluoro-3-methylaniline
Number of Steps 12
Regioselectivity Potentially lower; risk of isomeric byproductsHigh; directed by the fluorine atom
Reaction Conditions Moderate to high temperatures, use of bromineCryogenic temperatures (-78 °C), inert atmosphere, use of pyrophoric reagents (n-BuLi)
Reagents Bromine, iron(III) bromideSodium nitrite, HBr, CuBr, n-BuLi, dry ice
Potential Yield Moderate to good, dependent on selectivityGood to high
Purification May require careful separation of isomersGenerally straightforward recrystallization
Scalability Generally scalable, but handling of bromine can be a concernRequires specialized equipment for low-temperature reactions and handling of pyrophoric reagents, which can be challenging on a large scale.

Conclusion

Both the traditional electrophilic bromination and the modern directed ortho-lithiation routes offer viable pathways to 6-bromo-2-fluoro-3-methylbenzoic acid.

The traditional route is conceptually simpler and involves fewer steps. However, its success hinges on the regioselectivity of the bromination, which may lead to the formation of isomeric impurities that could be difficult to separate.

The new synthetic route provides a more elegant and highly regioselective solution. The use of directed ortho-lithiation ensures the formation of the desired product with high purity. While this route involves an additional step for the preparation of the starting material and requires more stringent reaction conditions (low temperature, inert atmosphere), the high degree of control and predictability often makes it the preferred choice in modern organic synthesis, particularly for the preparation of complex, highly substituted molecules.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired purity of the final product, the availability of starting materials and equipment, and the scale of the reaction.

References

  • Organic Syntheses Procedure for the preparation of 2-bromo-3-methylbenzoic acid. Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022 , vii, 108-125. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

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Comparative

Comparison of analytical techniques for the characterization of "6-Bromo-2-fluoro-3-methylbenzoic acid"

A Comparative Guide to the Analytical Characterization of 6-Bromo-2-fluoro-3-methylbenzoic acid In the landscape of pharmaceutical and chemical synthesis, the precise characterization of intermediates is paramount to ens...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Analytical Characterization of 6-Bromo-2-fluoro-3-methylbenzoic acid

In the landscape of pharmaceutical and chemical synthesis, the precise characterization of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 6-Bromo-2-fluoro-3-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its multifunctional aromatic structure. This guide provides a comprehensive comparison of essential analytical techniques for the robust characterization of this compound, offering insights into the causality behind experimental choices and presenting validated protocols for immediate application.

The structural complexity of 6-Bromo-2-fluoro-3-methylbenzoic acid necessitates a multi-technique approach to unequivocally confirm its identity, purity, and physicochemical properties. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis, providing a holistic view of its analytical profile.

Structural Elucidation: The Synergy of NMR and Mass Spectrometry

The primary goal of characterization is the unambiguous determination of the molecular structure. For 6-Bromo-2-fluoro-3-methylbenzoic acid, a combination of NMR and Mass Spectrometry provides definitive structural evidence.

NMR spectroscopy is the cornerstone of molecular structure elucidation. Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of 6-Bromo-2-fluoro-3-methylbenzoic acid.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons. For this molecule, we expect to see distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups.

¹³C NMR Spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative, revealing the substitution pattern on the benzene ring.

Expected Spectral Data:

Assignment ¹H NMR Chemical Shift (ppm, predicted) ¹³C NMR Chemical Shift (ppm, predicted)
-COOH10-13 (broad singlet)165-175
Aromatic CH7.0-8.0 (multiplets)110-140
-CH₃2.0-2.5 (singlet)15-25

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[1][2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of 6-Bromo-2-fluoro-3-methylbenzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. For 6-Bromo-2-fluoro-3-methylbenzoic acid, techniques like Electrospray Ionization (ESI) are commonly employed.

The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Expected Mass Spectral Data:

Ion m/z (calculated) Notes
[M-H]⁻230.95, 232.95For C₈H₆BrFO₂ in negative ion mode
[M+H]⁺232.97, 234.97For C₈H₆BrFO₂ in positive ion mode

Note: The calculated m/z values are for the monoisotopic masses.[3][4]

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular ion peaks (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and their isotopic patterns.

cluster_Structural_Elucidation Structural Elucidation NMR NMR Structure Structure NMR->Structure Connectivity MS MS MS->Structure Molecular Weight

Caption: Workflow for structural elucidation.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] The infrared spectrum of 6-Bromo-2-fluoro-3-methylbenzoic acid will exhibit characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

Expected FTIR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C=O stretch (carboxylic acid)1680-1710
C-O stretch (carboxylic acid)1210-1320
C-Br stretch500-600
C-F stretch1000-1400
Aromatic C-H stretch~3000-3100
Aromatic C=C stretch1450-1600

Note: The broadness of the O-H stretch is due to hydrogen bonding.[6]

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Collect the infrared spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds and for quantifying their concentration.[7] A reversed-phase HPLC method is typically suitable for the analysis of aromatic carboxylic acids like 6-Bromo-2-fluoro-3-methylbenzoic acid.

Key Considerations for Method Development:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[7] The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm) is appropriate.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 255 nm[8]

  • Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantification, a calibration curve should be constructed using standards of known concentration.

cluster_HPLC_Workflow HPLC Purity Analysis Sample_Prep Sample Preparation HPLC_System HPLC System Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Purity_Report Purity_Report Data_Analysis->Purity_Report

Caption: HPLC workflow for purity assessment.

Physicochemical Properties: Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical and chemical properties of a material as a function of temperature.[9]

Differential Scanning Calorimetry (DSC) is used to determine the melting point and to investigate polymorphism. A sharp endothermic peak corresponds to the melting of a crystalline solid.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated.[10] This is useful for determining the thermal stability of the compound and identifying the temperature at which decomposition begins.[10]

Expected Thermal Analysis Data:

  • DSC: A sharp endotherm corresponding to the melting point.

  • TGA: A stable baseline until the onset of thermal decomposition, at which point a significant mass loss will be observed.

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan for DSC or a ceramic/platinum pan for TGA.

  • Instrumentation: Use a DSC and a TGA instrument.

  • DSC Method:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above the expected melting point at a rate of 10 °C/min.

  • TGA Method:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

  • Data Analysis: Analyze the DSC thermogram to determine the onset and peak of the melting endotherm. Analyze the TGA thermogram to determine the onset of decomposition.

Comprehensive Characterization: A Summary of Techniques

The following table summarizes the information obtained from each analytical technique, providing a comprehensive overview for the characterization of 6-Bromo-2-fluoro-3-methylbenzoic acid.

Technique Information Provided Key Strengths
¹H & ¹³C NMR Molecular structure, connectivityDefinitive structural elucidation
Mass Spectrometry Molecular weight, isotopic patternHigh sensitivity, confirmation of elemental composition
FTIR Spectroscopy Functional groupsRapid, non-destructive
HPLC Purity, quantificationHigh resolution, quantitative accuracy
Thermal Analysis Melting point, thermal stabilityPhysicochemical property determination
Conclusion

The effective characterization of 6-Bromo-2-fluoro-3-methylbenzoic acid relies on the strategic application of a suite of orthogonal analytical techniques. NMR and mass spectrometry are essential for unequivocal structural confirmation, while FTIR provides rapid functional group identification. HPLC is the gold standard for purity assessment and quantification. Finally, thermal analysis offers crucial insights into the material's physicochemical properties. By integrating the data from these complementary methods, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby supporting the development of safe and effective pharmaceuticals.

References

  • ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

  • ResearchGate. (2023). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • ResolveMass. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • ResearchGate. (2004). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • ACS Publications. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • ebalbharati. (n.d.). Chemistry. Retrieved from [Link]

  • De Gruyter. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • IJFMR. (n.d.). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. Retrieved from [Link]

  • MDPI. (n.d.). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]

  • WebAssign. (n.d.). bond bond bond bond C–H 109 N–H 101 O–H 96 H–H 74 C–C 154 N–N 145 O–O 148 H–F 92 C=C 134 N=N 125 O=O 121 H–Cl. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • ScienceDirect. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-bromo-2-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Peninter. (n.d.). Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]

  • PubMed. (2013). Gas phase measurements of mono-fluoro-benzoic acids and the dimer of 3-fluoro-benzoic acid. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Mastering Chemical Disposal: A Step-by-Step Guide for 6-Bromo-2-fluoro-3-methylbenzoic acid

For researchers and drug development professionals, the synthesis and application of novel compounds like 6-Bromo-2-fluoro-3-methylbenzoic acid are routine. However, the lifecycle of such a chemical does not end with the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 6-Bromo-2-fluoro-3-methylbenzoic acid are routine. However, the lifecycle of such a chemical does not end with the experiment. Its proper disposal is a critical, non-negotiable aspect of laboratory science, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Bromo-2-fluoro-3-methylbenzoic acid, grounded in established safety principles and regulatory frameworks.

Part 1: Hazard Identification & Risk Assessment

The fundamental principle of safe disposal is a thorough understanding of the substance's hazards. While a complete toxicological profile for 6-Bromo-2-fluoro-3-methylbenzoic acid may not be extensively published, its structure—a halogenated aromatic carboxylic acid—provides clear indicators of its potential risks. By examining data from structurally analogous compounds, we can establish a reliable hazard profile.

Compounds like 2-bromo-benzoic acid and 2-fluoro-6-methylbenzoic acid are known to be irritants.[1][2] The presence of bromine and fluorine atoms on the benzene ring enhances its reactivity and potential biological activity. Therefore, we must operate under the assumption that 6-Bromo-2-fluoro-3-methylbenzoic acid presents similar, if not identical, hazards.

Hazard ClassificationDescriptionRationale & Causality
Skin Irritant (Category 2) Causes skin irritation.The acidic nature of the carboxylic group and the electrophilic character of the halogenated aromatic ring can disrupt skin integrity upon contact.
Serious Eye Irritant (Category 2/2A) Causes serious eye irritation.Direct contact with the eyes can lead to significant irritation or damage due to the compound's acidic and reactive properties.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.As a solid powder, inhalation of dust can irritate the mucous membranes and the upper respiratory tract.[2][3]
Acute Toxicity, Oral Potentially harmful if swallowed.While specific data is limited, related benzoic acids are classified as harmful if ingested.[1]

This risk profile dictates that 6-Bromo-2-fluoro-3-methylbenzoic acid cannot be treated as common waste. Its disposal requires a dedicated, controlled hazardous waste stream.

Part 2: Immediate Safety & Handling Protocols

Before disposal begins, all handling operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure. The causality is simple: preventing contact and inhalation eliminates the primary routes of exposure and risk.

Control MeasureSpecification & Protocol
Engineering Controls All handling of solid 6-Bromo-2-fluoro-3-methylbenzoic acid and its solutions must occur within a certified chemical fume hood.[4]
Eye & Face Protection Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.
Skin Protection Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.
Respiratory Protection If handling outside a fume hood (not recommended), appropriate respiratory protection would be required.
Personal Hygiene Wash hands thoroughly after handling the compound, even if gloves were worn.[3][5] Do not eat, drink, or smoke in the laboratory area.[4][6]

Part 3: Waste Characterization & Segregation

Proper disposal is contingent on correct waste classification and segregation. Misclassification can lead to dangerous chemical reactions, improper treatment, and regulatory violations.

Waste Classification: 6-Bromo-2-fluoro-3-methylbenzoic acid is classified as a halogenated organic solid waste .[7] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[1] Due to its irritant properties, this compound would be considered a characteristic hazardous waste.

The Critical Importance of Segregation: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to manage the acidic gases (HBr and HF) produced.[7][8]

Do NOT mix this waste stream with:

  • Non-halogenated organic waste: Mixing increases the volume of waste that requires more expensive and specialized halogenated-waste incineration.[9]

  • Aqueous waste: This compound has low water solubility.[1]

  • Strong oxidizing agents or strong acids: While specific incompatibility data is limited, it is best practice to segregate from strong oxidizing agents.[1]

  • Bases: Do not attempt to neutralize with a strong base without a proper, validated procedure, as this can generate heat and potentially other hazardous byproducts.

Part 4: Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to collection.

Step 1: Container Selection

  • Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).

  • The container must be in good condition, with no leaks or cracks.

Step 2: Waste Accumulation

  • Place all solid waste contaminated with 6-Bromo-2-fluoro-3-methylbenzoic acid (e.g., weighing paper, contaminated gloves, disposable labware) into the designated solid waste container.

  • If disposing of unused or excess solid chemical, place it directly into the container.

  • For solutions, use a designated liquid halogenated organic waste container.

  • Crucially, keep the waste container closed at all times , except when adding waste.[9]

Step 3: Labeling

  • Label the waste container clearly with the words "Hazardous Waste".[9]

  • List all chemical constituents by their full name (i.e., "6-Bromo-2-fluoro-3-methylbenzoic acid") and their approximate percentages. Do not use abbreviations or chemical formulas.

  • Indicate the accumulation start date (the date the first drop of waste is added).

Step 4: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Ensure secondary containment (e.g., a chemical-resistant tray or bin) is used to contain any potential leaks.

  • Store locked up or in an area only accessible to authorized personnel.[4]

Step 5: Arranging for Disposal

  • Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department.

  • Follow their specific procedures for waste pickup. Do not move the waste outside of your laboratory. Trained EHS personnel will transport it to a central storage facility before it is sent to a licensed hazardous waste disposal plant.[1][4][6]

Part 5: Spill & Emergency Procedures

Minor Spill (Solid, within a fume hood):

  • Ensure PPE is worn.

  • Gently sweep the solid material using a brush and dustpan. Avoid generating dust.

  • Place the collected material and any contaminated cleaning materials into the designated hazardous waste container.

  • Wipe the spill area with a suitable solvent (e.g., ethanol or acetone) on an absorbent pad, and place the pad in the waste container.

  • Wash the area with soap and water.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

Skin Contact:

  • Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[11] Seek medical attention if irritation occurs or persists.

Ingestion:

  • Do NOT induce vomiting.[4][6][10] Rinse the mouth with water.[4][6] Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[4]

Below is a logical workflow for the disposal of 6-Bromo-2-fluoro-3-methylbenzoic acid.

G Disposal Workflow for 6-Bromo-2-fluoro-3-methylbenzoic acid cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Handover PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteGen Generate Waste (Solid Residue, Excess Chemical) FumeHood->WasteGen SelectContainer Select Labeled Halogenated Organic Waste Container WasteGen->SelectContainer AddWaste Place Waste in Container SelectContainer->AddWaste CloseContainer Securely Close Container AddWaste->CloseContainer StoreSAA Store in Satellite Accumulation Area (SAA) with Secondary Containment CloseContainer->StoreSAA ContactEHS Contact EHS for Pickup StoreSAA->ContactEHS EHS_Pickup EHS Collects Waste for Final Disposal ContactEHS->EHS_Pickup

Caption: Disposal Workflow for 6-Bromo-2-fluoro-3-methylbenzoic acid

References

  • IARC Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Quercetin dihydrate, 99%. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Network of Organic Chemistry. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

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  • Unknown Source. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 6-Bromo-2-fluoro-3-methylbenzoic Acid

As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. 6-Bromo-2-fluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid, a class of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. 6-Bromo-2-fluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid, a class of compounds pivotal in synthetic chemistry. However, its handling demands a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow, ensuring both personal protection and data integrity. Our preferred approach is to treat all novel compounds of a specific hazard class with the highest degree of caution indicated for that class.

Hazard Assessment: An Evidence-Based Approach

This substance should be regarded as hazardous, capable of causing significant irritation and potential harm upon exposure. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[1]

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationGHS CategoryPotential Effects
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3]
Acute Toxicity, OralCategory 4 (Assumed)May be harmful if swallowed.[1][2]

Furthermore, for generic halogenated benzoic acids, the U.S. Environmental Protection Agency (EPA) has established stringent New Chemical Exposure Limits (NCELs) under the Toxic Substances Control Act (TSCA), with 8-hour time-weighted averages (TWA) as low as 0.0195 mg/m³ and 0.0273 mg/m³.[4][5][6] These low values underscore the necessity for robust engineering controls to minimize inhalation exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic process dictated by the specific experimental procedure. The following diagram and protocols outline a systematic approach to ensure adequate protection.

PPE_Selection_Workflow cluster_0 PPE Selection for 6-Bromo-2-fluoro-3-methylbenzoic acid start Start: Task Assessment weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction / Workup start->reaction transfer Large Volume Transfer start->transfer ppe1 Required PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat - N95 Respirator (or work in fume hood) weighing->ppe1 High risk of dust inhalation ppe2 Required PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat (All work in fume hood) dissolving->ppe2 Risk of splash reaction->ppe2 ppe3 Required PPE: - Nitrile/Butyl Gloves (Double) - Chemical Splash Goggles - Face Shield - Chemical Resistant Apron (All work in fume hood) transfer->ppe3 High risk of splash & aerosol

Caption: PPE selection workflow based on experimental task.

Core PPE Requirements (Applicable to all handling procedures):
  • Eye and Face Protection: At a minimum, chemical safety goggles are mandatory.[2] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[1]

  • Skin Protection: A standard laboratory coat must be worn and kept fastened. For glove selection, Nitrile or Butyl rubber gloves are recommended.[7][8] Given that aromatic and halogenated hydrocarbons can degrade some synthetic glove materials, it is crucial to check gloves for any signs of degradation and change them immediately if contamination occurs.[9]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic operational plan is critical for minimizing exposure risk.

Step 1: Preparation and Engineering Controls
  • Designated Area: All work with 6-Bromo-2-fluoro-3-methylbenzoic acid must be performed in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment.[3]

  • Emergency Equipment: Confirm that a calibrated emergency eyewash station and safety shower are readily accessible and unobstructed.

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is available. This should include an absorbent material, waste bags, and the necessary PPE for cleanup.

  • Material Preparation: Before starting, gather all necessary equipment and reagents to minimize movement in and out of the controlled workspace. Keep the container of the acid tightly closed when not in use.[10]

Step 2: Handling the Chemical
  • Donning PPE: Before handling the primary container, don the appropriate PPE as determined by the workflow diagram above.

  • Weighing: If weighing the solid compound outside of a containment hood (e.g., on a balance bench), a NIOSH-approved N95 respirator or higher is required to prevent inhalation of fine particulates.[11] Whenever feasible, perform weighing within a fume hood or a ventilated balance enclosure.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Contamination: Treat any surface or piece of equipment that comes into contact with the compound as contaminated. Decontaminate surfaces after use.

Step 3: Post-Handling and Decontamination
  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last. Never touch personal items like phones or door handles with gloved hands.[8]

  • Hand Washing: Immediately wash hands after removing gloves.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle. Halogenated organic compounds require specific disposal streams.

  • Waste Segregation: All waste contaminated with 6-Bromo-2-fluoro-3-methylbenzoic acid must be segregated as halogenated organic waste .[12][13][14] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental burden.[13]

  • Solid Waste: Contaminated solid waste, including gloves, weigh boats, and absorbent paper, should be placed in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[12][15]

  • Prohibition: Under no circumstances should this compound or its solutions be disposed of down the drain.[12][13]

  • Consult EHS: Follow all institutional and local regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

By embedding these principles of hazard assessment, diligent PPE use, and meticulous operational planning into your daily laboratory practice, you can handle 6-Bromo-2-fluoro-3-methylbenzoic acid with the confidence that comes from a deep and practical understanding of chemical safety.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 721.11432 -- Halogenated benzoic acid (generic) (P-19-93). Electronic Code of Federal Regulations. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015). Safety Data Sheet: 3-Bromo-4-methylbenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 721.11543 -- Halogenated benzoic acid (generic) (P-19-171). Electronic Code of Federal Regulations. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • The Ohio State University Chemistry Department. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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